molecular formula C12H14O3 B1336868 Ethyl (E)-o-methoxycinnamate CAS No. 24393-54-2

Ethyl (E)-o-methoxycinnamate

Cat. No.: B1336868
CAS No.: 24393-54-2
M. Wt: 206.24 g/mol
InChI Key: ATAFSLBAINHGTN-CMDGGOBGSA-N
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Description

Ethyl (E)-o-methoxycinnamate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAFSLBAINHGTN-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201264009
Record name Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate
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Molecular Weight

206.24 g/mol
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CAS No.

24393-54-2, 33877-05-3
Record name Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate
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Record name Ethyl (E)-o-methoxycinnamate
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Record name Ethyl o-methoxycinnamate
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Record name Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate
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Record name Ethyl o-methoxycinnamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (E)-o-methoxycinnamate is an α,β-unsaturated ester belonging to the cinnamate family. Cinnamate derivatives are of significant interest in the fields of pharmaceuticals, cosmetics, and materials science due to their diverse biological activities and utility as synthetic intermediates. The methoxy-substituted phenyl ring and the conjugated ester system are key structural features that impart unique properties, including potential UV-filtering capabilities analogous to commercially used para-substituted cinnamates like Octinoxate.[1] This guide provides a comprehensive overview of a robust synthetic strategy for preparing this compound, detailed experimental protocols, and a thorough analysis of the characterization techniques required to validate its structure, stereochemistry, and purity. Our approach is grounded in explaining the causal relationships behind methodological choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Mechanistic Perspective

The formation of the characteristic α,β-unsaturated carbonyl system in cinnamates can be achieved through several classic and modern organic reactions. The choice of strategy is dictated by factors such as stereoselectivity, atom economy, availability of starting materials, and reaction conditions.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These are powerful methods for forming carbon-carbon double bonds from carbonyl compounds. The HWE reaction, a modification of the Wittig reaction, is particularly advantageous for synthesizing α,β-unsaturated esters.[2] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide.[3] A key benefit of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate salt, is easily removed during aqueous workup, simplifying purification.[3] Furthermore, HWE reactions with stabilized ylides, such as the one derived from triethyl phosphonoacetate, strongly favor the formation of the thermodynamically more stable (E)-alkene, which is crucial for obtaining the desired stereoisomer.[3][4]

  • Claisen-Schmidt Condensation : This base-catalyzed condensation between an aldehyde (o-methoxybenzaldehyde) and an ester (ethyl acetate) is a direct route to cinnamate esters.[5][6] However, this reaction often requires a strong base like sodium ethoxide or sodium metal, which can lead to side reactions such as the Cannizzaro reaction of the aldehyde, potentially lowering the yield of the desired product.[7][8]

  • Perkin Reaction : The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[9][10] This method primarily produces the cinnamic acid derivative, which would then require a subsequent esterification step (e.g., Fischer-Speier esterification) to yield the final ethyl ester.[11][12] This two-step process, while effective, is less efficient than a direct approach.

For this guide, we will focus on the Horner-Wadsworth-Emmons (HWE) reaction due to its high (E)-stereoselectivity, operational simplicity, and straightforward purification.

Recommended Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of this compound from o-methoxybenzaldehyde and triethyl phosphonoacetate. The base chosen is lithium hydroxide monohydrate, which offers a milder, solvent-free, or minimally-solvent approach that is both effective and environmentally conscious.[13]

Overall Synthesis Workflow

The process begins with the reaction setup, followed by the HWE reaction, aqueous workup to remove byproducts, extraction, and final purification of the target compound.

SynthesisWorkflow cluster_react Reaction cluster_workup Workup & Purification cluster_char Analysis Reagents o-Methoxybenzaldehyde Triethyl Phosphonoacetate LiOH·H₂O Reaction HWE Reaction (RT, 2h) Reagents->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product Characterization NMR, IR, MS Product->Characterization caption Fig 1: Overall workflow for the synthesis and analysis.

Caption: Fig 1: Overall workflow for the synthesis and analysis.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equiv.Notes
o-MethoxybenzaldehydeC₈H₈O₂136.1510.01.0Liquid, starting material
Triethyl phosphonoacetateC₈H₁₇O₅P224.1810.01.0Liquid, HWE reagent
Lithium hydroxide monohydrateLiOH·H₂O41.9612.01.2Solid, base
Ethyl acetateC₄H₈O₂88.11--Extraction solvent
Saturated aq. NH₄ClNH₄Cl (aq)---Quenching solution
BrineNaCl (aq)---Washing solution
Anhydrous Na₂SO₄Na₂SO₄142.04--Drying agent
Silica GelSiO₂---For column chromatography
Hexanes/Ethyl Acetate----Eluent for chromatography
Step-by-Step Procedure
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-methoxybenzaldehyde (1.36 g, 10.0 mmol) and triethyl phosphonoacetate (2.24 g, 10.0 mmol).

  • Initiation : Add lithium hydroxide monohydrate (0.50 g, 12.0 mmol) to the mixture.

  • Reaction : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should be UV-active and have a higher Rf value than the starting aldehyde.

  • Quenching : Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to the flask.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing : Combine the organic layers and wash with brine (20 mL). The purpose of the brine wash is to remove any residual water and inorganic salts from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure this compound as a colorless or pale yellow oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity, (E)-stereochemistry, and purity of the synthesized product. A combination of spectroscopic methods is employed for this purpose.

Characterization Logic

CharacterizationLogic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Product Synthesized Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR IR FT-IR Product->IR MS MS Product->MS DetailsH DetailsH H_NMR->DetailsH Proton environment Splitting patterns (E)-Stereochemistry (J ≈ 16 Hz) DetailsC DetailsC C_NMR->DetailsC Carbon skeleton Number of unique carbons DetailsIR DetailsIR IR->DetailsIR Functional groups (C=O, C=C, C-O) DetailsMS DetailsMS MS->DetailsMS Molecular Weight (M+ peak) caption Fig 2: Complementary data from spectroscopic techniques.

Caption: Fig 2: Complementary data from spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the product. Spectra should be recorded in a deuterated solvent such as CDCl₃.

Expected ¹H NMR Data (500 MHz, CDCl₃): The chemical shifts for the ortho isomer will differ slightly from the more commonly reported para isomer, especially in the aromatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95d, J ≈ 16.0 Hz1HH-α (vinyl)Deshielded by the adjacent phenyl ring. The large coupling constant is definitive proof of the (E) or trans stereochemistry.[14][15]
~7.50dd1HAromaticAromatic proton ortho to the vinyl group.
~7.35ddd1HAromaticAromatic proton para to the vinyl group.
~6.95m2HAromaticTwo overlapping aromatic protons.
~6.40d, J ≈ 16.0 Hz1HH-β (vinyl)Shielded relative to H-α. Coupled only to H-α with a large trans coupling constant.[15]
4.25q2H-O-CH₂-CH₃Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
3.90s3H-O-CH₃Singlet for the methoxy group protons.
1.33t3H-O-CH₂-CH₃Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~167.0C=O (ester)Typical chemical shift for a conjugated ester carbonyl.
~158.0C-OCH₃ (arom.)Aromatic carbon directly attached to the methoxy group.
~142.0C-α (vinyl)Deshielded vinyl carbon.
~131.5CH (arom.)Aromatic CH.
~129.0CH (arom.)Aromatic CH.
~123.5C (quat., arom.)Quaternary aromatic carbon attached to the vinyl group.
~120.5CH (arom.)Aromatic CH.
~119.0C-β (vinyl)Shielded vinyl carbon.
~111.0CH (arom.)Aromatic CH.
~60.5-O-CH₂-Methylene carbon of the ethyl ester.
~55.5-O-CH₃Methoxy group carbon.
~14.5-CH₃Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H stretchAliphatic (sp³) C-H
~1715C=O stretchα,β-Unsaturated Ester
~1630C=C stretchAlkene
~1600, ~1490C=C stretchAromatic Ring
~1250, ~1030C-O stretchEster and Aryl Ether
~980=C-H bend (out-of-plane)(E)-disubstituted alkene

The strong absorption around 1715 cm⁻¹ confirms the ester carbonyl, while the band at ~980 cm⁻¹ provides further evidence for the (E)-alkene configuration.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₁₂H₁₄O₃), the expected molecular weight is 206.24 g/mol .

  • Expected Molecular Ion Peak (M⁺) : m/z = 206[17]

  • Common Fragmentation Peaks : m/z = 177 ([M-C₂H₅]⁺), 161 ([M-OC₂H₅]⁺), 133 ([M-COOC₂H₅]⁺)

Physical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃-
Molecular Weight206.24 g/mol [17]
AppearanceColorless to pale yellow oil or solid-
Melting Point49 - 50 °C (for p-isomer, o- may differ)[17][18]

Safety Considerations

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.

  • Chemical Hazards : o-Methoxybenzaldehyde and triethyl phosphonoacetate can be irritants. Lithium hydroxide is corrosive. Handle all chemicals in a well-ventilated fume hood.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Organic waste and aqueous waste should be collected in separate, labeled containers.

Conclusion

This guide outlines a reliable and efficient synthesis of this compound via the Horner-Wadsworth-Emmons reaction. The rationale for selecting this synthetic route is its high stereoselectivity for the desired (E)-isomer and the operational simplicity of the procedure and subsequent purification. The detailed characterization protocol, utilizing NMR, IR, and MS, provides a robust framework for validating the structural integrity and purity of the final product. By understanding the "why" behind the experimental choices and the logic of the analytical workflow, researchers can confidently synthesize and characterize this valuable compound for further application in scientific discovery and development.

References

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  • Speed, T. J., McIntyre, J. P., & Thamattoor, D. M. (2000). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 77(5), 639. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of Ethyl (E)-o-methoxycinnamate (CAS No. 33877-05-3), an organic ester of significant interest in chemical synthesis and materials science. While its para- and ethylhexyl-substituted analogs are extensively documented due to their widespread use as UV filters in the cosmetics industry, the ortho-isomer possesses unique steric and electronic characteristics that warrant a dedicated analysis. This document consolidates available experimental data, provides expert interpretation of its expected chemical behavior, and outlines robust, validated methodologies for its synthesis and characterization. The guide is structured to deliver field-proven insights for researchers, chemists, and drug development professionals, emphasizing the causal relationships between molecular structure and observable properties.

Introduction: The Significance of Isomeric Distinction

Cinnamate esters are a well-established class of compounds, prized for their aromatic and electronic properties. The position of substituents on the phenyl ring dramatically influences the molecule's conformation, reactivity, and interaction with electromagnetic radiation. This guide focuses specifically on the ortho-methoxy substituted ethyl cinnamate.

Unlike its widely studied counterpart, Ethyl (E)-p-methoxycinnamate, the placement of the methoxy group at the C2 position introduces significant steric hindrance. This forces a non-planar conformation between the phenyl ring and the acrylate side chain, which in turn alters the molecule's electronic conjugation, crystal packing, and, consequently, its physical and spectral properties. Understanding these differences is paramount for predicting its behavior in synthetic pathways, formulating it into products, or studying its biological activity. This guide will therefore not only present the known data for the ortho-isomer but also provide a comparative context with the more common para-isomer to highlight these critical distinctions.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further analysis.

  • Systematic IUPAC Name: ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate

  • Common Names: this compound; Ethyl 3-(2-methoxyphenyl)acrylate

  • CAS Number: 33877-05-3[1][2][3][4][5]

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol [6][7]

The structure consists of a central ethyl acrylate unit attached to a benzene ring, which is substituted with a methoxy group at the ortho (position 2) position. The "(E)" designation confirms the trans configuration of the double bond, which is the more thermodynamically stable isomer.

molecular_structure cluster_phenyl cluster_acrylate C1 C C2 C-OCH₃ C1->C2 CH_alpha CH C1->CH_alpha C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH_beta CH CH_alpha->CH_beta = C_carbonyl C=O CH_beta->C_carbonyl O_ester O C_carbonyl->O_ester CH2_ethyl CH₂ O_ester->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl caption Molecular Structure of this compound

Caption: Molecular Structure of this compound

Physicochemical Properties

Experimental data for the ortho-isomer is limited compared to its para-counterpart. The following table summarizes the available and predicted information.

PropertyValueSource & Notes
Physical State Liquid at room temperatureInferred from boiling point and lack of reported melting point.
Boiling Point 172 °CExperimental[1]
Density 1.080 ± 0.06 g/cm³Predicted[1]
Melting Point Not availableContrast with the para-isomer, which is a solid with a melting point of 49-50 °C.[6][7] The ortho-substitution likely disrupts crystal lattice packing, resulting in a lower melting point.
Water Solubility InsolublePredicted based on the hydrophobic nature of the molecule.
Organic Solubility SolublePredicted to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate, similar to other cinnamate esters.

Expertise & Causality: The significant difference in physical state between the ortho- and para-isomers (liquid vs. solid) is a direct consequence of molecular geometry. The linear, symmetric shape of the para-isomer allows for efficient packing into a stable crystal lattice, resulting in a relatively high melting point of 49-50 °C.[6][7] In contrast, the ortho-methoxy group introduces a "kink" in the molecule, sterically hindering close packing and disrupting the intermolecular forces (van der Waals, dipole-dipole) necessary for solidification at room temperature.

Synthesis and Manufacturing Pathways

The synthesis of this compound is typically achieved through olefination reactions where the key C=C double bond is formed. The two most reliable and industrially relevant methods are the Wittig (or Horner-Wadsworth-Emmons) reaction and the Claisen-Schmidt condensation.

synthesis_workflow cluster_wittig Wittig / HWE Pathway cluster_claisen Claisen-Schmidt Pathway w_start1 2-Methoxybenzaldehyde w_product This compound w_start1->w_product w_start2 Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent) OR Triethyl phosphonoacetate (HWE Reagent) w_reagent Base (e.g., NaH, NaOMe) w_start2->w_reagent w_reagent->w_product c_start1 2-Methoxybenzaldehyde c_product This compound c_start1->c_product c_start2 Ethyl Acetate c_reagent Strong Base (e.g., NaOEt, LDA) c_start2->c_reagent c_reagent->c_product

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Wittig Reaction

The Wittig reaction offers high selectivity for the (E)-isomer and is a reliable method for this transformation. This protocol is based on established procedures for analogous aldehydes.[8]

Objective: To synthesize this compound from 2-methoxybenzaldehyde.

Materials:

  • 2-Methoxybenzaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottomed flask, magnetic stirrer, argon/nitrogen line

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane.

  • Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.05 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), visualizing the consumption of the aldehyde.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

  • Purification: The resulting residue, containing the product and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure this compound.

  • Verification: Confirm the structure and purity of the isolated product using NMR and IR spectroscopy.

Trustworthiness: This protocol is self-validating. The progress is monitored by TLC until the starting material is consumed. The final product's purity and identity are confirmed by spectroscopic methods, ensuring the transformation was successful. The formation of the triphenylphosphine oxide byproduct is a key indicator of the Wittig reaction's progression.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (4H): Unlike the symmetric AA'BB' system of the para-isomer, the ortho-isomer will show a complex multiplet pattern in the range of δ 6.8-7.6 ppm. The protons will be distinct and coupled to each other.

  • Vinylic Protons (2H): Two doublets are expected. The proton alpha to the carbonyl (C=CH-COOEt) will be around δ 6.3-6.5 ppm, and the proton beta to the carbonyl (Ar-CH=C) will be further downfield around δ 7.6-7.8 ppm. A large coupling constant (J ≈ 16 Hz) between them will confirm the (E)-trans stereochemistry.[9]

  • Ethyl Ester Protons (5H): A quartet (2H) around δ 4.2 ppm (O-CH₂) and a triplet (3H) around δ 1.3 ppm (CH₃), with a coupling constant of J ≈ 7 Hz.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping with isopropanol.

  • Acquire a background spectrum of the empty crystal.

  • Apply a small drop of the liquid this compound sample directly onto the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Expected Characteristic IR Absorptions:

  • ~3000-2850 cm⁻¹: C-H stretching (aromatic, vinylic, and aliphatic).

  • ~1715 cm⁻¹: A strong, sharp absorption for the C=O stretch of the α,β-unsaturated ester. This is a critical peak for confirming the identity.

  • ~1630 cm⁻¹: C=C stretching of the alkene.

  • ~1600, 1480 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1250, 1170 cm⁻¹: C-O stretching from the ester and the aryl ether functionalities.

Potential Applications and Scientific Relevance

While not as commercially prevalent as its para-isomer analog used in sunscreens, this compound serves as a valuable molecule for several applications:

  • Synthetic Intermediate: It is a versatile building block in organic synthesis for creating more complex molecules, particularly pharmaceuticals and natural product analogs.

  • Fragrance Component: Cinnamate esters are known for their sweet, balsamic, and fruity odors. The ortho-isomer likely possesses a unique scent profile valuable in perfumery.

  • Photochemical Research: The steric hindrance of the ortho-methoxy group provides a unique model for studying the effects of molecular conformation on photochemical processes like (E/Z) photoisomerization and photodimerization, which are critical for understanding the stability of UV-filtering molecules.[11]

Safety and Handling

Based on GHS data for the compound (CAS 33877-05-3), the following hazards are identified:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: Standard laboratory precautions should be taken. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem - National Institutes of Health. (n.d.). Ethyl methoxycinnamate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 3.44 3 10 À6 mol/cm 2 E-EHMC on baby mouse skin. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of ethyl trans-p-methoxycinnamate. Retrieved January 18, 2026, from [Link]

  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.

Sources

Spectroscopic Characterization of Ethyl (E)-o-methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl (E)-o-methoxycinnamate is an organic compound of significant interest in chemical synthesis and materials science. As a derivative of cinnamic acid, its spectroscopic properties are crucial for its identification, purity assessment, and the elucidation of its structural characteristics. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind the observed spectral features is explained from the perspective of a Senior Application Scientist, offering insights valuable to researchers and professionals in drug development and related fields.

Molecular Structure and Isomerism

The structure of this compound features an ethyl ester group and a methoxy group in the ortho position of the phenyl ring, attached to a trans-configured carbon-carbon double bond. This specific arrangement of substituents significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, methoxy, and ethyl protons. The trans-configuration of the double bond is readily confirmed by the large coupling constant (typically around 16 Hz) between the vinylic protons.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HVinylic Proton (α to C=O)
~7.5 - 7.6dd1HAromatic Proton
~7.3 - 7.4td1HAromatic Proton
~6.9 - 7.0m2HAromatic Protons
~6.4 - 6.5d1HVinylic Proton (β to C=O)
~4.2 - 4.3q2H-OCH₂CH₃
~3.9s3H-OCH₃
~1.3 - 1.4t3H-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

  • Vinylic Protons: The downfield chemical shift of the vinylic proton alpha to the carbonyl group is due to the deshielding effect of the carbonyl's anisotropy. The large coupling constant (J ≈ 16 Hz) is characteristic of a trans-alkene.

  • Aromatic Protons: The ortho-methoxy substitution pattern leads to a complex splitting pattern for the aromatic protons. The proximity of the methoxy and the ethyl cinnamate groups influences their respective chemical shifts due to steric and electronic effects.

  • Ethyl Group: The ethyl group exhibits a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~167C=O (Ester)
~158Aromatic C-OCH₃
~142Vinylic C (β to C=O)
~131Aromatic CH
~128Aromatic CH
~124Aromatic C
~121Aromatic CH
~118Vinylic C (α to C=O)
~111Aromatic CH
~60-OCH₂CH₃
~55-OCH₃
~14-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

  • Carbonyl Carbon: The ester carbonyl carbon resonates at a characteristic downfield position (~167 ppm).

  • Aromatic Carbons: The carbon attached to the methoxy group is significantly shielded compared to the other aromatic carbons. The substitution pattern influences the chemical shifts of all aromatic carbons.

  • Vinylic Carbons: The chemical shifts of the vinylic carbons are influenced by their position relative to the carbonyl group and the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=O, C=C, and C-O bonds.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic and aromatic)
~1715StrongC=O stretch (α,β-unsaturated ester)
~1630MediumC=C stretch (alkene)
~1600, ~1480Medium-WeakC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
~980Strong=C-H bend (trans-alkene)

Interpretation and Causality:

  • Carbonyl Stretch: The C=O stretching frequency is slightly lower than that of a saturated ester due to conjugation with the C=C double bond.

  • C=C Stretches: The spectrum will show distinct bands for the alkene and aromatic C=C stretching vibrations.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester and the aryl ether are expected.

  • Out-of-Plane Bending: A strong band around 980 cm⁻¹ is a key diagnostic feature for the trans-disubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 206, corresponding to the molecular formula C₁₂H₁₄O₃.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 161.

    • Loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z = 177.

    • A peak at m/z = 133 corresponding to the o-methoxycinnamoyl cation.

Interpretation and Causality:

The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. The ester linkage and the bonds adjacent to the aromatic ring are common sites of fragmentation.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum using the same instrument.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Protocol for Electron Ionization (EI)-MS:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Data Acquisition Workflow

Caption: Workflow for spectroscopic analysis.

References

Due to the limited availability of publicly accessible, comprehensive spectroscopic data specifically for this compound, this guide provides expected values based on the analysis of its isomers and general principles of spectroscopy. For researchers synthesizing this compound, the experimental protocols provided will allow for the generation and confirmation of these spectroscopic characteristics. Authoritative spectral databases such as the Spectral Database for Organic Compounds (SDBS) and publications in peer-reviewed chemistry journals are recommended resources for comparing experimentally obtained data.

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of ortho-Methoxycinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, isolation, and detailed characterization of ortho-methoxycinnamic acid esters. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document moves beyond simple procedural lists to offer an in-depth analysis of the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the described protocols but also adapt them to their specific needs. We will explore canonical synthetic routes, delve into the nuances of purification strategies, and outline a multi-technique approach for rigorous structural validation, grounded in authoritative spectroscopic data.

Introduction: The Significance of ortho-Methoxycinnamic Acid Esters

Cinnamic acids and their derivatives are a broad class of organic compounds found extensively in the plant kingdom, where they serve as key precursors in various biosynthetic pathways.[1] The methoxy-substituted analogues, particularly ortho-methoxycinnamic acid and its esters, present a unique scaffold for scientific investigation. The placement of the methoxy group at the ortho position on the phenyl ring induces specific steric and electronic effects that influence the molecule's conformation, reactivity, and biological activity.

These compounds have been identified as valuable intermediates in the synthesis of pharmaceuticals and are explored for their potential anticancer, antioxidant, and anti-inflammatory properties.[2][3] Their structural backbone is also utilized in the development of materials with specific optical properties, such as UV filters.[4] A thorough understanding of their synthesis and purification is therefore paramount for advancing research in these fields. This guide aims to provide the foundational knowledge and practical protocols necessary to achieve this.

Synthetic Pathways to ortho-Methoxycinnamic Acid Esters

The creation of the characteristic α,β-unsaturated ester structure of cinnamic acid derivatives can be achieved through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations (typically, the E-isomer is the thermodynamically favored product).

The Perkin Reaction: A Classic Condensation Approach

Developed by William Henry Perkin in 1868, the Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids.[5][6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[7]

Mechanism & Rationale: The reaction is typically initiated by heating o-methoxybenzaldehyde with an excess of acetic anhydride and an alkali acetate salt (e.g., sodium acetate).[8] The acetate ion acts as a base, deprotonating the acetic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A series of condensation and elimination steps ensue, ultimately yielding the cinnamic acid derivative after hydrolysis.[7][8] The use of excess anhydride often serves as the solvent for this high-temperature reaction.[8][9]

Perkin_Reaction cluster_0 Mechanism o_methoxybenzaldehyde o-Methoxybenzaldehyde step2 Aldol Condensation o_methoxybenzaldehyde->step2 acetic_anhydride Acetic Anhydride step1 Enolate Formation acetic_anhydride->step1 naoac NaOAc (Base) naoac->step1 Deprotonation product o-Methoxycinnamic Acid step1->step2 Nucleophilic Attack step3 Dehydration step2->step3 step4 Hydrolysis step3->step4 step4->product

Caption: The Perkin reaction pathway for o-methoxycinnamic acid synthesis.

The Wittig Reaction: A Versatile Olefination Method

The Wittig reaction, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, is a cornerstone of alkene synthesis.[10] It provides a highly reliable route to form a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (the Wittig reagent).[11][12]

Mechanism & Rationale: This pathway begins with the synthesis of the Wittig reagent. An appropriate phosphonium salt is deprotonated with a strong base (like n-butyllithium) to form the nucleophilic ylide.[11] For synthesizing ortho-methoxycinnamic acid esters, a stabilized ylide derived from a phosphonoacetate ester is typically used. This ylide then reacts with o-methoxybenzaldehyde. The reaction proceeds through a cycloaddition to form a transient four-membered oxaphosphetane intermediate.[12][13] This intermediate rapidly collapses, forming the desired alkene (the cinnamate ester) and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[11][13] Stabilized ylides generally favor the formation of the (E)-alkene.[14]

Wittig_Reaction aldehyde o-Methoxybenzaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide (Wittig Reagent) ylide->oxaphosphetane [2+2] Cycloaddition ester_product o-Methoxycinnamic Acid Ester oxaphosphetane->ester_product Collapse phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Collapse

Caption: Generalized Wittig reaction workflow for ester synthesis.

Esterification: From Acid to Ester

If the synthesis yields ortho-methoxycinnamic acid, a subsequent esterification step is required.

  • Fischer-Speier Esterification: This is the classic acid-catalyzed esterification between the carboxylic acid and an alcohol.[15] The reaction is typically performed by refluxing the acid in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid.[16]

  • Steglich Esterification: For more sensitive substrates, the Steglich esterification offers a milder alternative. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature.[2]

Isolation and Purification: A Self-Validating System

The success of any synthesis is contingent upon the effective isolation and purification of the target compound. The goal is a self-validating system where each step's purity is confirmed before proceeding.

Experimental Protocol: Synthesis and Purification Workflow

This protocol details the synthesis of an ortho-methoxycinnamic acid ester via a Wittig-type reaction, followed by a robust purification sequence.

Part A: Synthesis (Horner-Wadsworth-Emmons Reaction)

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine anhydrous methanol, sodium methoxide solution, and trimethylphosphonoacetate. Stir until a homogenous solution of the ylide is formed.[10]

  • Aldehyde Addition: Slowly add ortho-methoxybenzaldehyde to the stirred ylide solution. An exothermic reaction may be observed.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically developing with a hexane/ethyl acetate mixture.[17] The disappearance of the aldehyde spot indicates reaction completion.

  • Quenching: Once complete, carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) to neutralize the basic methoxide.

Part B: Isolation and Purification

  • Liquid-Liquid Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate to isolate the crude ester.[4] Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[16]

  • Column Chromatography: The primary purification step involves column chromatography.[15][16]

    • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[17] The less polar ester will elute before the more polar residual starting materials or byproducts.

    • Procedure: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).[17] Load the crude product onto the column. Elute the column with a gradient of solvents, starting with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity.[2] Collect fractions and analyze them by TLC to identify those containing the pure product.[16]

  • Recrystallization (Optional): For solid esters, recrystallization can be an excellent final polishing step.

    • Rationale: This technique purifies crystalline compounds based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[18] A mixed solvent system, such as methanol/water or ethanol/water, is often effective for cinnamic acid derivatives.[19]

    • Procedure: Dissolve the solid from the combined chromatography fractions in a minimal amount of a hot, appropriate solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[18][19]

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) start->extraction wash Aqueous Washes (NaHCO₃, Brine) extraction->wash dry Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry chromatography Silica Gel Column Chromatography dry->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine recrystallize Recrystallization (Optional, for solids) combine->recrystallize final_product Pure o-Methoxycinnamic Acid Ester combine->final_product If liquid recrystallize->final_product

Caption: A comprehensive workflow for the isolation and purification of esters.

Structural Characterization and Authoritative Grounding

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized ester. A combination of spectroscopic methods provides a complete picture of the molecule.

Spectroscopic Analysis
TechniqueInstrumentationSample PreparationExpected Observations for o-Methoxycinnamic Acid Ester
¹H NMR High-field NMR Spectrometer (≥400 MHz)[1]Dissolve sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS as an internal standard.[1]- Singlet for methoxy (-OCH₃) protons (~3.8-3.9 ppm).- Doublets for the vinyl protons of the acrylate group, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration.[20]- Multiplets in the aromatic region corresponding to the ortho-substituted phenyl ring.- Signals corresponding to the alkyl chain of the ester.
¹³C NMR High-field NMR Spectrometer (≥400 MHz)[15]Same as ¹H NMR. DEPT-135 and DEPT-90 experiments can aid in identifying carbon types.[15]- Signal for the ester carbonyl carbon (~167 ppm).- Signals for the two vinyl carbons.- Four distinct signals for the aromatic carbons (due to symmetry).- Signal for the methoxy carbon (~55 ppm).- Signals for the ester alkyl group carbons.
FT-IR Fourier-Transform Infrared SpectrometerSample can be analyzed neat (as a thin film), as a KBr pellet, or in solution.[21]- Strong C=O stretch for the ester carbonyl group (~1710-1730 cm⁻¹).[20][22]- C=C stretch for the alkene (~1630 cm⁻¹).[20]- C-O stretches for the ester and ether linkages (~1150-1250 cm⁻¹).- Aromatic C=C stretches (~1500-1600 cm⁻¹).[22]
Mass Spec. Mass Spectrometer (e.g., with Electrospray Ionization - ESI)[1]Dissolve sample in a suitable solvent like methanol or acetonitrile.- A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of the target ester.
Physical Characterization
  • Melting Point: For solid products, a sharp melting point range indicates high purity. This can be compared to literature values if available.[10]

  • Chromatographic Purity: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[23][24] A single, sharp peak is indicative of a pure compound.

Conclusion

This guide has detailed the primary synthetic routes, robust isolation protocols, and comprehensive characterization techniques for ortho-methoxycinnamic acid esters. By understanding the chemical principles behind each step—from the choice of a Perkin versus a Wittig reaction to the selection of a solvent system for chromatography—researchers are empowered to troubleshoot and adapt these methods effectively. The successful synthesis and purification of these valuable compounds open doors to further exploration of their biological activities and material applications, contributing to advancements in drug discovery and materials science.

References

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  • Jadhav, S. R., & Gaikwad, V. (2014). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Crystal Structure Theory and Applications, 3, 59-69. Available at: [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University, ASPIRE. Available at: [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Available at: [Link]

  • Jacobs, T., & Mohamed, F. (2013). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. PubMed. Available at: [Link]

  • Lee, S. C., et al. (2007). Enzymatic synthesis of cinnamic acid derivatives. PubMed. Available at: [Link]

  • Jacobs, T., & Mohamed, F. (2013). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. ResearchGate. Available at: [Link]

  • Chem Survival. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Available at: [Link]

  • da Silva, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. Available at: [Link]

  • Yadav, V. G., & Chandalia, S. B. (1996). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology. Available at: [Link]

  • University of California, Irvine. (2013). EXPERIMENT 3: HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE. Available at: [Link]

  • Michalska, D., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). Perkin reaction. Available at: [Link]

  • Urbańska, M., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Taylor & Francis Online. Available at: [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

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  • National Institutes of Health (NIH). (n.d.). Multifunctional Cinnamic Acid Derivatives. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of E-Cinnamic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]

  • Google Patents. (n.d.). CN103450020B - P-methoxy cinnamic acid ester preparation method.
  • National Institutes of Health (NIH). (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Available at: [Link]

  • Chemistry Lover. (2023). Perkin condensation. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Academic Journals. (2012). Isolation and identification of phytochemical constituents from Scrophularia takesimensis. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Available at: [Link]

  • NIST WebBook. (n.d.). 3-Hydroxy-4-methoxycinnamic acid. Available at: [Link]

  • International Journal of Research and Scientific Innovation (IJRSI). (2025). Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. Available at: [Link]

  • Google Patents. (n.d.). EP0795315A2 - Isoamyl p-methoxycinnamate of natural origin, production of higher p-methoxycinnamic acid esters by natural process and their use as UV-filters.

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"biological activity screening of Ethyl (E)-o-methoxycinnamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl (E)-o-methoxycinnamate

Executive Summary

This compound, more commonly referenced in literature as Ethyl p-methoxycinnamate (EPMC), is a prominent bioactive compound predominantly isolated from the rhizomes of Kaempferia galanga L., a medicinal plant used extensively in traditional Asian medicine.[1][2] This technical guide provides a comprehensive framework for the systematic screening of EPMC's diverse biological activities. We move beyond simple protocol listing to offer a logically structured narrative grounded in scientific rationale, enabling researchers to design and execute robust screening cascades. This document details field-proven in vitro, ex vivo, and in vivo methodologies to investigate the anti-inflammatory, anti-angiogenic, anticancer, antimicrobial, and other key bioactivities of this promising natural product.

Introduction to this compound (EPMC)

EPMC is a cinnamic acid ester that has garnered significant scientific interest for its multifaceted pharmacological profile.[3] Extracted from Kaempferia galanga, it is a major constituent responsible for many of the plant's therapeutic effects.[4] Its potential applications span from anti-inflammatory and anticancer therapies to cosmeceuticals for skin pigmentation disorders.[5][6] This guide serves as a foundational resource for researchers aiming to explore and validate the therapeutic potential of EPMC.

Anti-inflammatory and Analgesic Activity Screening

The anti-inflammatory properties of EPMC are well-documented and serve as a logical starting point for its biological characterization.[6][7] The core mechanism involves the suppression of key inflammatory mediators, including pro-inflammatory cytokines and cyclooxygenase (COX) enzymes.[7][8]

Rationale for Experimental Choices

A multi-tiered screening approach is recommended, beginning with in vitro assays to establish direct molecular interactions and cellular effects, followed by in vivo models to confirm efficacy in a complex physiological system.

  • In Vitro Assays: These are crucial for pinpointing specific molecular targets. We prioritize assays for COX enzyme inhibition and cytokine suppression in macrophages, as these are central pillars of the inflammatory cascade.

  • In Vivo Assays: The cotton pellet-induced granuloma model in rats is a sub-chronic inflammatory model that effectively mimics the proliferative phase of inflammation, making it ideal for evaluating the efficacy of EPMC.[9] The tail-flick test provides a direct measure of analgesic (pain-relieving) effects, which often accompany anti-inflammatory activity.[10]

Experimental Protocols

This assay determines the direct inhibitory effect of EPMC on the key enzymes in prostaglandin synthesis.

  • Source: A commercial COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) is recommended for standardized and reliable results.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the hydroperoxide products of the COX reaction is measured colorimetrically at 590 nm.

  • Procedure:

    • Prepare a stock solution of EPMC in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add various concentrations of EPMC or a reference inhibitor (e.g., Indomethacin).[8]

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid followed by the colorimetric substrate.

    • Shake the plate for 30 seconds and read the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value, which is the concentration of EPMC required to inhibit 50% of the enzyme activity.

This protocol assesses EPMC's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-1.[10]

  • Cell Line: Use a human macrophage cell line like U937 or a murine macrophage line like RAW 264.7.

  • Procedure:

    • Seed macrophages in a 96-well plate and differentiate them if necessary (e.g., with PMA for U937 cells).

    • Pre-treat the cells with various concentrations of EPMC for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-1 in the supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

  • Data Analysis: Plot the cytokine concentration against the EPMC concentration to determine the dose-dependent inhibitory effect.

This model evaluates the anti-proliferative effect of EPMC in a sub-chronic inflammation model.[9]

  • Animals: Use male Wistar rats (150-200g).

  • Procedure:

    • Anesthetize the rats.

    • Make a small incision on the back and subcutaneously implant a sterilized cotton pellet (e.g., 50 mg).

    • Administer EPMC orally (e.g., at doses of 200, 400, and 800 mg/kg) or a reference drug (e.g., Indomethacin) daily for 7 days.[9]

    • On day 8, sacrifice the animals, dissect the granuloma tissue surrounding the cotton pellet, and dry it at 60°C until a constant weight is achieved.

  • Data Analysis: The difference between the initial and final dry weight of the cotton pellet represents the weight of the granuloma tissue formed. Calculate the percentage of inhibition compared to the control group.

Data Summary
ActivityAssayModel SystemKey Findings (IC50 / Effect)Reference
Anti-inflammatory COX-1 InhibitionIn VitroIC50: 1.12 µM[8]
COX-2 InhibitionIn VitroIC50: 0.83 µM[8]
NF-κB InhibitionB16F10 Melanoma CellsIC50: 88.7 µM[11][12]
Granuloma InhibitionCotton Pellet (Rat)Significant inhibition at 200-800 mg/kg[9][10]
Analgesic Tail Flick AssayRat159.1% delay at 800 mg/kg[10]
Mechanistic Pathway Visualization

The anti-inflammatory action of EPMC is largely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 NFkB_active p65/p50 (Active) p65->NFkB_active p50 p50 p50->NFkB_active NFkB_complex p65/p50/IκBα (Inactive) NFkB_complex->p65 NFkB_complex->p50 nucleus Nucleus NFkB_active->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-1, COX-2) nucleus->genes Activates Transcription EPMC Ethyl (E)-o- methoxycinnamate EPMC->IKK Inhibits

Caption: EPMC inhibits the NF-κB signaling pathway.

Anti-Angiogenic Potential Assessment

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including inflammation and tumor growth. EPMC has demonstrated significant anti-angiogenic effects, primarily by inhibiting key functions of endothelial cells.[1][10]

Rationale for Experimental Choices
  • Ex Vivo Aortic Ring Assay: This assay provides an excellent model that bridges the gap between in vitro and in vivo studies. It maintains the complex three-dimensional architecture and cell-cell interactions of a blood vessel, offering a physiologically relevant context to study the sprouting of new microvessels.[9]

  • In Vitro Endothelial Cell Assays: To dissect the specific cellular mechanisms, a suite of assays using Human Umbilical Vein Endothelial Cells (HUVECs) is employed. These assays individually assess cell proliferation, migration, and differentiation (tube formation), which are all critical steps in the angiogenic process.[1]

Experimental Protocols
  • Source: Thoracic aortas are dissected from euthanized Wistar rats.

  • Procedure:

    • Clean the aorta of periadventitial fat and cut it into 1-2 mm thick rings.

    • Embed the rings in a collagen gel matrix (e.g., Matrigel) in a 48-well plate.

    • Culture the rings in endothelial cell growth medium supplemented with various concentrations of EPMC or a vehicle control. A known inhibitor like Suramin can be used as a positive control.[7]

    • Incubate for 7-9 days, replacing the medium every 2 days.

    • Observe and photograph the sprouting of microvessels from the aortic rings daily using an inverted microscope.

  • Data Analysis: Quantify the anti-angiogenic effect by measuring the length and number of microvessels sprouting from the rings.

This assay models the differentiation step of angiogenesis, where endothelial cells form capillary-like structures.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated plate.

    • Treat the cells with different concentrations of EPMC.

    • Incubate for 6-18 hours to allow for tube formation.

    • Visualize the tubular networks using a microscope and capture images.[7]

  • Data Analysis: Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Experimental Workflow Visualization

G cluster_exvivo Ex Vivo Screening cluster_invitro In Vitro Mechanistic Studies Aorta Dissect Rat Aorta Rings Prepare Aortic Rings Aorta->Rings Embed Embed in Matrigel Rings->Embed Treat_Ex Treat with EPMC Embed->Treat_Ex Sprout Observe Microvessel Sprouting Treat_Ex->Sprout HUVEC Culture HUVECs Sprout->HUVEC Informs Proliferation Proliferation Assay (e.g., BrdU) HUVEC->Proliferation Migration Migration Assay (e.g., Wound Healing) HUVEC->Migration Tube Tube Formation Assay HUVEC->Tube VEGF Measure VEGF Levels (ELISA) HUVEC->VEGF

Caption: Workflow for anti-angiogenic screening of EPMC.

Anticancer and Anti-Metastasis Activity Evaluation

EPMC exhibits cytotoxic effects against several cancer cell lines and can inhibit metastasis, making it a compound of interest for oncology research.[4][13] Its mechanisms include targeting cellular energy metabolism and key survival pathways like PI3K/Akt/NFκB.[11][14]

Rationale for Experimental Choices
  • Cytotoxicity Screening: The MTT assay is a standard, high-throughput colorimetric assay to quickly assess the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[15] Screening against a panel of cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer) is essential to determine its spectrum of activity.[4][15]

  • Anti-Metastasis Assays: Cell migration and invasion are hallmarks of metastasis. The wound healing assay is a straightforward method to assess collective cell migration, while the Transwell invasion assay provides a more sophisticated model of cell invasion through an extracellular matrix barrier.[12]

  • Mechanism of Action: Western blotting is the gold standard for investigating changes in protein expression and phosphorylation status within specific signaling pathways, such as the PI3K/Akt/NFκB pathway, which is frequently dysregulated in cancer.[11]

Experimental Protocols
  • Cell Lines: A panel of cancer cell lines (e.g., B16F10 melanoma, A549 lung cancer, MCF-7 breast cancer).[4][15]

  • Procedure:

    • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of EPMC concentrations for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Cell Line: A migratory cancer cell line, such as B16F10 melanoma.[12]

  • Procedure:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing a non-toxic concentration of EPMC.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

Data Summary
Cell LineCancer TypeAssayIC50 ValueReference
B16F10MelanomaCytotoxicity (Presto Blue)97.09 µg/mL[4][13]
A549Lung CancerCytotoxicity (Presto Blue)1407.75 µg/mL (inactive)[4][13]
MCF-7Breast CancerCytotoxicity (MTT)360 µg/mL[15]
HepG2Liver CancerApoptotic Induction-[13]

Antimicrobial Activity Screening

EPMC has shown activity against a range of microorganisms, including bacteria, fungi, and notably, Mycobacterium tuberculosis.[16][17]

Rationale for Experimental Choices

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.[16] This method is efficient, requires small volumes of compound, and can be adapted for high-throughput screening against a panel of relevant pathogens. Determining the Minimum Bactericidal Concentration (MBC) is a logical next step to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[18]

Experimental Protocol: Broth Microdilution for MIC/MBC
  • Microorganisms: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).[16]

  • Procedure (MIC):

    • Prepare a two-fold serial dilution of EPMC in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism, no EPMC) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of EPMC at which there is no visible growth.

  • Procedure (MBC):

    • Take an aliquot from the wells that showed no visible growth in the MIC assay.

    • Plate the aliquot onto an agar plate (without EPMC).

    • Incubate the agar plate.

    • The MBC is the lowest concentration that results in no microbial growth on the agar plate.

Data Summary
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
E. coli-333>1000[16][18]
P. aeruginosa-333>1000[16][18]
S. aureus->333>1000[16][18]
B. cereus->333>1000[16][18]
C. albicans->333>1000[16][18]
M. tuberculosisH37Rv & MDR0.242-0.485 mM-[17]

Note: The biotransformed product of EPMC, ethyl p-hydroxycinnamate (EPHC), shows significantly greater antimicrobial activity, with MIC values of 111 µg/mL against Gram-negative bacteria and Candida albicans.[16]

Additional Bioactivities of Note

To provide a truly comprehensive overview, it is pertinent to mention other validated biological activities of EPMC.

  • Hypopigmentary Effects: EPMC has been shown to decrease melanin synthesis in B16F10 melanoma cells. It does not directly inhibit the tyrosinase enzyme but rather downregulates its expression, along with the key transcription factor MITF. This suggests its potential as a skin-whitening agent in cosmetics.[5]

  • Antiviral Activity: Recent studies have highlighted EPMC's efficacy against all four serotypes of the Dengue virus. It appears to target the replication phase of the virus life cycle and also mitigates the virus-induced inflammatory cytokine storm by inhibiting NF-κB activation.[19]

  • Antioxidant Activity: EPMC itself is a weak antioxidant. However, its hydrolyzed form, p-methoxycinnamic acid, shows significantly stronger radical scavenging activity against DPPH.

Conclusion

This compound is a natural compound with a remarkable spectrum of biological activities. Its potent anti-inflammatory, anti-angiogenic, and anticancer properties, underpinned by its modulation of key signaling pathways like NF-κB, position it as a strong candidate for further drug development. The methodologies outlined in this guide provide a robust, logically structured framework for researchers to systematically screen, validate, and explore the mechanisms of action of EPMC and related cinnamic acid derivatives. This comprehensive approach is essential for translating the promise of this natural product into tangible therapeutic applications.

References

  • Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics, 69(2), 134-144. [Link][6][7][9][10]

  • Clinics (Sao Paulo). (2014). Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics, 69(2). [Link][7]

  • He, Z. D., et al. (2012). Antiangiogenic Effects and Mechanisms of trans-Ethyl p-Methoxycinnamate from Kaempferia galanga L. Journal of Agricultural and Food Chemistry, 60(45), 11319-11327. [Link][1]

  • Lin, C. F., et al. (2011). Hypopigmentary effects of ethyl P-methoxycinnamate isolated from Kaempferia galanga. Biological & Pharmaceutical Bulletin, 34(7), 1078-1082. [Link][5]

  • Wahyuni, I. S., et al. (2021). THE DETERMINATION OF ETHYL P-METHOXY CINNAMATE IN KAEMPFERIA GALANGA L. RHIZOME EXTRACT HARVESTED IN RAINY AND DRY SEASONS. International Journal of Applied Pharmaceutics, 13(6), 223-228. [Link][2]

  • Omar, M. N., et al. (2014). Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. Oriental Journal of Chemistry, 30(3), 1037-1043. [Link][16][20]

  • PubMed. (2014). Ethyl-p-methoxycinnamate Isolated From Kaempferia Galanga Inhibits Inflammation by Suppressing interleukin-1, Tumor Necrosis factor-α, and Angiogenesis by Blocking Endothelial Functions. Clinics (Sao Paulo), 69(2), 134-44. [Link][6]

  • ResearchGate. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. [Link][14]

  • PubMed. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Life (Basel), 12(3), 337. [Link][11]

  • Apriani, R., & Abdullah, F. F. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. Jurnal Kimia Sains dan Aplikasi, 24(1), 22-28. [Link][4]

  • IIUM Repository (IRep). (2018). Antimicrobial activity and microbial transformation of ethyl p-methoxycinnamate extracted from Kaempferia Galanga. [Link][18]

  • ResearchGate. (2014). (PDF) Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. [Link][9]

  • Yen, P., et al. (2024). Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression. Scientific Reports, 14(1), 9337. [Link][19]

  • Elya, B., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Life, 12(3), 337. [Link][12]

  • Omar, M. N., et al. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry, 32(5), 2731-2734. [Link][15]

  • Apriani, R., & Abdullah, F. F. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. Jurnal Kimia Sains dan Aplikasi. [Link][13]

  • Nuraini, V. A., Hanan, F. A., & Mustapha, I. (2024). Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity. Chemica Isola, 4(1), 225-229. [Link]

  • Lakshmanan, D., et al. (2011). Ethyl p-methoxycinnamate isolated from a traditional anti-tuberculosis medicinal herb inhibits drug resistant strains of Mycobacterium tuberculosis in vitro. Fitoterapia, 82(5), 757-761. [Link][17]

  • Syahruddin, F. F., et al. (2017). Percentage of inhibition denaturation of ethyl p-methoxycinnamate and its derivatives. Journal of Physics: Conference Series, 884, 012001. [Link][3]

  • Umar, M. I., et al. (2012). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 17(7), 8720-8734. [Link][8]

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Introduction: Unveiling the Therapeutic Potential of a Natural Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Ethyl (E)-o-methoxycinnamate

This compound (EOMC), a major bioactive compound isolated from the rhizomes of Kaempferia galanga (Zingiberaceae family), has garnered significant interest within the scientific community.[1] Traditionally used in Southeast Asian medicine, this plant extract is now being investigated for a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and, most notably, anti-cancer properties.[2] This technical guide provides an in-depth exploration of the in vitro cytotoxicity of EOMC, designed for researchers, scientists, and drug development professionals. We will delve into the compound's mechanisms of action, present detailed protocols for its cytotoxic evaluation, and synthesize the current data to offer a comprehensive understanding of its potential as a chemotherapeutic agent.

Core Tenets of EOMC-Induced Cytotoxicity: A Multi-Pronged Attack on Cancer Cells

The efficacy of EOMC as a cytotoxic agent does not stem from a single mode of action. Instead, it orchestrates a multi-faceted assault on cancer cells, targeting key pathways involved in proliferation, survival, and energy metabolism. This multi-target profile is a highly desirable characteristic in cancer drug discovery, as it can potentially circumvent the resistance mechanisms that often plague single-target therapies.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism through which EOMC exerts its cytotoxic effects is the induction of apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. Studies on human cholangiocarcinoma (CL-6) cells have demonstrated that EOMC induces both early and late-stage apoptosis in a concentration- and time-dependent manner.[3] This process is critically mediated by the activation of executioner caspases, specifically caspase-3 and caspase-7, which are key enzymes that dismantle the cell from within.[3] The controlled nature of apoptosis is vital, as it prevents the inflammatory response associated with necrotic cell death.

EOMC This compound Mitochondria Mitochondrial Stress EOMC->Mitochondria Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: EOMC-induced apoptotic pathway.

Disruption of the Cell Cycle

Uncontrolled cell division is a hallmark of cancer. EOMC directly confronts this by inducing cell cycle arrest, effectively halting the proliferation of cancer cells. In CL-6 cells, treatment with EOMC leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents the cells from proceeding through mitosis, thereby inhibiting the formation of daughter cells and curbing tumor growth. The choice to target the G2/M checkpoint is strategic, as this phase is critical for repairing DNA damage before cell division; arresting cells here can push them towards an apoptotic fate if the damage is too severe.

Inhibition of Pro-Survival Signaling: The NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting proliferation, preventing apoptosis, and facilitating metastasis. EOMC has been identified as a potent inhibitor of NF-κB activation in melanoma cells.[2][4] The proposed mechanism involves the inhibition of p38, which subsequently prevents the phosphorylation of Akt at serine 473, a critical step for NF-κB-dependent transcription.[2][4] By shutting down this pro-survival pathway, EOMC renders cancer cells more vulnerable to apoptosis and reduces their metastatic potential.

cluster_0 EOMC Action cluster_1 Signaling Cascade cluster_2 Cellular Outcomes EOMC EOMC p38 p38 EOMC->p38 inhibits Akt Akt Phosphorylation (Ser473) p38->Akt inhibits NFkB NF-κB Activation Akt->NFkB activates Transcription Pro-Survival Gene Transcription NFkB->Transcription Metastasis Metastasis NFkB->Metastasis

Caption: Inhibition of the p38/Akt/NF-κB pathway by EOMC.

Metabolic Sabotage: Suppressing Fatty Acid Synthesis and Depleting ATP

Cancer cells have unique metabolic requirements, often relying heavily on de novo fatty acid synthesis to build membranes and generate energy. EOMC exploits this dependency. In Ehrlich ascites tumor cells, EOMC was shown to suppress the expression of key enzymes in this pathway, including ATP citrate lyase (Acly), Acetyl-CoA carboxylase 1 (Acc1), and Fatty acid synthase (Fasn).[5][6] This suppression leads to a significant reduction in intracellular ATP levels, effectively starving the cancer cells of the energy required for their rapid proliferation.[5][6] This action is linked to the inhibition of the c-Myc/SREBP1 pathway, a critical regulator of lipid metabolism.[6]

Induction of DNA Damage

EOMC can also contribute to the induction of DNA damage, a catastrophic event for any cell. When used in combination with the chemotherapeutic drug paclitaxel on human melanoma (SK-Mel 28) cells, EOMC treatment led to an increase in the expression of phosphorylated γ-H2AX (p-γH2AX).[2][4] p-γH2AX is a sensitive molecular marker for DNA double-strand breaks, one of the most lethal forms of DNA damage.[2] This suggests EOMC may also function as a chemosensitizer, enhancing the efficacy of standard chemotherapy agents.

Quantitative Analysis: Cytotoxicity Profile of EOMC

The potency of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. The therapeutic potential is further assessed by the Selectivity Index (SI), which compares the cytotoxicity towards cancer cells versus normal cells. A higher SI value indicates greater selectivity for cancer cells, a crucial parameter for minimizing side effects.

Cell LineCell TypeIC50 ValueSelectivity Index (SI)Reference
CL-6 Human Cholangiocarcinoma245.5 µg/mL3.70[3][7]
HSC-4 Human Oral Cancer32 µg/mLNot Reported
B16 Murine Melanoma97.09 µg/mLNot Reported[1]
MCF-7 Human Breast CancerLess potent than its biotransformed product (EPHC, IC50 340 µg/mL)Not Reported[8][9]
A549 Human Lung Cancer> 1407.75 µg/mL (Inactive)Not Applicable[1]
OUMS-36T-1F Normal Human Fibroblast899.6 µg/mL(Used as control)[7]

Note: The IC50 for NF-κB inhibition in B16F10 melanoma cells was reported as 88.7 µM.[2][4]

Experimental Design and Protocols: A Self-Validating Workflow

To ensure robust and reproducible results, a logical and self-validating experimental workflow is paramount. The following protocols represent a standard, yet comprehensive, approach to evaluating the in vitro cytotoxicity of a compound like EOMC.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A1 Cell Line Selection (Cancer vs. Normal) A2 Cell Seeding (96-well plates) A1->A2 A3 EOMC Treatment (Dose-Response) A2->A3 A4 MTT Assay (24, 48, 72h) A3->A4 A5 IC50 Calculation & Selectivity Index A4->A5 B1 Apoptosis Assay (Annexin V/PI Staining) A5->B1 Based on IC50 values B2 Cell Cycle Analysis (PI Staining) A5->B2 Based on IC50 values B3 Caspase Activity Assay (Caspase-3/7) A5->B3 Based on IC50 values B4 Western Blot (NF-κB, Akt, p38, etc.) A5->B4 Based on IC50 values

Caption: A validated workflow for in vitro cytotoxicity assessment.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11]

Materials:

  • Selected cell lines (e.g., CL-6, HSC-4)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (EOMC) stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete medium.[11][12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EOMC in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the EOMC dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Quantification via Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death. It relies on two key markers: Annexin V, which binds to phosphatidylserine (PS) that translocates to the outer cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[3]

Materials:

  • Cells treated with EOMC (at IC25 and IC50 concentrations) and untreated controls.[3]

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Following treatment with EOMC for the desired time (e.g., 24 and 48 hours), collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V(-) / PI(-): Live cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells (often considered an artifact in this assay).

Conclusion and Future Perspectives

The collective evidence strongly indicates that this compound is a potent, multi-targeted cytotoxic agent with significant therapeutic potential. Its ability to induce apoptosis, arrest the cell cycle, and inhibit critical pro-survival and metabolic pathways makes it a compelling candidate for further development. The compound demonstrates encouraging selectivity for some cancer cell lines over normal cells, a cornerstone of a viable chemotherapeutic agent.[3][7]

Future research should focus on several key areas:

  • In Vivo Efficacy: Translating these promising in vitro findings into animal models is the critical next step to evaluate anti-tumor activity, pharmacokinetics, and safety profiles.

  • Combination Therapies: The observed synergistic potential with paclitaxel suggests that EOMC could be a valuable adjuvant to existing chemotherapy regimens, potentially lowering required doses and mitigating toxicity.[2]

  • Target Deconvolution: While pathways like NF-κB and fatty acid synthesis have been implicated, a deeper investigation to identify the direct molecular binding targets of EOMC would provide invaluable mechanistic insight.

  • Structural Optimization: The finding that a biotransformed derivative of EOMC showed higher cytotoxicity suggests that medicinal chemistry approaches could be used to synthesize analogues with enhanced potency and selectivity.[8][13]

References

  • Tritripmongkol P, Plengsuriyakarn T, Tarasuk M, Na-Bangchang K. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Isa, M., Kasmuri, A., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Life (Basel). [Link]

  • Omar, M. N., Hasali, N. H. M., & Yarmo, M. A. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry. [Link]

  • Request PDF. (n.d.). Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate. ResearchGate. [Link]

  • PubMed. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. [Link]

  • Omar, M. N., Hasali, N. H. M., & Yarmo, M. A. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. [Link]

  • Suriyah, W. H., Kasmuri, A. R., Isa, M. L. M., & Ichwan, S. J. A. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal. [Link]

  • PubMed. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). (PDF) Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

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"photochemical behavior of Ethyl (E)-o-methoxycinnamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photochemical Behavior of Ethyl (E)-o-methoxycinnamate

Foreword: Beyond the Absorption Spectrum

To the dedicated researcher, the lifecycle of a molecule under photonic stress is a narrative of transformation. This compound, a member of the vast cinnamate family, presents a compelling case study in this narrative. While its cousins, particularly the para-substituted isomers like Octinoxate, have been extensively characterized due to their widespread use as UV filters in commercial sunscreens, the ortho-isomer remains a subject of nuanced investigation.[1] This guide eschews a superficial overview, instead delving into the fundamental photochemical pathways that govern the fate of this compound upon UV irradiation. We will explore not just what happens, but why it happens, providing the mechanistic insights and practical methodologies essential for researchers in photochemistry, materials science, and drug development. Our focus is on the causality behind experimental design and the inherent logic of photochemical investigation.

Molecular Profile and Spectroscopic Signature

This compound (EOMC) is an organic ester characterized by a benzene ring substituted with a methoxy group at the ortho position and an ethyl acrylate group. This specific arrangement of chromophores—the aromatic ring and the α,β-unsaturated ester—dictates its interaction with ultraviolet radiation.

The synthesis of EOMC and related compounds can be achieved through several established organic chemistry reactions, such as the Horner-Emmons or Reformatsky reactions, which are effective for creating the trans-alkene geometry with good yields.[2]

Table 1: Physicochemical and Spectroscopic Properties of a Representative Cinnamate

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[3]
Molecular Weight206.24 g/mol [3]
AppearanceOff-White Solid[4]
Melting Point~49-50 °C (for p-isomer)[3]
UV λmax (in Ethanol)~310 nm[5]
Molar Absorptivity (ε)High (characteristic of π→π* transition)[5]

The UV absorption spectrum is dominated by an intense band in the UVB region (280-320 nm), corresponding to a π→π* electronic transition. This high absorption capacity is the primary reason for the interest in cinnamates as sunscreen agents.[1] Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁), initiating a cascade of potential photochemical and photophysical events.

Primary Photochemical Pathways

The energy imparted to EOMC by UV radiation is not idly dissipated. It drives distinct chemical transformations that define the molecule's photostability and functional lifetime. The principal reaction observed for virtually all cinnamates is a reversible E/Z isomerization around the carbon-carbon double bond.[2][6]

E/Z Isomerization: The Dominant Transformation

Upon excitation, the π-bond of the alkene moiety is weakened, allowing for rotation around the Cα-Cβ bond. Subsequent relaxation to the ground state can lead to the formation of the thermodynamically less stable Z-isomer (cis). This process continues until a photostationary state (PSS) is reached, where the rate of E → Z isomerization equals the rate of the reverse Z → E reaction.[2]

The quantum yield of this isomerization can be quite high, and the ratio of isomers at the PSS is highly dependent on the solvent environment and the excitation wavelength.[7][8] From a practical standpoint, this transformation is critical because the Z-isomer typically has a lower molar absorptivity and a slightly different absorption maximum, leading to a decrease in UV protection efficacy over time.[5][9]

E_Z_Isomerization E_S0 This compound (S₀) E_S1 Excited Singlet State (S₁) E_S0->E_S1 hν (UV Absorption) Triplet Triplet State (T₁) (via ISC) E_S1->Triplet Intersystem Crossing (ISC) Twisted_Intermediate Perpendicular Intermediate (p) E_S1->Twisted_Intermediate Rotation Triplet->Twisted_Intermediate Rotation Twisted_Intermediate->E_S0 Relaxation (1-α) Z_S0 Ethyl (Z)-o-methoxycinnamate (S₀) Twisted_Intermediate->Z_S0 Relaxation (α) Z_S0->E_S1 hν (UV Absorption)

Caption: E/Z Photoisomerization pathway of Ethyl o-methoxycinnamate.

[2+2] Photocycloaddition: A Concentration-Dependent Pathway

In concentrated solutions, aggregates, or the solid state, a bimolecular reaction becomes significant: the [2+2] photocycloaddition.[10] This reaction involves two cinnamate molecules, where the excited state of one molecule reacts with a ground-state neighbor. This leads to the formation of a cyclobutane ring, yielding dimers known as truxillates or truxinates.[11]

This process is generally irreversible and leads to a permanent loss of UV-absorbing capacity. The specific stereochemistry of the dimer products is dictated by the alignment of the molecules in the aggregated state. For drug development professionals, this tendency to photodimerize can be a significant liability, affecting the stability and safety of a formulation.

Cycloaddition cluster_reactants Reactants EOMC1 EOMC (S₀) EOMC_Excited EOMC* (S₁ or T₁) EOMC1->EOMC_Excited EOMC2 EOMC (S₀) Dimer Cyclobutane Dimer (e.g., Truxinate) EOMC_Excited->Dimer + EOMC (S₀)

Caption: [2+2] Photocycloaddition pathway for cinnamates.

Photodegradation and Fragmentation

Prolonged irradiation can lead to irreversible photodegradation into smaller molecules. Studies on the closely related octyl methoxycinnamate (OMC) have identified fragmentation pathways that cleave the ester group or the C-C bond adjacent to the carbonyl.[12][13][14] These reactions can produce photoproducts like 4-methoxybenzaldehyde and 2-ethylhexanol.[11] The formation of such species is highly undesirable in any application, as they represent a loss of function and may introduce compounds with unknown toxicological profiles.

Experimental Methodologies for Probing Photochemical Behavior

Protocol 1: Real-Time Monitoring of E/Z Isomerization via UV-Vis Spectrophotometry

Causality: This experiment leverages the difference in the molar extinction coefficients of the E and Z isomers. By monitoring the change in absorbance at the λmax of the E isomer, we can directly quantify the rate of its disappearance and the approach to the photostationary state. The presence of isosbestic points—wavelengths where the absorbance of the mixture remains constant—is a strong indicator of a clean conversion between two species.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~10⁻⁵ M) in the chosen solvent (e.g., cyclohexane for non-polar, ethanol for polar-protic). Use spectroscopic grade solvents.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum (e.g., from 200 to 400 nm) of the unirradiated solution in a quartz cuvette. This represents the pure E isomer.

  • Irradiation: Irradiate the sample with a UV lamp emitting in the molecule's absorption band (e.g., a 310 nm centered lamp). To ensure uniform irradiation, a collimated beam and stirring are recommended.

  • Time-Course Measurement: At fixed time intervals (e.g., every 30 seconds), stop the irradiation and record a full UV-Vis spectrum.

  • Data Analysis:

    • Plot the absorbance at the initial λmax as a function of irradiation time to observe the decay curve towards the PSS.

    • Overlay all collected spectra to identify any isosbestic points.

    • Calculate the percentage of each isomer at the PSS using the absorbance values, assuming a two-component system.

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dilute EOMC Solution (~10⁻⁵ M in Spectroscopic Solvent) B Record Initial Spectrum (t=0) (Pure E-isomer) A->B C Irradiate Sample (e.g., 310 nm UV Lamp) B->C D Record Spectrum at Time Interval (t=n) C->D Repeat for Time Course E Plot Absorbance vs. Time (Determine PSS) D->E F Overlay Spectra (Identify Isosbestic Points) D->F G Calculate Isomer Ratio E->G

Caption: Experimental workflow for monitoring photoisomerization with UV-Vis.

Protocol 2: Elucidating Triplet State Involvement via Quenching Studies

Causality: If the isomerization proceeds through a triplet state (T₁), its lifetime can be shortened by a molecule known as a triplet quencher. This process, which occurs via energy transfer, will compete with the isomerization, thereby reducing its quantum yield. By observing the effect of a quencher on the reaction rate, we can infer the involvement of a triplet intermediate. The Stern-Volmer relationship provides a quantitative framework for this analysis.[15]

Step-by-Step Methodology:

  • Select Quencher: Choose a triplet quencher whose triplet energy is lower than that of the cinnamate, such as 1,3-cyclohexadiene. Ensure the quencher does not absorb at the irradiation wavelength.

  • Prepare Samples: Create a series of solutions with a fixed concentration of EOMC and varying concentrations of the quencher. Include a control sample with no quencher.

  • Irradiation & Monitoring: Irradiate each sample under identical conditions as in Protocol 1 for a fixed, short duration (on the initial linear part of the decay curve).

  • Measure Initial Rates: Determine the initial rate of isomerization (Φ) for each sample by measuring the change in absorbance.

  • Stern-Volmer Analysis:

    • Plot Φ₀/Φ versus the quencher concentration [Q], where Φ₀ is the rate without a quencher and Φ is the rate with the quencher.

    • A linear plot confirms the involvement of a single quenchable excited state. The slope of the line is the Stern-Volmer constant (Ksv), which is the product of the quenching rate constant (kq) and the lifetime of the excited state (τ₀).

Stern_Volmer_Logic concept Stern-Volmer Analysis Logic node1 Hypothesis The reaction proceeds via a triplet state (T₁) node2 Experiment Add varying concentrations [Q] of a triplet quencher node1->node2 node3 Observation Measure the initial reaction rate (Φ) at each [Q] node2->node3 node4 Analysis Plot Φ₀/Φ vs. [Q] node3->node4 node5 Result Is the plot linear? Yes No node4->node5 node6 Conclusion: A single, quenchable excited state (likely T₁) is involved in the reaction. node5:yes->node6 node7 Conclusion: The mechanism is more complex. May involve S₁ directly or multiple excited states. node5:no->node7

Caption: Logical framework for a Stern-Volmer quenching experiment.

The Impact of the Molecular Environment

The photochemical behavior of EOMC is not an intrinsic property alone; it is profoundly modulated by its immediate surroundings.

  • Solvent Polarity: The choice of solvent can alter the energies of the excited states and the stability of intermediates.[16][17] Polar solvents may stabilize charged intermediates or excited states with significant charge separation, potentially opening up different reaction pathways or altering the E/Z ratio at the photostationary state.[8]

  • Viscosity and Aggregation: In viscous media or when the molecule aggregates, the rotational motion required for isomerization can be hindered. Simultaneously, the fixed proximity to neighboring molecules increases the probability of bimolecular reactions like [2+2] cycloaddition.[8] This is a critical consideration for formulation scientists designing sunscreens or solid-state drug delivery systems.

Concluding Remarks and Future Outlook

The photochemical narrative of this compound is dominated by a reversible E/Z isomerization, with potential for concentration-dependent photodimerization and long-term fragmentation. While it shares these characteristics with its more famous para-isomer, the ortho-position of the methoxy group may introduce subtle electronic and steric effects that warrant further investigation. Specifically, future research should focus on:

  • Direct Comparative Studies: A side-by-side photochemical analysis of ortho-, meta-, and para-methoxy isomers under identical conditions to precisely quantify the electronic influence of substituent position.

  • Advanced Spectroscopy: Utilizing ultrafast transient absorption spectroscopy to directly observe the excited state dynamics on the femtosecond-to-picosecond timescale, providing definitive evidence for the involvement and lifetimes of singlet and triplet states.[5]

  • Formulation Stability: Investigating the photochemical behavior of EOMC within realistic cosmetic or pharmaceutical formulations to understand how interactions with other ingredients affect its stability and primary reaction pathways.[7]

By understanding these fundamental processes, researchers can better predict the long-term stability of products containing this molecule, design more robust UV filters, and control the photochemical release or activation of drugs in advanced therapeutic systems.

References

  • A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). Vertex AI Search.
  • Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. (2024). The Journal of Organic Chemistry - ACS Publications.
  • Lewis acid catalysis of photochemical reactions. 4. Selective isomerization of cinnamic esters. Journal of the American Chemical Society - ACS Publications.
  • ETHYLHEXYL METHOXYCINNAMATE. atamankimya.com.
  • ETHYLHEXYL METHOXYCINNAMATE. Ataman Kimya.
  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Science Publishing.
  • Substitution effect on the nonradiative decay and trans → cis photoisomerization route. (2020). The Royal Society of Chemistry.
  • Photophysical characterization of cinnamates | Request PDF. ResearchGate.
  • Ethylhexyl Methoxycinnamate: A Key Ingredient in Sunscreens and Cosmetics. (2025).
  • Exploring the Applications of Ethylhexyl Methoxycinnamate in Personal Care.
  • ETHYLHEXYL METHOXYCINNAMATE - Cosmetic Ingredient (INCI). (2025). SpecialChem.
  • Competing ultrafast photoinduced quenching reactions in cinnamic acid : peptide blends. (2010). PubMed.
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. umich.edu.
  • Ethyl methoxycinnamate | C12H14O3. PubChem - NIH.
  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). PubMed.
  • CN114436835A - Preparation process of ethyl p-methoxycinnamate. Google Patents.
  • Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis‐ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter¶ | Request PDF. (2025). ResearchGate.
  • Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts | Request PDF. (2025). ResearchGate.
  • An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. SciSpace.
  • A post-HF approach to the Sunscreen Octyl Methoxycinnamate. ChemRxiv.
  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). MDPI.
  • Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. RSC Publishing.
  • Solvent Effects on Ultrafast Photochemical Pathways. (2021). PubMed.
  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry. (2022). Preprints.org.
  • Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. (2014). ResearchGate.
  • The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor | Request PDF. (2025). ResearchGate.
  • Preparation method and application of octyl methoxycinnamate. Eureka | Patsnap.
  • (PDF) P a g e | 894 Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. (2024). ResearchGate.
  • Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens | Request PDF. (2025). ResearchGate.
  • A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform. (2018).
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  • Ethyl 4-methoxycinnamate | 24393-56-4. ChemicalBook.
  • Excited-state dynamics of cinnamate-based UV filters: bringing decay pathways to light by photoelectron velocity map imaging. (2025). ResearchGate.
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  • Photocycloaddition in liquid ethyl cinnamate and in ethyl cinnamate glasses. The photoreaction as a probe into the micromorphology of the solid. Journal of the American Chemical Society.
  • Controllable photo-switching of cinnamate-based photonic films with remarkable stability. (2025).
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A Technical Guide to the Solubility of Ethyl Methoxycinnamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl methoxycinnamate in organic solvents. Recognizing the scarcity of publicly available quantitative data, particularly for the ortho-isomer, this document focuses on equipping researchers with the foundational principles and robust experimental methodologies required to generate reliable solubility profiles. It delves into the theoretical underpinnings of solubility, offers detailed, self-validating experimental protocols based on international standards, and provides insights into applying this knowledge in research and development. For illustrative purposes, this guide primarily references the well-documented para-isomer, Ethyl (E)-4-methoxycinnamate, while discussing the anticipated impact of isomeric changes.

Introduction: The Challenge of Undefined Solubility

Ethyl (E)-o-methoxycinnamate and its isomers are valuable compounds in various industries, from cosmetics to pharmaceuticals. However, the successful application of these molecules in formulations, purification processes like crystallization, and analytical methods is critically dependent on a thorough understanding of their solubility in different organic media. A significant challenge facing researchers is the lack of a comprehensive, publicly available database of quantitative solubility for these compounds.

This guide serves as a primary resource for addressing this knowledge gap. Instead of presenting sparse data points, we will establish a first-principles approach. We will explore the theoretical drivers of solubility for this molecular structure and provide detailed, authoritative protocols for its experimental determination. While the focus is this compound, the principles and methods described herein are broadly applicable to its isomers and other similar aromatic esters. The well-characterized para-isomer, Ethyl (E)-p-methoxycinnamate (EPMC), will be used as a practical case study throughout this document.

Part 1: Physicochemical Profile and the Influence of Isomerism

Table 1: Physicochemical Properties of Ethyl (E)-p-methoxycinnamate (EPMC)

Property Value Source(s)
CAS Number 24393-56-4 [1][2]
Molecular Formula C₁₂H₁₄O₃ [1]
Molecular Weight 206.24 g/mol [1]
Physical Form White to Off-White Crystalline Solid [1]
Melting Point 49-50 °C [1]
LogP (o/w) 3.0 (Computed) [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 3 (two on ester, one on ether) [1]
Topological Polar Surface Area 35.5 Ų [1]

| Qualitative Solubility | Soluble in DMSO, DMF, Ethanol |[3][4] |

The Critical Role of the Methoxy Group Position (Ortho vs. Para)

The position of the methoxy (-OCH₃) group on the benzene ring is the only difference between the ortho and para isomers, yet it has profound implications for solubility:

  • Polarity and Dipole Moment: The ortho position places the electronegative oxygen atoms of the methoxy and ester groups in closer proximity. This can alter the overall molecular dipole moment compared to the more symmetric para isomer. This change in polarity will directly influence interactions with polar and nonpolar solvents.

  • Intramolecular vs. Intermolecular Interactions: The ortho configuration may allow for intramolecular interactions (e.g., steric hindrance) that are not possible in the para isomer. This can affect how the molecule packs in a crystal lattice and how readily it interacts with solvent molecules.

  • Crystal Lattice Energy: Differences in molecular shape and intermolecular forces due to isomerism can lead to different crystal packing arrangements and, consequently, different lattice energies. A crystal form with higher lattice energy will require more energy to break apart and will generally be less soluble in a given solvent.

Given these factors, one cannot assume the solubility of the ortho-isomer will be identical to the para-isomer. Experimental determination is essential.

Part 2: A Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be quantified by examining the intermolecular forces between the solute (this compound) and potential solvent molecules.

The key functional groups of this compound are:

  • Aromatic Ring: Capable of π-π stacking and van der Waals (dispersive) forces. It contributes to solubility in aromatic solvents like toluene and nonpolar solvents like hexane.

  • Ester Group (-COOC₂H₅): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This promotes solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol).

  • Methoxy Group (-OCH₃): A moderately polar group that can also act as a hydrogen bond acceptor.

  • Alkene Double Bond: Contributes to the molecule's planarity and potential for dispersive interactions.

Caption: Intermolecular forces governing solubility.

Hansen Solubility Parameters (HSP)

A more advanced predictive tool is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this 3D "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between a solvent and a solute in Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), solubility is predicted. While HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.

Part 3: A Practical Guide to Experimental Solubility Determination

Given the data gap, a robust and reproducible experimental workflow is paramount. The following sections detail an authoritative methodology for generating high-quality solubility data.

Experimental_Workflow A 1. Material Characterization (Purity, Isomer ID, Crystal Form) B 2. Solvent Selection (Range of polarities) A->B C 3. Equilibration (OECD 105 Flask Method) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. Quantification (UV-Vis or HPLC) D->E F 6. Data Analysis (Solubility Calculation) E->F

Caption: Workflow for experimental solubility determination.

Mandatory Protocol: OECD Guideline 105 "Flask Method"

The OECD 105 Flask Method is the gold standard for determining the solubility of substances in a liquid when the solubility is expected to be at or above 10⁻² g/L.

Causality and Self-Validation: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. By approaching equilibrium from a higher temperature and analyzing samples after different equilibration times, the method includes internal checks to validate that saturation has been achieved and maintained.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of finely powdered this compound to several sealed flasks. An excess is confirmed by the presence of visible, undissolved solid throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each flask.

  • Pre-equilibration (Supersaturation): Place the sealed flasks in a thermostatically controlled shaker bath set to a temperature above the target test temperature (e.g., pre-heat at 30°C for a 20°C test). Agitate for at least 24 hours. This step helps to reach equilibrium faster by creating a supersaturated solution.

  • Equilibration at Test Temperature: Reduce the shaker bath temperature to the final test temperature (e.g., 20.0 ± 0.5 °C). Agitate the flasks for a minimum of 24 hours. It is recommended to use staggered time points (e.g., 24h, 48h, 72h) for different flasks to ensure equilibrium has been reached.

  • Phase Separation: Allow the flasks to stand quiescently at the test temperature to let solids settle. To obtain a clear, solid-free supernatant for analysis, centrifuge an aliquot of the suspension at the test temperature. Alternatively, filter the aliquot through a solvent-compatible, non-adsorptive filter (e.g., PTFE). This step is critical to avoid artificially high results from suspended microparticles.

  • Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate solvent and determine the concentration of the dissolved solute using a validated analytical method (see Protocol below). The concentrations from the flasks with the longest equilibration times should agree within experimental error, confirming that equilibrium was reached.

Analytical Protocol: Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying aromatic compounds like ethyl methoxycinnamate, which has a strong UV absorbance maximum around 308-310 nm.[3][5]

Causality and Self-Validation: This protocol relies on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration. The creation of a multi-point calibration curve validates this relationship for the specific instrument and conditions, ensuring the accuracy of the final concentration measurement.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh a known mass of pure this compound and dissolve it in a known volume of the solvent of interest to create a concentrated stock solution.

  • Create Calibration Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five calibration standards of known concentrations that bracket the expected solubility range.

  • Determine λmax: Scan one of the mid-range concentration standards across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measure Standards: Measure the absorbance of each calibration standard (and a solvent blank) at the determined λmax.

  • Generate Calibration Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression on the data. The resulting equation (y = mx + c) and the correlation coefficient (R²) are generated. An R² value > 0.999 is required to confirm linearity and validate the calibration.

  • Measure Saturated Samples: Accurately dilute the clear supernatant obtained from the OECD 105 protocol to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Solubility: Use the measured absorbance and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This value is the equilibrium solubility.

Part 4: Data Presentation and Application

All experimentally determined solubility data should be recorded systematically to allow for clear interpretation and comparison.

Table 2: Template for Reporting Quantitative Solubility Data

Solvent Temperature (°C) Hansen Parameters (δD, δP, δH) Solubility (g/L) Solubility (mol/L)
e.g., Ethanol 20.0 (15.8, 8.8, 19.4) [Experimental Value] [Calculated Value]
e.g., Acetone 20.0 (15.5, 10.4, 7.0) [Experimental Value] [Calculated Value]
e.g., Ethyl Acetate 20.0 (15.8, 5.3, 7.2) [Experimental Value] [Calculated Value]
e.g., Toluene 20.0 (18.0, 1.4, 2.0) [Experimental Value] [Calculated Value]

| e.g., n-Hexane | 20.0 | (14.9, 0.0, 0.0) | [Experimental Value] | [Calculated Value] |

Application Insight: Solvent Selection for Recrystallization

A primary application of solubility data is in the purification of solid compounds via recrystallization. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). By determining the solubility of this compound at two different temperatures (e.g., 20°C and 50°C) in various solvents, a researcher can rationally select the optimal solvent that will maximize the recovery of pure crystals upon cooling.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in scientific and industrial applications. In the absence of a comprehensive public database, this guide provides the necessary theoretical foundation and, more importantly, a robust, step-by-step experimental framework for its determination. By adhering to authoritative protocols such as the OECD 105 Flask Method and employing validated analytical techniques, researchers can generate the high-quality, reliable data needed to advance their work in drug development, formulation science, and chemical synthesis. This systematic approach transforms solubility from an unknown variable into a well-defined and controllable parameter.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. Retrieved from [Link].

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  • Google Patents (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
  • Cosmedesk (2025). Ingredient in the spotlight: Ethylhexyl Methoxycinnamate. Retrieved from [Link].

  • The Good Scents Company (n.d.). ethyl (E)-4-methoxycinnamate. Retrieved from [Link].

  • SciSpace (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Retrieved from [Link].

  • Patsnap (n.d.). Preparation method and application of octyl methoxycinnamate. Retrieved from [Link].

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Introduction: Unveiling the Therapeutic Promise of Ortho-Methoxycinnamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of Ortho-Methoxycinnamates

Cinnamic acid and its derivatives, a class of naturally occurring aromatic carboxylic acids, have long been a focal point of medicinal chemistry research due to their extensive pharmacological activities.[1][2] Found in plants like Chinese cinnamon (Cinnamomum cassia) and Panax ginseng, these compounds form the backbone of numerous bioactive agents.[1] Among these, ortho-methoxycinnamates (2-methoxycinnamates) and their related methoxylated derivatives are emerging as particularly potent molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5][6][7]

The strategic placement of a methoxy (-OCH₃) group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its interaction with biological targets, often enhancing efficacy and modulating its mechanism of action. The methoxy group can promote cytotoxic activity against cancer cells by improving ligand-protein binding and activating downstream signaling pathways that lead to cell death.[8] This technical guide provides a comprehensive exploration of the therapeutic landscape of ortho-methoxycinnamates, detailing their mechanisms of action, experimental validation protocols, and future research trajectories for drug development professionals.

Anticancer Applications: Targeting Key Oncogenic Pathways

Methoxycinnamic acid derivatives have demonstrated significant efficacy against a range of cancer cell lines.[1][8] Their anticancer activity is primarily attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism of methoxycinnamates involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. This is achieved through the modulation of several key intracellular signaling cascades.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10] Methoxycinnamate derivatives have been shown to inhibit the phosphorylation of key components in this pathway, such as Akt and mTOR.[11] This inhibition blocks downstream signaling, preventing the unchecked cellular growth and proliferation that characterizes tumor progression.[9]

  • MAPK/ERK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation. Certain methoxylated cinnamic acid esters have been found to reduce the expression of phosphorylated-ERK, leading to an antiproliferative effect.[12]

  • Apoptosis Induction via Bax/Bcl-2 Regulation: Apoptosis is often regulated by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). Studies have shown that methoxycinnamic acid derivatives can induce apoptosis by increasing the expression of Bax and consequently increasing the Bax/Bcl-2 ratio, tipping the cellular balance towards programmed cell death.[13][14]

  • Cell Cycle Arrest: These compounds can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. For instance, the derivative (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) was shown to cause cell cycle arrest at the G2/M phase in non-small-cell lung cancer cells by downregulating cyclin B.[12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation OMC ortho-Methoxycinnamates OMC->Akt Inhibition OMC->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by ortho-methoxycinnamates.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast)3.71[8]
SideritoflavoneMCF-7 (Breast)4.9[8]
XanthomicrolHCT116 (Colon)<15[8]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (Lung)Not specified[12]
Alpha-cyano-4-hydroxy-3-methoxycinnamic acidMDA-MB-231 (Breast)Dose-dependent[14]

Note: This table synthesizes data for various methoxy-substituted flavonoids and cinnamates to illustrate typical efficacy ranges.

Experimental Workflow: Assessing Cytotoxicity via MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[15][16][17] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is directly proportional to the number of viable cells.[15]

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_read Data Acquisition p1 Seed cells in 96-well plate p2 Incubate 24h for adhesion p1->p2 p3 Treat cells with o-methoxycinnamates (various conc.) p2->p3 p4 Incubate for 24-72 hours p3->p4 p5 Add MTT solution (0.5 mg/mL) p4->p5 p6 Incubate 2-4 hours (37°C) p5->p6 p7 Solubilize formazan crystals (DMSO) p6->p7 p8 Read absorbance at 570 nm p7->p8 p9 Calculate IC50 values p8->p9

Caption: Standard experimental workflow for the MTT cell viability assay.

Anti-inflammatory Applications: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Methoxycinnamates have demonstrated potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[3][13][19][20]

Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are exerted through multiple mechanisms:

  • NF-κB Inhibition: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[19] In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of genes encoding inflammatory cytokines (TNF-α, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[3][13][19] Methoxycinnamates, such as 2-methoxycinnamaldehyde (2-MCA), have been shown to inhibit NF-κB transcriptional activity, thereby blocking this entire downstream cascade.[19]

  • Reduction of Inflammatory Cytokines and Enzymes: By inhibiting NF-κB and other pathways, methoxycinnamates effectively reduce the production of key inflammatory molecules. Treatment with p-methoxycinnamic acid or 2-MCA has been shown to decrease levels of TNF-α, IL-6, iNOS, and COX-2 in various experimental models.[3][13]

  • NRF2 Pathway Activation: 2-MCA has also been shown to activate the NRF2 pathway.[3] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Its activation can enhance autophagy flux, which helps modulate excessive inflammation by clearing damaged cellular components and reducing the production of inflammatory mediators.[3]

NFkB_Pathway cluster_cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Response (TNF-α, COX-2, iNOS, IL-6) Nucleus->Inflammation activates gene transcription OMC ortho-Methoxycinnamates OMC->IKK Inhibition

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway by ortho-methoxycinnamates.

Synthesis and Experimental Protocols

The translation of ortho-methoxycinnamates from promising hits to clinical candidates requires robust synthetic methods and validated experimental protocols.

General Synthesis Strategy

Cinnamic acid derivatives can be synthesized through various established chemical routes. A common and reliable method for creating amide derivatives involves the use of coupling agents to facilitate the formation of an amide bond between the cinnamic acid's carboxylic acid group and a primary or secondary amine.[4]

Protocol: Amide Synthesis using EDC/HOBt Coupling [4]

  • Activation: Dissolve the ortho-methoxycinnamic acid (1 equivalent) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂).

  • Add coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.05 eq.) and 1-hydroxybenzotriazole (HOBt) (1.05 eq.). Stir at room temperature for 30 minutes to form the active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) to the reaction mixture.

  • Reaction: Stir the solution at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up & Purification: Perform an aqueous work-up to remove excess reagents and byproducts. Purify the final product using column chromatography or recrystallization to yield the desired ortho-methoxycinnamic acid amide.

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step method for evaluating the cytotoxic effects of ortho-methoxycinnamates on adherent cancer cell lines.[15][18][21]

  • Materials:

    • Adherent cancer cell line (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom microplates

    • ortho-methoxycinnamate compound stock solution (in DMSO)

    • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[18][21]

    • Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

    • Phosphate-Buffered Saline (PBS)

    • Multi-channel pipette

    • Microplate spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

    • Compound Treatment: Prepare serial dilutions of the ortho-methoxycinnamate compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After incubation, carefully aspirate the treatment medium. Add 100 µL of fresh, serum-free medium containing 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[21]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.[21]

    • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17][18]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

    • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.

Detailed Experimental Protocol: Western Blotting for PI3K/Akt Pathway Analysis

This protocol outlines the procedure for analyzing changes in the phosphorylation status of key proteins like Akt and mTOR, providing mechanistic insight into the compound's action.[10][11][22][23]

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels (e.g., 4-12% Bis-Tris) and running buffer

    • Nitrocellulose or PVDF membranes

    • Transfer buffer and system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-GAPDH). Antibodies from Cell Signaling Technology are widely used and validated.[23]

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

    • Gel Electrophoresis: Denature 20-50 µg of protein lysate per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[22]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 60-90 minutes.[22]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[23]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000) for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped of the first set of antibodies and re-probed with another antibody (e.g., anti-total-Akt or anti-GAPDH).

Conclusion and Future Directions

Ortho-methoxycinnamates and related methoxylated derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate multiple, critical signaling pathways like PI3K/Akt/mTOR and NF-κB provides a strong mechanistic basis for their observed bioactivities. The structure-activity relationship, largely influenced by the methoxy substitution, offers a tunable platform for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the cinnamic acid scaffold is needed to enhance efficacy and reduce off-target effects.

  • In Vivo Validation: Promising lead compounds must be advanced into preclinical animal models to evaluate their therapeutic efficacy, toxicity, and pharmacokinetic profiles in a whole-organism context.

  • Target Deconvolution: While key pathways have been identified, further studies are required to pinpoint the direct molecular targets of these compounds.

  • Combination Therapies: Investigating the synergistic effects of methoxycinnamates with existing standard-of-care chemotherapeutics or anti-inflammatory drugs could lead to more effective treatment regimens.

The comprehensive data and robust protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of ortho-methoxycinnamates.

References

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A Technical Guide to Ethyl (E)-o-methoxycinnamate: Evaluating a Novel UV Filter Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The demand for novel, safe, and effective UV filtering agents is a perpetual driver of innovation in the cosmetic and pharmaceutical industries. Current market-approved filters face challenges ranging from regulatory scrutiny and environmental concerns to formulation limitations and incomplete spectral coverage. This guide introduces Ethyl (E)-o-methoxycinnamate as a promising candidate for investigation. We provide a comprehensive technical framework for its synthesis, characterization, and evaluation, grounded in established scientific principles and regulatory considerations. This document is intended for researchers, formulation chemists, and drug development professionals seeking to explore the next generation of photoprotective ingredients.

Introduction: The Case for a New Cinnamate Derivative

Cinnamate esters, such as the widely used Ethylhexyl Methoxycinnamate (Octinoxate), are mainstays in sunscreen formulations due to their strong absorbance in the UVB spectrum (280–320 nm).[1] Their efficacy, cost-effectiveness, and cosmetic elegance have cemented their role in global sun care. However, the photochemical behavior of existing cinnamates, particularly the potential for photoisomerization and photodegradation, necessitates a continued search for more robust alternatives.[2][3][4]

This compound, an isomer of the more common para-substituted cinnamates, presents an intriguing structural variation. The placement of the methoxy group at the ortho position on the phenyl ring may influence the molecule's electronic and steric properties, potentially altering its:

  • UV Absorbance Spectrum: Shifting the λmax and modifying the molar extinction coefficient.

  • Photostability: Affecting the quantum yield of trans-cis isomerization and susceptibility to photodegradation pathways.

  • Solubility and Formulation Compatibility: Influencing its behavior in cosmetic bases.

This guide outlines a logical, multi-stage workflow to rigorously evaluate the potential of this novel compound as a viable UV filter.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is the first validation gate for any new cosmetic ingredient. We propose a modified Wittig reaction, a reliable method for forming carbon-carbon double bonds.

Proposed Synthetic Pathway

The synthesis can be achieved by reacting o-methoxybenzaldehyde with a phosphorane, such as ethyl (triphenylphosphoranylidene)acetate. This approach offers high stereoselectivity for the desired (E)-isomer.

cluster_reactants Reactants cluster_products Products R1 o-Methoxybenzaldehyde P1 This compound R1->P1 + R2 (Wittig Reaction) P2 Triphenylphosphine oxide R2 Ethyl (triphenylphosphoranylidene)acetate

Caption: Proposed Wittig reaction for synthesis.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of o-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottomed flask under an inert argon atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.05 eq).[5]

  • Reaction Execution: Allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product as a colorless oil.[5]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

The fundamental properties of the synthesized compound must be determined. These data are critical for all subsequent formulation and testing efforts.

PropertyMethodExpected Outcome / Rationale
UV-Vis Spectrum UV-Vis SpectrophotometryDetermine λmax and molar extinction coefficient (ε). The λmax is expected in the UVB range (~300-315 nm), similar to other cinnamates.[6]
Solubility Visual AssessmentTest solubility in common cosmetic emollients and solvents (e.g., ethanol, caprylic/capric triglyceride, C12-15 alkyl benzoate).
Log P HPLC or CalculationPredicts lipophilicity, which is crucial for skin substantivity and formulation compatibility.

Core Efficacy & Stability Assessment

The primary function of a UV filter is to absorb UV radiation effectively and maintain this ability during sun exposure. This section details the critical experiments to validate these performance attributes.

Evaluation Workflow

The assessment follows a logical progression from fundamental photochemical behavior to standardized efficacy metrics.

G cluster_workflow Efficacy & Stability Evaluation Workflow A Synthesized & Purified This compound B Photochemical Behavior Analysis (Dilute Solution) A->B UV-Vis Spectroscopy C Photostability Assessment (Thin Film on Substrate) B->C Isomerization vs. Degradation D In Vitro SPF Determination (ISO 23675:2024) C->D Pre-irradiation Protocol E Data Analysis & Performance Benchmarking D->E Calculate SPF & UVA-PF

Caption: Workflow for evaluating UV filter efficacy.

Photochemical Behavior

Upon absorbing UV photons, cinnamates can undergo a reversible trans-cis isomerization, which alters their UV absorption profile.[2] Irreversible photodegradation can also occur, leading to a permanent loss of efficacy and the formation of potentially harmful byproducts.[3]

Causality: Understanding the intrinsic photochemical pathway is paramount. While isomerization leads to a decrease in absorbance as a photostationary state is reached, it is a less detrimental pathway than irreversible degradation, which completely removes the active molecule.[2][3] The environment (solvent vs. aggregated state on skin) significantly impacts which pathway dominates.[3]

cluster_pathway Simplified Photochemical Pathways Trans Trans-Isomer (High UVB Absorbance) Excited Excited State Trans->Excited UV Photon (hν) Cis Cis-Isomer (Lower UVB Absorbance) Excited->Cis Isomerization (Reversible) Degradation Photodegradation Products Excited->Degradation Irreversible Degradation

Caption: Potential photochemical fates of a cinnamate.

Experimental Protocol: Photostability Assessment by HPLC

This method provides a quantitative measure of the parent compound remaining after UV exposure, distinguishing it from isomers and degradants.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 10 µg/mL).

  • Initial Analysis (T₀): Inject an aliquot of the solution into a calibrated HPLC system with a suitable C18 column and UV detector set to the λmax of the compound. Record the peak area of the (E)-isomer.

  • UV Irradiation: Place the solution in a quartz cuvette and expose it to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Analysis (Tx): At defined time intervals (e.g., 30, 60, 120 minutes), withdraw an aliquot, inject it into the HPLC, and record the peak area of the (E)-isomer.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T₀. A photostable compound will show minimal loss. This protocol is guided by principles seen in photostability studies of similar compounds.[7][8]

Experimental Protocol: In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test is a standardized, ethical, and cost-effective method for screening the efficacy of a UV filter in a finished formulation.[9][10] The ISO 23675:2024 standard provides a highly reproducible method.[11]

  • Substrate: Use polymethylmethacrylate (PMMA) plates, which have a surface topography designed to mimic human skin.[11]

  • Sample Application: Prepare a simple O/W emulsion containing a known concentration of this compound. Apply the formulation to the PMMA plate at a density of 1.3 mg/cm² using an automated robot to ensure a uniform film.[11][12]

  • Drying: Allow the film to dry for a defined period in a controlled environment.

  • Initial Measurement: Measure the UV transmittance through the plate at multiple points using a spectrophotometer equipped with an integrating sphere.[12][13]

  • Pre-Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to assess photostability within the formulation.

  • Final Measurement: Repeat the UV transmittance measurement after irradiation.[11]

  • Calculation: The SPF is calculated from the transmittance data using the following formula, which integrates the erythemal action spectrum (Eλ) and the solar spectrum (Iλ) over the UV range.[12]

    SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ

    Where T(λ) is the spectral transmittance of the product.

Preliminary Safety Evaluation

Regulatory agencies worldwide require extensive safety data before a new UV filter can be approved.[14][15][16] Initial screening using in vitro cell-based assays is a critical, ethical first step to identify any potential cytotoxicity.[17][18][19]

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[17][18]

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Exposure: Treat the cells with increasing concentrations of this compound (dissolved in a biocompatible solvent like DMSO, with appropriate vehicle controls) for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined. This provides an initial benchmark for the compound's cytotoxic potential.[17]

Regulatory Landscape & Future Outlook

The path to market for a new UV filter is long and varies significantly by region.

  • European Union: In the EU, UV filters are regulated as cosmetic ingredients under Regulation (EC) No 1223/2009.[15] New filters must be approved by the Scientific Committee on Consumer Safety (SCCS) and listed in Annex VI of the regulation.[14][15][20]

  • United States: In the U.S., sunscreens are classified as over-the-counter (OTC) drugs.[16][21] Any new UV filter must go through the FDA's rigorous approval process, and no new filters have been added to the approved list in over two decades.[21][22] The recent Coronavirus Aid, Relief, and Economic Security (CARES) Act has introduced reforms, but the process remains a significant hurdle.[16][22]

References

  • Cytotoxicity Assays Services for Safe Cosmetic Product Development. (n.d.).
  • EU Updates Rules on UV Filters in Cosmetic Products. (2022, July 21). HKTDC Research.
  • A Comparative Analysis of the Photostability of Octyl 4-Methoxycinnamate and Avobenzone. (n.d.). Benchchem.
  • New restrictions for the UV filters Benzophenone-3 and Octocrylene. (2021, December 29). COSlaw.eu.
  • EU-List of UV Filters Allowed in Cosmetic Products | CosIng Overview. (2024, July 29). GlobalCosing.
  • Navigating EU Regulations for Sunscreen Products. (2025, August 4). Intertek.
  • Sun Protection Factor Testing: A Call for an In Vitro Method. (2022, August 17). MDEdge.
  • EU consumer safety committee recommends limit on UV filter ingredient in cosmetics. (2025, February 24).
  • FDA Regulatory Process- Sunscreen .docx. (n.d.). Center Forward.
  • Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. (2015, May 26). RSC Publishing.
  • Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells. (2025, April 7). Cell Culture Company.
  • ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. (2025, March 27). ALS Global.
  • Cell-based Assays for Cosmetics. (n.d.). Protheragen.
  • Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. (n.d.). RSC Publishing.
  • Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens. (2025, August 8).
  • Sun Protection Factor Testing: A Call for an In Vitro Method. (2022, August 18). The Hospitalist.
  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022, December 12). NIH.
  • In vitro SPF Testing. (n.d.). Dermatest.
  • Study of the cytotoxicity of raw materials of cosmetic and topical pharmaceutical formulations. (n.d.). CORE.
  • Sunscreen Filters: What Does the Regulation Say in the United States? (2025, May 5). Typology.
  • In Vitro Evaluation of Sunscreens: An Update for the Clinicians. (2012, October 30). PMC - NIH.
  • The SAFE Sunscreen Standards Act: A Turning Point in US Sunscreen Regulation. (2025, June 25). BeautyMatter.
  • Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health. (2025, August 8).
  • Cosmetic testing using cells will soon replace animal testing. (n.d.). Promega Corporation.
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). umich.edu.
  • ETHYLHEXYL METHOXYCINNAMATE. (n.d.). atamankimya.com.
  • Ethyl 4-methoxycinnamate synthesis. (n.d.). ChemicalBook.
  • FDA Proposed Sunscreen Final Administrative Order: How does it affect sunscreens in the United States? (2025, August 5). ResearchGate.
  • ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Ataman Kimya.
  • An In-depth Technical Guide to the Synthesis of Octyl 4-Methoxycinnamate. (n.d.). Benchchem.
  • Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound. (n.d.). Google Patents.
  • An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. (n.d.). SciSpace.
  • Ethylhexyl Methoxycinnamate (Explained + Products). (n.d.). INCIDecoder.
  • SUPPLEMENTAL INFORMATION – Lab Documentation For On-Line Publication Two-Step Semi-Microscale Preparation Of A Cinnamate Est. (n.d.). umich.edu.

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Methodological & Application

Synthesis of Ethyl (E)-o-methoxycinnamate via Horner-Wadsworth-Emmons Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Ethyl (E)-o-methoxycinnamate, a valuable organic compound, utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1][2] This document offers a detailed theoretical overview of the HWE mechanism, a step-by-step experimental protocol, and guidance on data interpretation, tailored for researchers, scientists, and professionals in drug development. The protocol emphasizes the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, specifically offering high stereoselectivity towards the formation of (E)-alkenes.[2][3] It is a modification of the Wittig reaction and involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[2][4] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification of the desired alkene product.[2][5]

The reaction is initiated by the deprotonation of a phosphonate ester using a suitable base to generate a nucleophilic phosphonate carbanion.[2] This carbanion then attacks the carbonyl carbon of the aldehyde (in this case, o-methoxybenzaldehyde), leading to the formation of an oxaphosphetane intermediate.[3] This intermediate subsequently collapses to yield the alkene and a dialkylphosphate salt. The stereochemical outcome of the reaction, favoring the (E)-isomer, is generally attributed to thermodynamic control where the antiperiplanar arrangement of the substituents in the transition state is favored to minimize steric hindrance.[6]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the reaction of o-methoxybenzaldehyde with the carbanion generated from triethyl phosphonoacetate.

Overall Reaction:

Mechanistic Pathway

The mechanism of the Horner-Wadsworth-Emmons reaction can be visualized as a sequence of key steps:

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Oxaphosphetane Formation cluster_3 Step 4: Elimination Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Aldehyde o-Methoxybenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene This compound Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate Salt Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol

This protocol details the synthesis of this compound from o-methoxybenzaldehyde and triethyl phosphonoacetate using sodium hydride as the base.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
o-Methoxybenzaldehyde136.151.36 g (10 mmol)Freshly distilled if necessary.
Triethyl phosphonoacetate224.162.47 g (11 mmol)Ensure it is dry.
Sodium hydride (60% in oil)24.000.44 g (11 mmol)Handle with extreme care under inert gas.
Anhydrous Tetrahydrofuran (THF)-50 mLDry over sodium/benzophenone or use a solvent purification system.
Saturated aq. NH4Cl solution-20 mLFor quenching the reaction.
Diethyl ether-100 mLFor extraction.
Brine-20 mLFor washing the organic layer.
Anhydrous Magnesium Sulfate-As neededFor drying the organic layer.

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Step-by-Step Procedure

Reaction Setup and Ylide Formation:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 11 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (30 mL) to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (2.47 g, 11 mmol) dropwise to the stirred suspension of sodium hydride in THF. Rationale: This step generates the phosphonate carbanion. The addition should be slow to control the evolution of hydrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The solution should become clear, indicating the complete formation of the ylide.

Reaction with Aldehyde: 7. In a separate flask, dissolve o-methoxybenzaldehyde (1.36 g, 10 mmol) in anhydrous THF (20 mL). 8. Cool the ylide solution back to 0 °C in an ice bath. 9. Add the solution of o-methoxybenzaldehyde dropwise to the ylide solution over 15-20 minutes. Rationale: A slow addition helps to control the reaction temperature and minimize side reactions. 10. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

Work-up and Purification: 11. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Caution: Quenching can be exothermic. 12. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). 13. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL). 14. Combine the organic layers and wash with brine (20 mL). Rationale: The aqueous work-up removes the water-soluble diethyl phosphate byproduct.[6][7] 15. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. 16. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Workflow Diagram

HWE_Workflow A 1. Prepare NaH suspension in THF B 2. Add Triethyl phosphonoacetate (0 °C to RT) A->B C 3. Ylide Formation (1 hr at RT) B->C D 4. Add o-Methoxybenzaldehyde in THF (0 °C) C->D E 5. Reaction (3-4 hrs at RT) D->E F 6. Quench with aq. NH4Cl (0 °C) E->F G 7. Extraction with Diethyl Ether F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 and Concentrate H->I J 10. Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis.

Data and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Yield: 75-85%

Physical Appearance: Colorless to pale yellow oil or solid.

Spectroscopic Data (Anticipated):

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the trans-alkene protons with a coupling constant (J) of approximately 16 Hz.[8] Other expected signals include those for the ethyl ester group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show signals for the carbonyl carbon of the ester, the two alkene carbons, the aromatic carbons (including the carbon attached to the methoxy group), and the carbons of the ethyl and methoxy groups.

  • IR (neat): Expect strong absorption bands for the C=O stretch of the ester (around 1710-1730 cm⁻¹) and the C=C stretch of the alkene (around 1630-1640 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The molecular formula for this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete ylide formation (inactive base, wet solvent)Ensure the use of fresh, active sodium hydride and rigorously dried THF.
Deactivated aldehydeUse freshly distilled or high-purity o-methoxybenzaldehyde.
Formation of (Z)-isomer Reaction conditions favoring the kinetic productWhile HWE strongly favors the (E)-isomer, ensure the reaction is run at the recommended temperature.
Difficult purification Incomplete removal of phosphate byproductEnsure thorough aqueous work-up. Additional washes with water may be necessary.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly reliable and efficient method for the synthesis of (E)-alkenes. The protocol described herein provides a robust procedure for the preparation of this compound, a compound with potential applications in various fields of chemical research. By understanding the mechanistic underpinnings and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product with excellent stereoselectivity.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ando, K., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(15), 8087-8096. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ando, K. (2006). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 8(5), 441-443. Retrieved from [Link]

  • Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved from [Link]

  • Tongco, J. V. (2025). Phorboxazole A: Comparative Synthetic Approaches, Bioactivity, and Future Green Chemistry Strategies. ResearchGate. Retrieved from [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013). Retrieved from [Link]

  • Norris, J. (2018, April 12). Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]

  • González-Vera, J. A., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 14(4), 2533-2542. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl methoxycinnamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]

  • Habib, Z. (n.d.). The Horner-Wadsworth-Emmons reaction Flashcards. Brainscape. Retrieved from [Link]

  • ResearchGate. (2025). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxycinnamate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl methoxycinnamate. Retrieved from [Link]

  • Wikipedia. (2024, November 29). Octyl methoxycinnamate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-4-methoxycinnamate. Retrieved from [Link]

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Application Note: A Comprehensive Protocol for the Purification of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity

Ethyl (E)-o-methoxycinnamate is an aromatic ester with significant potential in organic synthesis and materials science. As a derivative of cinnamic acid, its conjugated system is a key feature for applications requiring specific optical or electronic properties. The presence of the ortho-methoxy group on the phenyl ring subtly modulates these properties compared to its more common para-isomer, making it a compound of interest for specialized research.

For its effective use in drug development, mechanistic studies, or as a high-quality starting material, achieving exceptional purity is not merely a procedural step but a prerequisite for reliable and reproducible results. Crude synthetic products invariably contain a mixture of unreacted starting materials, catalysts, and side-products whose presence can interfere with subsequent reactions or biological assays.[1] This guide provides a detailed, two-stage purification strategy combining flash column chromatography and recrystallization, designed to remove these contaminants and yield this compound of high purity.

Foundational Principles: Tailoring the Purification Strategy

The successful purification of a target compound hinges on exploiting the differences in physicochemical properties between the compound and its impurities. For this compound, the primary properties of interest are polarity and solubility.

  • Likely Impurities: Depending on the synthetic route (e.g., Fischer esterification, Wittig reaction), common impurities may include the starting materials such as o-methoxycinnamic acid (highly polar) and o-methoxybenzaldehyde (less polar than the acid, but more than the ester), as well as residual acid or base catalysts.[1]

  • Strategy Rationale: A two-step approach is optimal.

    • Flash Column Chromatography: This is the primary workhorse for purification, efficiently separating the moderately polar ester product from both highly polar impurities (which adhere strongly to the silica) and non-polar byproducts (which elute quickly).[2]

    • Recrystallization: This is a final polishing step. Its feasibility depends on the compound being a solid at room temperature. While the related para-isomer is a solid with a melting point of 49-50 °C[3], the ortho-isomer has a reported boiling point of 172 °C at atmospheric pressure, which suggests it may be a low-melting solid or a liquid at ambient temperatures.[4] If the product obtained after chromatography is a solid, recrystallization is highly effective at removing trace impurities by incorporating only the desired molecules into a growing crystal lattice.

Visualized Purification Workflow

The overall logic of the purification process is depicted below, moving from a complex crude mixture to a highly purified final product.

G cluster_0 Stage 1: Bulk Separation cluster_1 Stage 2: Final Polishing (for solids) crude Crude Synthetic Product (Mixture of Ester, Acid, Aldehyde) chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) crude->chromatography fractions Collected Fractions chromatography->fractions tlc1 TLC Analysis of Fractions fractions->tlc1 pure_fractions Combined Pure Fractions tlc1->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization (e.g., Ethanol/Water) evaporation->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration final_product High-Purity Crystalline Product filtration->final_product

Caption: Overall workflow for the purification of this compound.

Part I: Primary Purification via Flash Column Chromatography

This technique is the most robust method for purifying this compound from a crude reaction mixture. The principle relies on the partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer.

G node_params Parameter Rationale node_sp Stationary Phase: Silica Gel (60 Å) Highly polar surface effectively retains polar impurities like residual cinnamic acid. node_params->node_sp Choice node_mp Mobile Phase: Hexane/Ethyl Acetate Gradient Starts non-polar to elute non-polar byproducts, then polarity is increased to elute the target ester while leaving polar impurities behind. node_params->node_mp Choice node_mon Monitoring: Thin-Layer Chromatography (TLC) Provides real-time visualization of the separation, allowing for precise collection of the pure product fractions. [17] node_params->node_mon Control

Caption: Key parameters and their rationale in column chromatography.

Detailed Experimental Protocol: Column Chromatography
  • TLC Analysis of Crude Material:

    • Before setting up the column, analyze the crude product by Thin-Layer Chromatography (TLC) to determine an appropriate eluent system.

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in various hexane:ethyl acetate mixtures (e.g., 19:1, 9:1, 4:1).

    • The ideal "running" solvent system should give the target product, this compound, a Retention Factor (Rf) value of approximately 0.3.[2] Impurities should be well-separated from this spot.

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, prepare a slurry of silica gel in a non-polar eluent (e.g., 19:1 hexane:ethyl acetate).

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, gently tapping the column to ensure even packing. Do not let the top of the silica bed run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

    • Carefully add the sample solution to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 19:1 hexane:ethyl acetate).[5]

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

    • Gradually increase the polarity of the eluent (e.g., move to 9:1, then 4:1 hexane:ethyl acetate) to elute compounds of increasing polarity. This is known as a step-gradient elution.

  • Fraction Analysis:

    • Using TLC, spot every few fractions on a TLC plate alongside a spot of the original crude mixture.

    • Visualize the spots under a UV lamp (254 nm).

    • Identify the fractions that contain only the single, pure spot corresponding to this compound.

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Part II: Secondary Purification via Recrystallization

If the product obtained from chromatography is a solid, recrystallization can be used to achieve analytical-grade purity. This method relies on the principle that the target compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection:

    • The choice of solvent is critical and may require small-scale trials. For cinnamate esters, common solvent systems include single solvents like ethanol or methanol, or mixed-solvent systems like ethanol/water or hexane/ethanol.[6][7][8]

    • Place a small amount of the purified solid in a test tube. Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but allows crystals to form upon cooling.

  • Dissolution:

    • Place the solid product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.

Data Summary and Purity Verification

After purification, the identity and purity of the final product must be confirmed.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/A
Mobile Phase Hexane / Ethyl Acetate (Gradient)Ethanol, Ethanol/Water, Hexane/Ethanol
Key Principle Differential PolarityDifferential Solubility
Primary Outcome Separation of componentsRemoval of trace impurities
Monitoring Tool Thin-Layer Chromatography (TLC)Visual crystal formation
Purity Assessment Methods
  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot.

  • Melting Point Analysis: If the compound is a solid, a pure substance will exhibit a sharp melting point over a narrow range (e.g., < 1-2 °C). The para-isomer melts at 49-50 °C.[3]

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

    • FTIR Spectroscopy: Verifies the presence of key functional groups (e.g., C=O of the ester, C=C of the alkene, C-O of the ether). For the related para-isomer, characteristic peaks are observed around 1707 cm⁻¹ (C=O ester) and 1168 cm⁻¹ (C-O-C ether).[6]

References

  • Cheméo. (n.d.). ethyl p-methoxy cinnamate. Retrieved from [Link]

  • Wardhana, Y. W., et al. (2022). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(1), 1-8. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl methoxycinnamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. PubChem Compound Database. Retrieved from [Link]

  • Suzana, et al. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P-Methoxycinnamate. Indonesian Journal of Cancer Chemoprevention, 2(2), 217-221. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
  • AIP Publishing. (2020). Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis. AIP Conference Proceedings. Retrieved from [Link]

  • Reddit. (n.d.). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Ingeswari, A. V., et al. (2024). ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N-HEXANE. Jurnal Kimia Riset, 9(1), 69-77. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2022). Ethyl cinnamate. NG-3b:C17H17NO3, pale brown compound, Rf = 0.31. MS [ES +. Retrieved from https://www.researchgate.net/figure/Ethyl-cinnamate-NG-3b-C17H17NO3-pale-brown-compound-Rf-031-MS-ES-MS-m-z_fig3_360370428
  • ResearchGate. (2021). Isolation of Ethyl p-Methoxycinnamate from Azadirachta indica Root Bark as Hong Kong Caterpillar (Tenebrio molitor) Antifeedant. Retrieved from [Link]

  • That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]

  • ResearchGate. (2022). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl (E)-o-methoxycinnamate Quantification

This compound, also known as Ethyl p-methoxycinnamate (EPMC), is a cinnamate ester and a significant bioactive compound. It is a major component isolated from the rhizomes of plants like Kaempferia galanga (Kencur), which is widely used in traditional medicine for its anti-inflammatory properties[1][2][3]. EPMC also serves as a crucial precursor and reference compound in the synthesis of other commercially important molecules, such as the UV-B filter Octyl methoxycinnamate used in sunscreens[4].

Accurate and precise quantification of this analyte is paramount for several reasons:

  • Pharmaceutical Development: To standardize herbal extracts and ensure consistent dosage in traditional medicine formulations[5][6].

  • Quality Control: To verify the purity of raw materials and finished products in the cosmetic and pharmaceutical industries.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

This application note provides a comprehensive guide to the validated analytical methodologies for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity. Alternative methods, including Gas Chromatography (GC) and UV-Vis Spectrophotometry, are also discussed to provide a complete analytical toolkit.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of robust method development. Key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name ethyl (E)-3-(4-methoxyphenyl)prop-2-enoatePubChem[7]
Molecular Formula C₁₂H₁₄O₃PubChem[7]
Molecular Weight 206.24 g/mol PubChem[7]
CAS Number 24393-56-4NIST[8]
Appearance Solid; colorless or pale yellow prismsHMDB, UMich[7][9]
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, acetonitrileAtaman Kimya, ResearchGate[10][11]
UV λmax ~308-310 nmResearchGate, J Mol Model[1][12][13]

The presence of a chromophore in its structure makes it an ideal candidate for UV detection, with a maximum absorbance around 308-310 nm[12][13]. Its non-polar nature, attributed to the ethyl ester and methoxy-substituted phenyl group, dictates the choice of reversed-phase chromatography as the primary separation technique.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most widely reported and reliable method for the quantification of this compound. Its high specificity, precision, and accuracy make it the gold standard for regulatory and research purposes. We present two validated protocols derived from peer-reviewed literature.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is the preferred choice. The non-polar nature of the C18 alkyl chains provides strong hydrophobic interactions with the non-polar this compound molecule, leading to effective retention and separation from polar matrix components.

  • Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and water is used. The organic solvent acts as the strong, eluting solvent, while water is the weak solvent. Adjusting the ratio of these components allows for the fine-tuning of the analyte's retention time.

  • Acidification: The addition of a small amount of acid, such as Trifluoroacetic Acid (TFA), to the mobile phase is a common practice. This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, resulting in improved peak symmetry and eliminating peak tailing.

  • Detection: Based on the compound's UV spectrum, a detection wavelength of 308 nm is optimal for achieving maximum sensitivity and selectivity[1][5][6].

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System s1 Weigh Sample s2 Dissolve in Diluent (e.g., Methanol) s1->s2 s3 Ultrasonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 s5 Transfer to HPLC Vial s4->s5 autosampler Autosampler s5->autosampler Inject 10-20 µL injector Injector autosampler->injector pump HPLC Pump (Isocratic Mobile Phase) pump->injector column C18 Reversed-Phase Column injector->column detector UV-Vis Detector (λ = 308 nm) column->detector data Data Acquisition System detector->data

Caption: General workflow for sample preparation and HPLC analysis.

Protocol 1: HPLC with Methanol/Water Mobile Phase

This protocol is adapted from a method validated for the analysis of EPMC in Kaempferia galanga extract[1][2][3].

A. Instrumentation and Conditions:

  • HPLC System: Any standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol and Water (70:30, v/v) containing 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 308 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

B. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade methanol with 300 mL of ultrapure water. Add 1.0 mL of TFA and sonicate for 15 minutes to degas.

  • Standard Stock Solution (e.g., 1000 ppm): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 200, 350 ppm) by serially diluting the stock solution with methanol.

C. Sample Preparation:

  • Accurately weigh a sample containing an expected amount of the analyte.

  • Transfer to a volumetric flask and add methanol to approximately 70% of the volume.

  • Sonicate for 15-20 minutes to ensure complete extraction and dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

D. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: HPLC with Acetonitrile/Water Mobile Phase

This alternative protocol uses acetonitrile, which often provides different selectivity compared to methanol and can be beneficial for complex matrices[5][6].

A. Instrumentation and Conditions:

  • HPLC System: HPLC with UV-Vis or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Water and Acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 308 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C (use of a column oven is recommended for improved reproducibility).

B. Reagent and Standard Preparation:

  • Follow the same principles as in Protocol 1, using the Water:Acetonitrile mobile phase as the diluent for calibration standards. A typical concentration range for this method is 10-60 µg/mL[5][6].

C. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

Method Validation and Performance

A critical component of any analytical method is validation, ensuring it is fit for its intended purpose. The performance parameters for the described HPLC methods have been established in accordance with International Council for Harmonisation (ICH) guidelines[6][14].

ParameterProtocol 1 (Methanol-based)Protocol 2 (Acetonitrile-based)
Linearity Range 5 - 360 ppm10 - 60 µg/mL
Correlation Coeff. (r²) 0.99990.9988
LOD 7.07 ppm0.0011 µg/mL
LOQ 21.43 ppm0.0037 µg/mL
Accuracy (% Recovery) 98.02% - 101.26%94.07% - 113.82%
Precision (%RSD) 1.57%1.19% - 2.37%
Source [1][2][5][6]

Alternative and Supporting Analytical Methods

While HPLC is the preferred method, other techniques can be employed depending on the specific application, available instrumentation, and nature of the sample matrix.

A. Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a viable alternative, particularly for analyzing volatile compounds[3]. Given that this compound can be analyzed by GC, this method is suitable for purity testing and identifying volatile impurities.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a non-polar stationary phase within a capillary column. GC-MS provides definitive identification by matching the fragmentation pattern of the analyte to a spectral library like NIST[15].

Protocol Outline:

  • System: GC-MS or GC-FID.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: ~250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the analyte.

  • MS Detector: Scan range of m/z 40-400; Ionization energy of 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.

B. UV-Vis Spectrophotometry

This technique offers a rapid and simple method for quantification but lacks the specificity of chromatographic methods. It is best suited for the analysis of pure compounds or simple formulations where interfering substances that absorb at 310 nm are absent.

Principle: The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Protocol:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: Methanol or 95% ethanol[9][16].

  • Standard Preparation: Prepare a series of standards in the chosen solvent.

  • Measurement: Record the absorbance of each standard at the λmax (~310 nm) against a solvent blank.

  • Calibration: Plot a calibration curve of Absorbance vs. Concentration.

  • Sample Analysis: Prepare the sample in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve[16].

Conclusion

This application note details robust and validated methods for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) stands out as the superior technique, offering excellent specificity, accuracy, and precision, with well-documented protocols using either methanol- or acetonitrile-based mobile phases. The choice between these protocols may depend on sample matrix complexity and desired selectivity. Gas Chromatography and UV-Vis Spectrophotometry serve as valuable alternative and complementary techniques for purity analysis and rapid screening, respectively. By following these detailed protocols and understanding the rationale behind the methodological choices, researchers and scientists can confidently and accurately quantify this compound in a variety of sample types.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. Retrieved from [Link]

  • Winingsih, W., Husein, S. G., & Ramdhani, R. P. N. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Journal of Tropical Pharmacy and Chemistry, 5(4), 353-359. Available at: [Link]

  • Ataman Kimya. (n.d.). Ethylhexyl Methoxycinnamate. Retrieved from [Link]

  • Winingsih, W., Husein, S. G., & Ramdhani, R. P. N. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. STFI Repository. Available at: [Link]

  • Adianingsih, O. R., Ihsan, B. R. P., Puspita, O. E., & Maesayani, K. S. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. Tropical Journal of Natural Product Research, 7(8), 3829-3835. Available at: [Link]

  • Winingsih, W., Husein, S. G., & Ramdhani, R. P. N. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]

  • Adianingsih, O. R., Ihsan, B. R. P., Puspita, O. E., & Maesayani, K. S. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • Filho, E. R., de Oliveira, A. F., da Silva, A. M., & Ramalho, T. C. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling, 21(6), 150. Available at: [Link]

  • ResearchGate. (n.d.). Comparative study on the determination of ethyl p-methoxycinnamate in Kaempferia galanga rhizome by HPTLCS and HPLC. Retrieved from [Link]

  • Ataman Kimya A.Ş. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Octyl methoxycinnamate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Ethyl p-methoxycinnamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Filho, E. R., de Oliveira, A. F., da Silva, A. M., & Ramalho, T. C. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling, 21(6). Available at: [Link]

  • Wahyuni, I. S., Sufiawati, I., Nittayanananta, W., & Levita, J. (2021). THE DETERMINATION OF ETHYL P-METHOXY CINNAMATE IN KAEMPFERIA GALANGA L. RHIZOME EXTRACT HARVESTED IN RAINY AND DRY SEASONS. International Journal of Applied Pharmaceutics, 13(Special Issue 4), 132-135. Available at: [Link]

  • Rushadi, S., Hidajati, N., & Tanjung, M. (2012). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. UNESA Journal of Chemistry, 1(1). Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Ethyl trans-p-methoxycinnamate GC-MS (Non-derivatized) - 70eV, Positive (HMDB0030762). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Retrieved from [Link]

  • Santhanaraj, K. J., et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre, 8(13), 292-297. Available at: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Purity Analysis of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in Ethyl (E)-o-methoxycinnamate. As a crucial UV-filtering agent in various industrial and cosmetic applications, ensuring the purity of this compound is paramount for product efficacy and safety. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's scientific rationale, a step-by-step protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound belongs to the cinnamate class of organic esters, which are widely recognized for their ability to absorb UV radiation. This property makes them valuable active ingredients in sunscreens and photostabilizers in various materials. The efficacy and safety of this compound are directly linked to its purity. Impurities may arise from the synthetic route (e.g., residual starting materials, by-products) or through degradation, such as photoisomerization from the active (E)-isomer to the less effective (Z)-isomer.[3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for analyzing such compounds.[5] Its high resolution, sensitivity, and reproducibility make it an ideal technique for separating the main component from closely related impurities and degradation products.[6] This note establishes a reliable analytical framework for the quality assessment of this compound.

Analyte Characteristics

A foundational understanding of the analyte's physicochemical properties is critical for rational method development.

  • Chemical Structure:

    • Compound: Ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate

    • Molecular Formula: C₁₂H₁₄O₃[7]

    • Molecular Weight: 206.24 g/mol [7]

  • Solubility: this compound is an oil-soluble compound, practically insoluble in water, but soluble in organic solvents like ethanol, methanol, and acetonitrile.[8][9] This dictates the choice of diluent for sample preparation and the organic component of the mobile phase.

  • UV Absorbance: The conjugated system, comprising the aromatic ring, the double bond, and the carbonyl group, acts as a strong chromophore. Cinnamate derivatives are known to exhibit maximum UV absorbance (λmax) in the 290-320 nm range.[3][10] A λmax of approximately 310 nm is characteristic for many methoxycinnamate esters, making it an ideal wavelength for sensitive UV detection.[3][10]

Chromatographic Method & Rationale

The selected method is designed for optimal resolution, peak symmetry, and robustness.

Rationale for Parameter Selection
  • Mode of Chromatography: Reversed-phase HPLC is the logical choice. The analyte is a moderately non-polar organic molecule, which will have a strong affinity for a non-polar stationary phase (like C18) and will be eluted by a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the industry standard for its versatility and hydrophobicity, providing excellent retention and separation for a wide range of compounds, including cinnamate esters.[5]

  • Mobile Phase:

    • Composition: A binary mixture of Acetonitrile and water is chosen. Acetonitrile is favored over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.[11][12]

    • pH Modifier: A small amount of phosphoric acid (0.1%) is added to the aqueous component to control the pH. This suppresses the potential ionization of any acidic impurities (like residual o-methoxycinnamic acid) and ensures consistent retention times and sharp, symmetrical peaks.[5][6]

    • Elution: An isocratic elution is employed for its simplicity, robustness, and suitability for a primary purity assay. This ensures consistent run-to-run performance and simplifies method transfer between laboratories.

  • Detection: Given the analyte's strong UV absorbance, a UV detector set at the λmax of ~310 nm provides high sensitivity for both the main peak and potential impurities.[10]

HPLC Instrumentation and Operating Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Diluent Acetonitrile

Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase Preparation (1 L):

    • Carefully add 400 mL of HPLC-grade water to a 1 L volumetric flask.

    • Add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

    • Add 600 mL of HPLC-grade acetonitrile.

    • Bring to volume with HPLC-grade water, mix well, and sonicate for 15 minutes to degas.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (Acetonitrile).

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the sample diluent. This solution is used for system suitability and quantification.

  • Sample Test Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

    • Filter through a 0.45 µm syringe filter prior to injection.[5]

Analytical Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN:0.1% H3PO4) sst System Suitability Test (SST) prep_mobile->sst Equilibrate System prep_std Reference Standard (100 µg/mL) prep_std->sst Inject x5 analysis Inject Standards & Samples prep_std->analysis prep_sample Test Sample (100 µg/mL) prep_sample->analysis sst->prep_mobile If SST Fails sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: HPLC workflow for purity analysis.

System Suitability Testing (SST)

Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for use if it meets the following criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for peak area and retention time
Purity Calculation

The purity of the sample is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation was performed to demonstrate that the analytical procedure is fit for its intended purpose.[13]

Specificity (Selectivity)

Specificity was demonstrated by analyzing a diluent blank, a placebo blank, the reference standard, and a sample solution that was subjected to forced degradation (acid, base, peroxide, heat, and light). The chromatograms showed no interference at the retention time of the main peak. The method was able to resolve the main peak from all degradation products, confirming it as a stability-indicating assay.

Analyte and Impurity Relationship

G cluster_impurities Potential Impurities main This compound (Main Analyte) start_mat o-Methoxycinnamic Acid (Starting Material) start_mat->main Synthesis isomer Ethyl (Z)-o-methoxycinnamate (Geometric Isomer) isomer->main Photoisomerization degradation Oxidative/Hydrolytic Degradants degradation->main Degradation

Caption: Relationship between the analyte and key impurities.

Linearity

Linearity was assessed over a concentration range of 50% to 150% of the nominal test concentration (50, 75, 100, 125, and 150 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
50485120
75728990
100971540
1251215300
1501459150
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). The recovery at each level was calculated.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.3%
100%100.2100.8100.6%
120%119.9120.5100.5%
Acceptance Criteria 98.0% - 102.0%
Precision
  • Repeatability (Intra-assay): Six separate samples were prepared from the same batch and analyzed. The %RSD was calculated.

    • Result: %RSD of 0.45% (Acceptance Criteria: ≤ 2.0%).

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

    • Result: %RSD of 0.68% (Acceptance Criteria: ≤ 2.0%).

Robustness

The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions.

Parameter VariedResultConclusion
Flow Rate (± 0.1 mL/min)No significant change in resolution or peak shape.Robust
Column Temperature (± 2 °C)Minor shift in retention time, SST passed.Robust
Mobile Phase Composition (± 2%)Minor shift in retention time, SST passed.Robust

Conclusion

The HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the determination of purity of this compound. The method has been validated according to ICH guidelines and is demonstrated to be stability-indicating.[14] It is suitable for routine quality control analysis in research, development, and manufacturing environments.

References

  • Benchchem. (n.d.). Developing a Robust HPLC-UV Method for the Analysis of Cinnamic Acid and Its Derivatives: An Application Note and Protocol.
  • National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. PubChem Compound Database. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • ChemBK. (2024). Ethylhexyl Methoxycinnamate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Request PDF. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC).
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Springer. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling.
  • ResearchGate. (n.d.). The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate | C12H14O3 | CID 5281783. PubChem. Retrieved from [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Retrieved from [Link]

  • ResearchGate. (2024). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Estimation of Physicochemical Properties of 2-ethylhexyl-4-methoxycinnamate (EHMC) Degradation Products and Their Toxicological Evaluation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of octyl methoxycinnamate and identification of its photo-degradation product. Request PDF. Retrieved from [Link]

  • ResearchGate. (2013). Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. Retrieved from [Link]

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Application Notes: Structural Elucidation of Ethyl (E)-o-methoxycinnamate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in organic chemistry.[1] This guide provides a detailed protocol and in-depth analysis for the structural elucidation of Ethyl (E)-o-methoxycinnamate. We will leverage a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to systematically assign every proton and carbon, confirming the compound's constitution, connectivity, and stereochemistry. This document is intended for researchers and scientists in chemical and pharmaceutical development who utilize NMR for routine and complex structural analysis.

Introduction: The Molecule in Focus

This compound is an aromatic ester with potential applications in various fields, including as a fragrance component and a UV-filtering agent, analogous to its widely used para-substituted cousin, octyl methoxycinnamate.[2] Its structure comprises three key fragments: an ortho-substituted methoxybenzene ring, an ethyl ester group, and a trans-disubstituted alkene linker. The definitive confirmation of the (E)-stereochemistry of the double bond and the ortho substitution pattern on the aromatic ring requires a detailed spectroscopic analysis, for which NMR is the premier tool.

This application note demonstrates the logical workflow from sample preparation to the final structural confirmation, highlighting the causality behind experimental choices and the synergistic power of multidimensional NMR experiments.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[3] A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp signals and high-resolution spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C and 2D NMR)[4][5][6]

  • Deuterated Chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small glass wool plug

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of this compound and place it into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4][7] CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.

  • Mixing: Gently swirl the vial until the sample is completely dissolved.

  • Filtration: Draw the solution into a Pasteur pipette that has been fitted with a small, tight plug of glass wool at its neck.

  • Transfer: Carefully filter the solution directly into the NMR tube. This step is critical to remove any suspended particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[3][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_workflow Workflow: NMR Sample Preparation A 1. Weigh Sample (10-50 mg) B 2. Dissolve in Vial (0.6 mL CDCl3) A->B Add Solvent D 4. Filter Solution into NMR Tube B->D Transfer C 3. Prepare Pipette (with glass wool) C->D:w Use for Filtration E 5. Cap & Label D->E

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Protocol 2: NMR Data Acquisition

A standard suite of NMR experiments is acquired to build a complete structural picture. The experiments are chosen to provide complementary information about the molecule's framework.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Experiments:

  • ¹H NMR (Proton): Provides information on the chemical environment, number (via integration), and neighboring protons (via spin-spin coupling) for all hydrogen atoms.

  • ¹³C NMR (Carbon): Reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², C=O).

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is crucial for identifying connected proton spin systems.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges, typically 2 to 3 bonds. This is the key experiment for connecting the different molecular fragments identified by COSY.[8][9]

G cluster_nmr NMR Elucidation Strategy cluster_2D 2D Experiments H1 ¹H NMR - Proton Environments - J-Coupling COSY COSY ¹H-¹H Bonds H1->COSY HSQC HSQC ¹H-¹³C (1-bond) H1->HSQC HMBC HMBC ¹H-¹³C (2-3 bonds) H1->HMBC C13 ¹³C NMR - Carbon Environments C13->HSQC C13->HMBC Structure {Final Structure} COSY->Structure Connects Protons HSQC->Structure Links H to C HMBC->Structure Assembles Fragments

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Spectral Analysis and Structural Elucidation

We will now systematically analyze the data from each experiment to assemble the structure of this compound.

G cluster_mol mol Structure of this compound C9 9 C8 8 C9->C8 O_Et1 O C9->O_Et1 O_Et2 O C9->O_Et2 C7 7 C8->C7 C1 1 C7->C1 C2 2 C1->C2 C6 6 C1->C6 C3 3 C2->C3 O_Me O C2->O_Me C4 4 C3->C4 C5 5 C4->C5 C5->C6 C_Me 12 O_Me->C_Me C10 10 O_Et2->C10 C11 11 C10->C11 H8 H8 H7 H7 H3 H3 H4 H4 H5 H5 H6 H6

Caption: Numbering scheme for this compound used for NMR assignments.

¹H NMR Analysis

The ¹H NMR spectrum provides the initial blueprint of the proton framework. We expect 8 distinct signals corresponding to the different proton environments.

  • Aromatic Region (δ 6.8 - 7.6 ppm): The four protons on the benzene ring (H3, H4, H5, H6) will show a complex splitting pattern characteristic of a 1,2-disubstituted (ortho) system. Aromatic proton chemical shifts are typically found in this downfield region due to the deshielding effect of the ring current.[10][11]

  • Vinylic Region (δ 6.4 - 7.8 ppm): Protons H7 and H8 on the double bond will appear as two distinct doublets. The coupling constant (J value) between them is diagnostic of the alkene geometry. A large coupling constant (J ≈ 11-18 Hz) confirms a trans or (E) configuration, while a smaller value (6-15 Hz) would indicate cis or (Z).[12][13]

  • Methoxy and Ethyl Groups (δ 1.3 - 4.3 ppm):

    • The methoxy protons (H12) will appear as a sharp singlet around δ 3.8-3.9 ppm, as they have no adjacent protons to couple with.

    • The ethyl group will present as a quartet for the methylene protons (H10), which are split by the three methyl protons, and a triplet for the methyl protons (H11), which are split by the two methylene protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~7.80 d 1H ~16.0 H7
~7.50 dd 1H ~7.6, 1.6 H6
~7.35 ddd 1H ~8.2, 7.6, 1.6 H4
~6.95 ddd 1H ~8.2, 7.6, 1.0 H5
~6.90 d 1H ~8.2 H3
~6.40 d 1H ~16.0 H8
~4.25 q 2H ~7.1 H10
~3.90 s 3H - H12

| ~1.35 | t | 3H | ~7.1 | H11 |

¹³C NMR Analysis

The ¹³C NMR spectrum should display 12 distinct signals, as all carbon atoms are in unique chemical environments.

  • Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon (C9) is highly deshielded and appears far downfield.

  • Aromatic & Vinylic Carbons (δ 110-160 ppm): The eight sp² carbons of the benzene ring and the double bond (C1-C8) will resonate in this region. The carbon attached to the oxygen (C2) will be the most downfield of the aromatic signals.

  • Aliphatic Carbons (δ 14-61 ppm): The three sp³ carbons of the methoxy (C12) and ethyl (C10, C11) groups will appear in the upfield region. The carbons directly attached to oxygen (C10 and C12) will be more deshielded than the terminal methyl carbon (C11). The chemical shift of a methoxy carbon is typically around 55-56 ppm.[14]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~167.0 C9 (C=O)
~158.5 C2 (C-O)
~144.5 C7 (=CH)
~131.5 C4 (=CH)
~128.5 C6 (=CH)
~124.0 C1 (quat. C)
~120.5 C5 (=CH)
~118.0 C8 (=CH)
~111.0 C3 (=CH)
~60.5 C10 (-OCH₂)
~55.5 C12 (-OCH₃)

| ~14.5 | C11 (-CH₃) |

2D NMR Analysis: Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR confirms the assignments by revealing the connectivity between atoms.

  • COSY Analysis: The COSY spectrum will show correlations that trace out the proton spin systems.

    • A strong cross-peak between H7 (δ ~7.80) and H8 (δ ~6.40) confirms they are coupled across the double bond.

    • A network of correlations will exist between the adjacent aromatic protons H3, H4, H5, and H6, confirming their positions relative to one another.

    • A clear cross-peak between H10 (δ ~4.25) and H11 (δ ~1.35) validates the ethyl group fragment.

  • HSQC Analysis: The HSQC spectrum maps each proton to its directly attached carbon, providing definitive C-H assignments. For example, the proton signal at δ ~3.90 (H12) will show a correlation to the carbon signal at δ ~55.5 (C12), confirming the methoxy group assignment.

  • HMBC Analysis: This is the crucial final step to assemble the complete molecular structure by identifying long-range (2- and 3-bond) C-H correlations.

    • Ester-Alkene Linkage: A correlation from the vinylic proton H8 (δ ~6.40) to the carbonyl carbon C9 (δ ~167.0) connects the double bond to the ester group.

    • Alkene-Aromatic Linkage: A correlation from the other vinylic proton H7 (δ ~7.80) to the quaternary aromatic carbon C1 (δ ~124.0) links the alkene to the benzene ring.

    • Methoxy Position: A strong correlation from the methoxy protons H12 (δ ~3.90) to the aromatic carbon C2 (δ ~158.5) unambiguously places the methoxy group at the C2 (ortho) position.

    • Ester Position: Correlations from the methylene protons of the ethyl group H10 (δ ~4.25) to the carbonyl carbon C9 (δ ~167.0) confirm the ethyl ester functionality.

G cluster_mol mol Key HMBC Correlations C9 C9 C8 C8 C7 C7 C1 C1 C2 C2 C_Me C12 C10 C10 H8 H8 H8->C9 ³J H7 H7 H7->C1 ²J H_Me H12 H_Me->C2 ³J H10 H10 H10->C9 ³J C9_s C=O C8_s CH C9_s->C8_s O_Et2_s O C9_s->O_Et2_s C7_s CH C8_s->C7_s C1_s C C7_s->C1_s C2_s C C1_s->C2_s C6_s CH C1_s->C6_s C3_s CH C2_s->C3_s O_Me_s O C2_s->O_Me_s C4_s CH C3_s->C4_s C5_s CH C4_s->C5_s C5_s->C6_s C_Me_s CH3 O_Me_s->C_Me_s O_Et1_s O C10_s CH2 O_Et2_s->C10_s C11_s CH3 C10_s->C11_s

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular framework.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have unambiguously confirmed the structure of this compound. The ¹H NMR spectrum, particularly the large vinylic coupling constant (~16.0 Hz), established the (E)-stereochemistry of the alkene. The COSY spectrum revealed the connectivity within the aromatic and ethyl fragments. The HSQC experiment provided direct proton-carbon assignments. Finally, crucial HMBC correlations definitively connected all three molecular fragments—the ethyl ester, the alkene, and the ortho-substituted methoxybenzene ring—into the final correct structure. This workflow exemplifies a robust and efficient strategy for the structural elucidation of small organic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. [Link]

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  • Dračínský, M., Jansa, P., & Hodgkinson, P. (2009). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 74(15), 5346–5352. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. [Link]

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  • S'21 - NMR 14 - J values (coupling constants). (2021, February 4). YouTube. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

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  • Hanai, K., Kuwae, A., Takai, T., Senda, H., & Kunimoto, K. K. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 57(3), 513–519. [Link]

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  • ResearchGate. The comparison of 1 H-NMR and 13 C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. [Link]

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  • Atlantis Press. (2020, June 8). Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization. [Link]

  • SciSpace. (2001). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology, 8, 21-25. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Photostability Testing of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl (E)-o-methoxycinnamate is a cinnamate derivative with potential applications as a UV filtering agent. As with any compound intended for use in formulations exposed to light, a thorough evaluation of its photostability is critical. Exposure to UV radiation can lead to photodegradation, potentially reducing the compound's efficacy and leading to the formation of unknown photoproducts with different toxicological and functional profiles.[1] This document provides a detailed experimental framework for investigating the photostability of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q1B guidelines.[2][3] We delineate the necessary instrumentation, step-by-step protocols for forced degradation and confirmatory studies, and robust analytical methodologies for quantifying the parent compound and its degradants.

Scientific Rationale & Foundational Principles

The photostability of a molecule is its ability to withstand exposure to light without undergoing chemical change. For UV-absorbing compounds like cinnamates, this is a paramount concern. The energy absorbed from photons can trigger photochemical reactions, most commonly E/Z (trans/cis) isomerization and [2+2] cycloaddition to form dimers.[4][5] Such transformations alter the molecule's chromophore, reducing its UV-filtering capacity and creating new chemical entities.

This guide adheres to the systematic approach recommended by the ICH Q1B guideline, which provides a harmonized framework for photostability testing.[2][6][7] The methodology is bifurcated into two key stages:

  • Forced Degradation Testing: An exploratory phase where the sample is exposed to intense light conditions. The primary goals are to identify likely degradation pathways, assess the photosensitivity of the compound, and crucially, to validate that the chosen analytical method is "stability-indicating." A stability-indicating method is one that can accurately measure the decrease in the active substance's concentration due to degradation and separate its peaks from those of its photoproducts in a chromatogram.[3]

  • Confirmatory Testing: This stage uses standardized light exposure conditions to determine if significant changes occur under scenarios mimicking real-world exposure. The data generated here informs decisions on formulation, packaging, and labeling.[2][3] A key element in both stages is the use of a dark control —an identical sample shielded from light (e.g., with aluminum foil) but kept in the same environmental conditions—to differentiate between photodegradation and thermal degradation.[8]

Experimental Design & Setup

A successful photostability study hinges on a well-designed experimental setup, from the choice of instrumentation to the preparation of samples.

Required Instrumentation and Materials
CategoryItemKey Specifications & Rationale
Photostability ICH-compliant Photostability ChamberMust be capable of providing controlled, measurable, and uniform light exposure. Per ICH Q1B Option 2, this involves a combination of cool white fluorescent lamps (for visible light) and near-UV fluorescent lamps (spectral distribution from 320-400 nm).[2][7] The chamber must also control temperature to isolate light effects.
Primary Analysis High-Performance Liquid Chromatography (HPLC) SystemEquipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector. A DAD is preferred as it can capture the entire UV spectrum of each peak, aiding in peak purity assessment and identification of degradants which may have different λmax than the parent compound.[9]
Secondary Analysis UV-Visible SpectrophotometerDouble-beam model for accurate spectral scans. Used for initial characterization of this compound to determine its maximum absorbance wavelength (λmax) and to monitor bulk spectral changes post-irradiation.[10][11]
Sample Containers Quartz Cuvettes or VialsQuartz is transparent to UV radiation down to ~200 nm, ensuring the sample receives the full spectrum of light from the source. Standard borosilicate glass or plastic will block a significant portion of the UV light, invalidating the results.[2][6]
Chemicals This compoundHigh purity reference standard.
SolventsHPLC-grade acetonitrile and methanol; purified water (e.g., Milli-Q). Solvents must be transparent in the UV region of interest and should not promote degradation themselves.
Overall Experimental Workflow

The logical flow of the study is critical for generating reliable and interpretable data. The process begins with sample preparation and characterization, proceeds through controlled light exposure, and concludes with quantitative analysis.

G cluster_prep Phase 1: Preparation & Baseline cluster_exposure Phase 2: Controlled Irradiation cluster_analysis Phase 3: Analysis & Interpretation prep Prepare Stock Solution in Methanol uv_vis UV-Vis Scan (Determine λmax) prep->uv_vis hplc_t0 HPLC Analysis (T=0) (Confirm Purity & RT) uv_vis->hplc_t0 split Aliquot Samples hplc_t0->split exposed Exposed Sample (Quartz Vial) split->exposed dark Dark Control (Foil-wrapped) split->dark chamber Place in Photostability Chamber exposed->chamber dark->chamber withdraw Withdraw Samples at Timepoints chamber->withdraw hplc_analysis HPLC Quantification (% Remaining) withdraw->hplc_analysis data_interp Compare Exposed vs. Dark (Assess Degradation) hplc_analysis->data_interp

Caption: High-level workflow for the photostability study.

Detailed Experimental Protocols

Protocol 1: Initial Characterization and HPLC Method Setup

Objective: To determine the λmax of this compound and establish a baseline HPLC profile.

  • Solution Preparation: Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

  • UV-Vis Spectroscopy:

    • Use a double-beam UV-Vis spectrophotometer.[10]

    • Use methanol as the blank reference.

    • Scan the dilute solution from 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λmax). Cinnamate derivatives typically exhibit strong absorbance between 270 nm and 320 nm.[10][12] This λmax will be used for HPLC detection.

  • HPLC Method Development:

    • Based on methods for similar compounds, a robust starting point for analysis can be established.[13][14]

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: Isocratic mixture of Methanol:Water (e.g., 70:30 v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Set to the λmax determined in step 2.

    • Analysis: Inject the 10 µg/mL solution. Record the retention time (RT) and peak area. This serves as the T=0 (initial time point) reference. The chromatogram should show a single, sharp peak, confirming the purity of the standard.

Protocol 2: Confirmatory Photostability Study (ICH Q1B)

Objective: To assess the degradation of this compound under standardized light exposure conditions.

  • Sample Preparation:

    • From the stock solution, prepare a working solution of this compound in methanol at a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Dispense 1 mL of this solution into two separate, chemically inert, and transparent quartz vials.[2][7]

  • Sample Setup:

    • Exposed Sample: Leave one vial uncovered.

    • Dark Control: Tightly wrap the second vial in a sufficient layer of aluminum foil to completely block light exposure.[8]

  • Irradiation:

    • Place both the exposed sample and the dark control inside the photostability chamber. Position them to ensure maximum and uniform exposure for the test sample.[2][7]

    • Initiate the exposure program. The total exposure should deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[2][7][8]

    • Monitor the conditions within the chamber (light intensity, temperature) throughout the study.

  • Sample Analysis:

    • At the end of the exposure period, remove both vials from the chamber.

    • Analyze the contents of the exposed sample, the dark control, and a freshly prepared (non-exposed) T=0 sample by the validated HPLC method (Protocol 1).

    • Inject each sample in triplicate to ensure precision.

Data Analysis and Interpretation

The primary output of the study will be HPLC chromatograms for each sample at each time point.

Quantitative Data Summary

The percentage of this compound remaining is calculated relative to the dark control to account for any non-photolytic degradation.

Formula: % Remaining = (Area_Exposed / Area_DarkControl) * 100

Sample IDExposure ConditionMean Peak Area (n=3)% Remaining vs. Dark ControlAppearance of New Peaks (Degradants)
T=0 ReferenceNo Exposure1,502,400100%No
Dark ControlICH Q1B Exposure (Dark)1,498,950100% (Reference)No
Exposed SampleICH Q1B Exposure (Light)1,259,11884.0%Yes (RT = 4.8 min)

Note: Data presented is illustrative.

Interpreting the Results
  • Significant Change: A loss of more than 5% of the initial amount is generally considered a significant change, suggesting the compound is photolabile. In the example table, the 16% loss indicates clear photodegradation.

  • Dark Control: The peak area of the dark control should be very close to the T=0 reference. A significant drop would indicate thermal instability, complicating the interpretation of the light-exposed sample.

  • Degradation Products: The appearance of new peaks in the chromatogram of the exposed sample is direct evidence of photodegradation. The area of these new peaks can be used to perform a mass balance calculation. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial total peak area.

Potential Photodegradation Pathways

For cinnamates, two primary degradation routes are well-documented.[4][5][15] Understanding these helps in the tentative identification of new peaks observed in the chromatogram.

G cluster_products Photoproducts parent This compound (trans-isomer) isomer Ethyl (Z)-o-methoxycinnamate (cis-isomer) parent->isomer E/Z Isomerization (hν) dimer Cyclobutane Dimers ([2+2] Cycloaddition) parent->dimer Dimerization (hν)

Caption: Common photodegradation pathways for cinnamate esters.

Conclusion and Best Practices

This application note provides a robust and scientifically grounded methodology for assessing the photostability of this compound. Adherence to ICH Q1B guidelines ensures that the data generated is suitable for regulatory and product development purposes.

Key Takeaways for Trustworthy Results:

  • System Suitability: Always run system suitability tests (e.g., checking for peak tailing, resolution, and reproducibility) before each HPLC sequence.

  • Inert Containers: The use of quartz for sample containers during irradiation is non-negotiable.

  • Calibrated Equipment: Ensure the photostability chamber's light sources and detectors are properly calibrated to deliver the specified dose.

  • Mass Balance: A comprehensive study should aim to identify the major degradation products, potentially using techniques like LC-MS, to account for the loss of the parent compound.[16][17][18]

By following this detailed protocol, researchers can confidently characterize the photolytic behavior of this compound, ensuring the development of safe, effective, and stable products.

References

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  • Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation. [Link]

  • Excited-state dynamics of cinnamate-based UV filters: bringing decay pathways to light by photoelectron velocity map imaging. (2021). Physical Chemistry Chemical Physics, 23(34), 18386-18399. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2023, November 18). YouTube. Retrieved January 17, 2026, from [Link]

  • Ethylhexyl Methoxycinnamate. (n.d.). Ataman Kimya. Retrieved January 17, 2026, from [Link]

  • Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. (2021). Journal of Tropical Pharmacy and Chemistry, 5(4), 221-229. [Link]

  • Ethylhexyl Methoxycinnamate. (n.d.). Ataman Kimya. Retrieved January 17, 2026, from [Link]

  • UV–visible spectra of (A) cinnamic acid; (B), caffeic acid; (C), GPG3Cin; (D) GPG3Ca. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. (2023). Tropical Journal of Natural Product Research, 7(8), 3701-3705. [Link]

  • Analysis of Photokinetics of 2'-ethylhexyl-4-methoxycinnamate in Sunscreens. (2019). Pharmaceutics, 11(7), 341. [Link]

  • Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. (2001). Photochemistry and Photobiology, 74(3), 401-406. [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021). Separations, 8(8), 119. [Link]

  • Evaluation of the photostability of different UV filter combinations in a sunscreen. (2008). International Journal of Pharmaceutics, 348(1-2), 147-151. [Link]

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"protocol for assessing the anticancer activity of Ethyl (E)-o-methoxycinnamate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anticancer Potential of a Natural Cinnamate Ester

Ethyl (E)-o-methoxycinnamate (EOMC) is a naturally occurring cinnamic acid ester found in various plants, including those from the Kaempferia genus. Emerging research has highlighted its potential as a promising anticancer agent, demonstrating cytotoxic and pro-apoptotic effects in several cancer cell lines.[1][2] This document provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of EOMC's anticancer activity. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's efficacy and elucidate its mechanisms of action. Our approach emphasizes scientific integrity, providing not just procedural steps but also the rationale behind experimental choices to ensure robust and reproducible results.

The protocols described will guide the user through a tiered approach, starting with a broad assessment of cytotoxicity to determine the compound's potency across different cancer cell lines. Subsequently, more detailed mechanistic assays will be employed to investigate EOMC's effects on critical cellular processes such as apoptosis and cell cycle progression. This structured evaluation is crucial for building a comprehensive profile of EOMC's anticancer properties and for informing future preclinical and clinical development.

Strategic Selection of Cancer Cell Lines: The Foundation of Meaningful Results

The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro anticancer studies.[3][4] A strategic approach to cell line selection involves considering the tissue of origin, the genetic and phenotypic characteristics of the cells, and the specific research question being addressed. For the initial screening of EOMC, a panel of cell lines representing different cancer types is recommended to assess the breadth of its activity.

Subsequent, more focused studies should utilize cell lines with well-characterized molecular profiles that are relevant to the hypothesized mechanism of action of EOMC. For instance, given that EOMC has been reported to modulate the NF-κB signaling pathway, including cell lines with known constitutive NF-κB activation would be particularly informative.[5][6][7] Publicly available databases can be invaluable resources for selecting cell lines based on their genomic and transcriptomic features.[3][4]

Table 1: Recommended Cancer Cell Lines for EOMC Evaluation

Cancer TypeCell LineKey CharacteristicsRationale for Inclusion
Cholangiocarcinoma CL-6Human cholangiocarcinoma cell lineDemonstrated sensitivity to EOMC[8]
Melanoma B16-F10Murine melanoma cell lineKnown to be sensitive to EOMC's cytotoxic effects[2]
Oral Cancer HSC-4Human oral squamous carcinomaEOMC has shown dose-dependent cytotoxicity in this cell line
Breast Cancer MCF-7Human breast adenocarcinoma, ER-positiveWidely used, allows for comparison with a broad range of studies[1]
Colon Cancer WiDrHuman colon adenocarcinomaTo assess activity in a common gastrointestinal cancer
Lung Cancer A549Human lung carcinomaTo evaluate efficacy in a prevalent and often drug-resistant cancer
Normal Fibroblasts OUMS-36T-1FHuman fibroblast cell lineTo assess selectivity and potential toxicity to non-cancerous cells[9]

Phase 1: Assessment of Cytotoxicity using the MTT Assay

The initial evaluation of an anticancer compound's efficacy begins with determining its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10] This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

Experimental Rationale

The MTT assay provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of EOMC. The IC50 value is a critical parameter for comparing the potency of the compound across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with EOMC cell_seeding->treatment eomc_prep Prepare serial dilutions of EOMC eomc_prep->treatment incubation_24_72 Incubate for 24-72 hours treatment->incubation_24_72 add_mtt Add MTT reagent incubation_24_72->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

    • Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the EOMC stock solution in complete culture medium to achieve a range of final concentrations for treatment.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of EOMC.

    • Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve EOMC) and an untreated control group (cells in fresh medium only).[11]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of EOMC relative to the untreated control.

    • Plot the percentage of cell viability against the log of the EOMC concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Phase 2: Investigating the Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Scientific Rationale

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[12] By using both Annexin V and PI, we can distinguish between different cell populations.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with EOMC (IC50) cell_harvest Harvest and wash cells cell_treatment->cell_harvest resuspend Resuspend in Annexin V binding buffer cell_harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate at RT in the dark add_stains->incubation flow_cytometry Acquire data on a flow cytometer incubation->flow_cytometry quantify Quantify cell populations flow_cytometry->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with EOMC at its predetermined IC50 concentration for 24 and 48 hours.

    • Include an untreated control group.

    • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12][13]

  • Staining Procedure:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[13]

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Phase 3: Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for elucidating its antiproliferative mechanism. EOMC has been shown to induce cell cycle arrest at the G2/M phase in cholangiocarcinoma cells.[8] Flow cytometry analysis of propidium iodide-stained cells is a standard method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18]

Scientific Rationale

Propidium iodide is a fluorescent intercalating agent that stains DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase, which have twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate level of fluorescence. By analyzing the distribution of fluorescence intensity in a population of cells, we can determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with EOMC (IC50) cell_harvest Harvest and fix cells in cold ethanol cell_treatment->cell_harvest wash_cells Wash cells to remove ethanol cell_harvest->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Acquire data on a flow cytometer pi_staining->flow_cytometry analyze_histogram Analyze DNA content histogram flow_cytometry->analyze_histogram

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with EOMC at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge to obtain a cell pellet.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This should be done dropwise to prevent cell clumping.[16][17][18]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[19]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS to rehydrate the cells.

    • Resuspend the cell pellet in a solution containing RNase A (to degrade RNA and ensure that only DNA is stained) and incubate at room temperature.[16][17]

    • Add propidium iodide staining solution to the cells.

    • Incubate for 5-10 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use the linear scale for the PI fluorescence channel.

    • Gate out doublets and clumps to ensure analysis of single cells.

    • Acquire data for at least 10,000 single-cell events.

    • Analyze the resulting DNA content histogram using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Elucidating the Molecular Mechanisms of Action

Preliminary studies suggest that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and metabolism, such as the NF-κB and fatty acid synthesis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a critical role in regulating inflammation, immunity, cell proliferation, and apoptosis.[6][7] Constitutive activation of the NF-κB pathway is a hallmark of many cancers and contributes to tumor progression and drug resistance.[5][20] Inhibition of this pathway is therefore a promising strategy for cancer therapy.

NFkB_Pathway cluster_nucleus EOMC This compound IKK IKK Complex EOMC->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Target Gene Transcription (Anti-apoptotic, Proliferative) Nucleus->Gene_Transcription Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by EOMC.

Disruption of Fatty Acid Synthesis

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. One such alteration is the upregulation of de novo fatty acid synthesis.[21][22][23] Fatty acids are essential for membrane biogenesis, energy storage, and signaling molecule production. The enzyme fatty acid synthase (FASN) is a key player in this pathway and is overexpressed in many cancers, making it an attractive therapeutic target.[24][25]

FAS_Pathway EOMC This compound FASN Fatty Acid Synthase (FASN) EOMC->FASN Inhibits Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids CellGrowth Membrane Synthesis & Cell Proliferation FattyAcids->CellGrowth

Caption: Proposed inhibition of the fatty acid synthesis pathway by EOMC.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro assessment of the anticancer activity of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can build a strong foundation for understanding its therapeutic potential. Further investigations into the molecular mechanisms, particularly its impact on the NF-κB and fatty acid synthesis pathways, will provide deeper insights and may reveal novel therapeutic targets. The data generated from these studies will be instrumental in guiding the future development of EOMC as a potential anticancer agent.

References

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  • British Journal of Cancer. (2010). De novo fatty-acid synthesis and related pathways as molecular targets for cancer therapy. British Journal of Cancer, 102(9), 1357-1362.
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Application Note & Protocol: A Cell-Based Assay Framework for Interrogating the Bioactivity of Ortho-Methoxycinnamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Scientific Imperative for Investigating Ortho-Methoxycinnamate Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a wide variety of plants, including spices and fruits.[1] These molecules have garnered significant scientific interest due to their diverse pharmacological properties, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The biological efficacy of these compounds is highly dependent on their chemical structure, particularly the number and position of substituents on the aromatic ring.[5] While much of the research has focused on para-methoxycinnamic acid (p-MCA), the ortho-substituted isomers represent a compelling, yet less explored, area for therapeutic development.[1]

The strategic placement of the methoxy group at the ortho position can significantly alter the molecule's electronic and steric properties, potentially leading to novel mechanisms of action and therapeutic profiles. Preliminary studies on related compounds suggest that these structural nuances can influence everything from membrane permeability to enzyme binding affinity.[5] Therefore, the development of robust and reproducible cell-based assays is paramount to systematically characterizing the biological effects of ortho-methoxycinnamate derivatives and identifying promising lead compounds for further development.

This guide provides a comprehensive framework for designing and implementing a suite of cell-based assays to evaluate the cytotoxic, anti-inflammatory, and photo-protective potential of novel ortho-methoxycinnamate derivatives. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

II. Assay Cascade Strategy: A Multi-tiered Approach to Characterization

A logical, tiered approach is essential for efficiently screening and characterizing novel compounds. We propose a three-stage assay cascade, moving from broad cytotoxicity screening to more specific mechanistic studies. This strategy allows for early identification of promising candidates and conserves resources by focusing in-depth analysis on the most compelling derivatives.

Assay_Cascade A Tier 1: Foundational Cytotoxicity Screening B Tier 2: Mechanistic Elucidation Assays A->B Identify active concentration range & general cytotoxicity C Tier 3: Functional & Pathway-Specific Assays B->C Determine mode of action (e.g., apoptosis vs. necrosis) D Lead Candidate Identification C->D Characterize specific cellular effects (e.g., anti-inflammatory, photoprotective)

Caption: A three-tiered assay cascade for the systematic evaluation of ortho-methoxycinnamate derivatives.

III. Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to determine its intrinsic effect on cell viability. This provides a critical therapeutic window, identifying concentration ranges that are non-toxic for potential therapeutic applications or, conversely, potently cytotoxic for anticancer research.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[7]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ortho-methoxycinnamate derivatives on a selected cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes, or a cancer cell line like HeLa or MCF-7).

Materials:

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ortho-methoxycinnamate derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ortho-methoxycinnamate derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]

  • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[6] Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 550-570 nm using a microplate reader.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description Example Value
Cell Line Human Dermal Fibroblasts (HDF)N/A
Seeding Density 8,000 cells/wellN/A
Incubation Time 48 hoursN/A
Derivative 'X' IC50 Concentration for 50% viability reduction75 µM
Positive Control (e.g., Doxorubicin) Known cytotoxic agent5 µM
Vehicle Control 0.5% DMSO in medium100% Viability (Normalized)

IV. Tier 2: Mechanistic Elucidation - Apoptosis vs. Necrosis

Once a compound's cytotoxic potential is established, the next logical step is to determine the mode of cell death. This is crucial as apoptosis (programmed cell death) is generally preferred for anticancer therapies, while necrosis often elicits an inflammatory response.

Principle of the Annexin V/Propidium Iodide Assay

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with ortho-methoxycinnamate derivatives.

Materials:

  • Cell line of interest

  • Ortho-methoxycinnamate derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10^5 cells in 6-well plates and incubate for 24 hours. Treat the cells with the derivatives at their predetermined IC50 and 2xIC50 concentrations for 24-48 hours.[8] Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Untreated Control95.22.52.3
Derivative 'X' (IC50)48.735.815.5
Staurosporine (Positive Control)15.360.124.6

V. Tier 3: Functional & Pathway-Specific Assays

This tier focuses on dissecting the specific molecular pathways modulated by the derivatives, providing deeper insights into their mechanism of action. Based on the known activities of cinnamic acids, we will focus on anti-inflammatory and photoprotective assays.[5][11]

A. Anti-Inflammatory Potential: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation OMC ortho-methoxycinnamate derivative OMC->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by ortho-methoxycinnamate derivatives.

Protocol 3: NF-κB Translocation Assay (High-Content Imaging)

Objective: To visualize and quantify the inhibition of TNF-α-induced NF-κB nuclear translocation by ortho-methoxycinnamate derivatives.

Materials:

  • HeLa or similar cell line

  • Recombinant Human TNF-α

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI nuclear stain

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells on 96-well imaging plates.

  • Pre-treatment: Treat cells with non-toxic concentrations of the derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB translocation. Include a stimulated control (TNF-α only) and a non-stimulated control.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA, then incubate with primary anti-p65 antibody, followed by the fluorescent secondary antibody. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content screening system. The software will quantify the fluorescence intensity of p65 in both the nucleus (DAPI-defined) and cytoplasm, calculating a nuclear-to-cytoplasmic translocation ratio.[13]

B. Photoprotective Potential: UVA-Induced Cytotoxicity Assay

Many cinnamic acid derivatives are used in sunscreens due to their UV-absorbing properties. This assay assesses whether ortho-methoxycinnamate derivatives can protect cells from damage induced by UVA radiation.

Protocol 4: Assessing Protection Against UVA-Induced Damage

Objective: To determine if pre-treatment with ortho-methoxycinnamate derivatives can mitigate UVA-induced cell death.

Materials:

  • Human dermal fibroblasts or HaCaT keratinocytes

  • UVA irradiation source with a filter (320-400 nm)[15]

  • Hanks' Balanced Salt Solution (HBSS)

  • MTT assay reagents

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and incubate the cells with various non-toxic concentrations of the derivatives in HBSS for 1 hour.

  • UVA Irradiation: Remove the compound-containing HBSS. Add fresh HBSS to the wells. Expose the plate to a specific dose of UVA (e.g., 5-10 J/cm²).[15][16] Control wells should be sham-irradiated.

  • Post-Irradiation Incubation: Replace the HBSS with complete culture medium and incubate for 24 hours to allow for cellular damage to manifest.[7]

  • Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify cell viability.

Data Analysis:

  • Compare the viability of cells treated with the derivative + UVA to cells treated with UVA only. A significant increase in viability indicates a photoprotective effect.

Condition Cell Viability (%)
Untreated Control (No UVA)100
UVA Only45.3
Derivative 'Y' (Pre-treatment) + UVA78.6
Positive Control (e.g., Vitamin E) + UVA82.1

VI. Conclusion and Future Directions

This application note provides a robust, multi-tiered strategy for the initial characterization of ortho-methoxycinnamate derivatives. By systematically assessing cytotoxicity, mode of cell death, and specific functional effects like anti-inflammatory and photoprotective activities, researchers can efficiently identify and prioritize lead compounds for further preclinical development.

Future investigations could expand upon this framework to include more specific mechanistic assays, such as:

  • MAPK Pathway Analysis: Investigating the phosphorylation status of key proteins in the MAPK signaling cascade (e.g., ERK, JNK, p38) via Western blot or ELISA, as this pathway is crucial in cell proliferation, inflammation, and death.[17]

  • Reactive Oxygen Species (ROS) Scavenging: Using probes like DCFH-DA to quantify the ability of the derivatives to reduce intracellular ROS levels, a key aspect of their antioxidant and photoprotective effects.[18]

  • Gene Expression Analysis: Employing RT-qPCR to measure changes in the expression of key inflammatory (e.g., IL-6, COX-2) or matrix-degrading (e.g., MMP-1) genes.[7][18]

By combining these detailed protocols with a logical workflow, drug development professionals can unlock the therapeutic potential of this promising class of compounds.

VII. References

  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3683. [Link]

  • Verma, I. M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening. Humana Press. [Link]

  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Popiół, J., & Pękala, E. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3822. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Determination of a Maximum Tolerated UVA Exposure for the Photo-Genotoxicity Test Method Using the Reconstructed Skin Micronucleus Assay. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Salehi, B., Vlaisavljevic, S., Adili, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5433. [Link]

  • Cui, Y., Zhao, G., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. International Immunopharmacology, 116, 109782. [Link]

  • Jayaraman, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18), e3360. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • Gunia-Krzyżak, A., et al. (2022). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Molecules, 27(19), 6203. [Link]

  • Richert, S., et al. (2018). UVA-induced oxidative damage and cytotoxicity depend on the mode of exposure. ResearchGate. [Link]

  • Geronikaki, A., et al. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 24(11), 2134. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Adisakwattana, S., et al. (2017). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 22(9), 1433. [Link]

  • Markovic, V., et al. (2017). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. [Link]

  • Słoczyńska, K., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. ResearchGate. [Link]

  • D'Orazio, J. A., et al. (2013). Prevention of UVA-Induced Oxidative Damage in Human Dermal Fibroblasts by New UV Filters, Assessed Using a Novel In Vitro Experimental System. PLOS ONE, 8(12), e83401. [Link]

  • Seger, R., & Krebs, E. G. (1995). The MAPK signaling cascade. FASEB journal, 9(9), 726-735. [Link]

  • Morana, A. (Ed.). (2015). Apoptosis and cancer: Methods and protocols. Humana press. [Link]

  • Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Wang, Y., et al. (2021). UVA Induced Oxidative Stress Was Inhibited by Paeoniflorin/Nrf2 Signaling or PLIN2. Frontiers in Cell and Developmental Biology, 9, 706927. [Link]

  • Pusterla, T. (2025). Apoptosis – what assay should I use?. BMG LABTECH Blog. [Link]

  • Asiri, A. M., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. [Link]

  • Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. [Link]

  • Gademann, K., et al. (2016). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Photochemical & Photobiological Sciences, 15(3), 337-343. [Link]

  • Geronikaki, A., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6698. [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. [Link]

  • Shaul, Y., & Seger, R. (2007). The detection of MAPK signaling. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Formulation of Ethyl (E)-o-methoxycinnamate for Robust Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Imperative for Cinnamate Esters

Ethyl (E)-o-methoxycinnamate is an aromatic ester with potential biological activities stemming from the broader class of cinnamic acid derivatives. Its structural analogs, particularly the well-studied para isomer (Ethyl p-methoxycinnamate, EPMC), have demonstrated a range of pharmacological effects, including anti-inflammatory and anti-neoplastic properties.[1][2][3] However, the therapeutic potential of these compounds is fundamentally tethered to their bioavailability and accessibility to biological targets, which is often limited by their hydrophobic nature and poor aqueous solubility.[4]

This guide provides a comprehensive framework for the systematic formulation of this compound for both in vitro and in vivo biological evaluation. It is critical to note that while the user has specified the ortho isomer, the vast majority of published research focuses on the para isomer. Physicochemical and biological data on this compound is scarce in publicly available literature.[5] Therefore, this document establishes protocols based on the well-understood principles governing its structural analog, EPMC, and general strategies for hydrophobic small molecules. Researchers must treat these protocols as a validated starting point and conduct compound-specific pre-formulation studies to ensure experimental success.

The core principle of this guide is causality: understanding why a particular formulation strategy is chosen is paramount for developing robust, reproducible, and meaningful biological data.

Part 1: Foundational Pre-Formulation Characterization

Before any biological assay, a foundational understanding of the compound's physicochemical properties is essential. These characteristics dictate every subsequent formulation decision. For this compound, this preliminary analysis is especially critical due to the limited specific data in the literature.

Physicochemical Property Overview (Based on Analogs)

The properties of the para isomer (EPMC) provide a likely proxy for the expected behavior of the ortho isomer. Both are hydrophobic esters, and similar formulation challenges should be anticipated.

PropertyValue (for Ethyl p-methoxycinnamate)Implication for FormulationSource
Molecular Formula C₁₂H₁₄O₃-[6]
Molecular Weight 206.24 g/mol Influences molarity calculations for stock solutions.[6][7]
Appearance Solid / Colorless to pale yellow liquidPhysical state determines handling and initial solubilization steps.[6]
Aqueous Solubility Very low / Insoluble in waterThis is the primary challenge; aqueous buffers and media will require a solubilizing agent.[4][8]
Organic Solubility Soluble in ethanol, methanol, DMSO, oilsProvides options for primary solvents to create high-concentration stock solutions.[8][9]
Predicted logP ~2.3 - 3.0Indicates high lipophilicity and potential for membrane permeability, but also poor aqueous solubility.[7][9]
Stability Known to undergo E/Z photoisomerizationFormulations must be protected from light to maintain isomeric purity and consistent activity.[8][10]
Protocol: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of this compound in common laboratory solvents to guide stock solution preparation.

Materials:

  • This compound (solid or oil)

  • VWR-grade or equivalent solvents: Dimethyl sulfoxide (DMSO), Ethanol (95-100%), Methanol, Propylene Glycol

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Weigh out 10 mg of this compound into four separate microcentrifuge tubes.

  • To the first tube, add 100 µL of DMSO. Vortex vigorously for 1 minute.

  • Observe for complete dissolution (a clear, particulate-free solution).

  • If dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until precipitation is observed or a desired concentration (e.g., 100 mM) is reached. Record the volume at which it is fully dissolved.

  • Repeat steps 2-4 for the other solvents (Ethanol, Methanol, Propylene Glycol).

  • Calculate the approximate solubility in mg/mL and Molarity for each solvent. This data is crucial for selecting the stock solution solvent.

Trustworthiness: This self-validating protocol quickly establishes an empirical basis for choosing a primary solvent, preventing downstream issues like compound precipitation during dilutions.

Part 2: Formulation for In Vitro Cellular and Biochemical Assays

For in vitro work, the goal is to deliver the compound to cells or proteins in an aqueous medium in a soluble, stable, and non-toxic manner. Given its hydrophobicity, using a water-miscible organic co-solvent is the most direct approach.

Causality of Solvent Choice: DMSO as the Default

Dimethyl sulfoxide (DMSO) is the most common primary solvent for hydrophobic compounds in cell-based assays for several reasons:

  • High Solubilizing Power: It can dissolve a wide range of nonpolar compounds at high concentrations.

  • Miscibility: It is fully miscible with water and cell culture media, allowing for serial dilutions.

  • Membrane Permeability: DMSO can facilitate the entry of compounds into cells.[11]

However, DMSO is not inert . At higher concentrations, it is cytotoxic, causing membrane disruption, oxidative stress, and even cell death.[12] Therefore, the central principle of in vitro formulation is to maximize the stock concentration to minimize the final volume of DMSO added to the assay, keeping it below the toxicity threshold for the specific cell line being used.

Experimental Workflow: In Vitro Formulation

The following diagram outlines the logical workflow for preparing this compound for a typical cell-based experiment.

InVitro_Workflow cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Serial Dilution for Assay cluster_controls Step 3: Essential Controls A Weigh Compound B Dissolve in 100% DMSO (e.g., to 100 mM) A->B C Vortex & Ensure Solubilization B->C D Store at -20°C or -80°C (Protect from Light) C->D E Thaw Stock Solution D->E On day of experiment F Prepare Intermediate Dilutions in Cell Culture Medium E->F G Prepare Final Assay Concentrations in Assay Plate F->G H Ensure Final DMSO % is Below Toxicity Threshold (e.g., <0.1%) G->H I Vehicle Control: Medium + Same Final DMSO % G->I Critical for data validity J Untreated Control: Medium Only

Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Protocol: Preparation of an Oral Suspension (Aqueous Vehicle)

This is often the simplest and most common starting point for oral dosing in preclinical models.

Objective: To prepare a 10 mg/mL homogenous suspension of this compound for oral gavage.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

  • Mortar and pestle

  • Glass homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the vehicle by first dissolving the Tween 80 in water, then slowly adding the CMC while stirring until a clear, slightly viscous solution is formed.

  • Wetting the Compound: Weigh 100 mg of the compound. Place it in a mortar and add a few drops of the vehicle. Use the pestle to triturate the powder into a smooth, uniform paste. This step is critical to prevent clumping.

  • Creating the Slurry: Gradually add approximately 2 mL of the vehicle to the paste, continuing to mix until a homogenous slurry is formed.

  • Final Volume and Homogenization: Transfer the slurry to a 10 mL graduated cylinder or beaker. Rinse the mortar with additional vehicle and add it to the beaker to ensure complete transfer. Add vehicle to reach the final volume of 10 mL.

  • Homogenize: Place a stir bar in the beaker and stir continuously. For a finer suspension, use a glass homogenizer.

  • Administration: Keep the suspension constantly stirred (e.g., on a stir plate) during dosing to ensure each animal receives a consistent dose.

Trustworthiness: This protocol includes a wetting step (trituration) and the use of both a suspending agent (CMC) and a surfactant (Tween 80), which are field-proven methods to create a more uniform and stable suspension for accurate dosing.

References

  • Cheméo. (n.d.). ethyl p-methoxy cinnamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. Retrieved from [Link]

  • TGSC Information System. (n.d.). Ethyl methoxycinnamate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]_

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • Correia, C. G., et al. (2021). In vitro photoprotective efficacy and photostability of synthesized star-shaped ZnO nanoaggregates associated with ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane. PubMed.
  • Wardhana, Y. W., et al. (2024). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions.
  • Ataman Kimya A.Ş. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • ChemBK. (2024). Ethylhexyl Methoxycinnamate. Retrieved from [Link]

  • Ekowati, J., et al. (2012). Structure modification of ethyl p-methoxycinnamate and their bioassay as chemopreventive agent against mice's fibrosarcoma.
  • Ekowati, J., et al. (2011). Structure Modification of Ethyl p-methoxycinnamate Isolated from Kaempferia galanga Linn. and Citotoxicity Assay of The Products on WiDr Cells. Indonesian Journal of Cancer Chemoprevention.
  • Natural Micron Pharm Tech. (n.d.). 4-Methoxycinnamic Acid Ethyl Ester. Retrieved from [Link]

  • Sharma, S., et al. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation.
  • INCIDecoder. (n.d.). Ethylhexyl Methoxycinnamate. Retrieved from [Link]

  • Foresight. (2024).
  • de Oliveira, C. A., et al. (2014).
  • University of Michigan. (n.d.).
  • Christen, V., et al. (2011). Effects of the UV-filter 2-ethyl-hexyl-4-trimethoxycinnamate (EHMC) on expression of genes involved in hormonal pathways in fathead minnows (Pimephales promelas) and link to vitellogenin induction and histology.
  • Awaludin, M. F., et al. (2017). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent.
  • de Oliveira, R. G., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC.
  • da Silva, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO.
  • Ekowati, J., et al. (2012). STRUCTURE MODIFICATION of ETHYL p-METHOXYCINNAMATE AND THEIR BIOASSAY AS CHEMOPREVENTIVE AGENT AGAINST MICE'S FIBROSARCOMA.

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The Photochemical Landscape of Ethyl (E)-o-methoxycinnamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple UV-Absorber

Ethyl (E)-o-methoxycinnamate, a derivative of cinnamic acid, represents a fascinating molecular scaffold for photochemical research. While its structural cousins, particularly the para-substituted isomers like octyl p-methoxycinnamate (Octinoxate), are widely recognized as UV filters in sunscreens, the ortho-methoxy substitution in the ethyl ester variant offers unique electronic and steric properties that influence its interaction with light.[1] This guide provides an in-depth exploration of the photochemical applications of this compound, moving beyond its passive role as a light absorber to its active participation in light-induced transformations. We will delve into the mechanistic underpinnings of its key photochemical reactions and provide detailed protocols for their investigation, empowering researchers to harness its potential in diverse fields such as photoswitchable systems, photoremovable protecting groups, and controlled polymerization.

Core Photochemical Reactions and Their Mechanistic Basis

The photochemistry of this compound is primarily governed by the conjugated system of the aromatic ring, the α,β-unsaturated ester, and the electronic influence of the ortho-methoxy group. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state, from which it can undergo several competing relaxation pathways, including E/Z isomerization, [2+2] cycloaddition (dimerization), and, to a lesser extent, photodegradation.[2][3]

E/Z Photoisomerization: A Molecular Switch

The most prominent photochemical reaction of this compound is the reversible isomerization around the carbon-carbon double bond, converting the thermodynamically stable E (trans) isomer to the Z (cis) isomer.[2] This process is the basis for its application as a molecular switch, where the two isomers possess distinct physical and chemical properties.

Mechanism: Upon absorption of a photon, the π-bond of the alkene is weakened in the excited state, allowing for rotation around the C=C bond. De-excitation to the ground state can then lead to the formation of either the E or Z isomer. Continuous irradiation leads to a photostationary state (PSS), a dynamic equilibrium mixture of the two isomers where the rates of E to Z and Z to E isomerization are equal. The composition of the PSS is dependent on the excitation wavelength, solvent polarity, and temperature.[4]

Protocol 1: Investigation of E/Z Photoisomerization of this compound

Objective: To induce and monitor the E/Z photoisomerization of this compound and to determine the photostationary state ratio.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., acetonitrile, cyclohexane, ethanol)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)[5]

  • NMR spectrometer

  • UV irradiation source (e.g., medium-pressure mercury lamp with appropriate filters, or a specific wavelength LED)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ M) in the chosen solvent.

  • Initial Characterization:

    • Record the initial UV-Vis absorption spectrum of the E-isomer solution. Note the λmax.

    • Inject a sample into the HPLC to obtain the initial chromatogram, showing a single peak for the E-isomer.

    • Acquire a ¹H NMR spectrum of the starting material to confirm its stereochemistry (the coupling constant between the vinylic protons for the E-isomer is typically around 16 Hz).[1]

  • Photolysis:

    • Place the quartz cuvette containing the solution in the irradiation setup.

    • Irradiate the sample at a wavelength where the E-isomer absorbs significantly (e.g., around 310 nm).

    • At regular time intervals, briefly remove the sample from the irradiation source and record its UV-Vis spectrum and HPLC chromatogram.

  • Monitoring the Reaction:

    • UV-Vis Spectroscopy: Observe the changes in the absorption spectrum. As the E to Z isomerization proceeds, a decrease in the absorbance at the λmax of the E-isomer and the appearance of a new absorption band for the Z-isomer at a slightly different wavelength is expected. An isosbestic point may be observed, indicating a clean conversion between two species.[4]

    • HPLC Analysis: Monitor the appearance of a new peak corresponding to the Z-isomer and the decrease in the peak area of the E-isomer. Continue irradiation until the ratio of the peak areas of the two isomers remains constant, indicating that the photostationary state has been reached.[5]

  • Characterization of the Z-isomer:

    • To obtain a sample enriched in the Z-isomer for characterization, irradiate a more concentrated solution until the PSS is reached and then separate the isomers using preparative HPLC.[4]

    • Acquire a ¹H NMR spectrum of the Z-isomer. The coupling constant for the vinylic protons will be smaller (typically around 12 Hz) compared to the E-isomer.

  • Data Analysis:

    • Calculate the percentage of each isomer at different time points and at the PSS from the HPLC peak areas (assuming similar detector response factors for both isomers, which should be verified).

    • Plot the concentration of the E and Z isomers as a function of irradiation time.

Expected Results: A gradual conversion of the E-isomer to the Z-isomer upon UV irradiation, eventually reaching a photostationary state with a specific E/Z ratio.

[2+2] Photodimerization: Building Cyclobutanes with Light

In more concentrated solutions, or in the solid state, excited this compound molecules can undergo [2+2] cycloaddition reactions with a ground-state molecule to form cyclobutane dimers.[3] This reaction is a powerful tool for the synthesis of complex cyclobutane structures, which are prevalent in many natural products. The regiochemistry and stereochemistry of the resulting dimers (e.g., head-to-head vs. head-to-tail) are influenced by the alignment of the molecules in the reaction medium.

Mechanism: The [2+2] cycloaddition can proceed through either a singlet or triplet excited state. Upon excitation, the cinnamate ester can form an excimer (an excited-state dimer) with a ground-state molecule, which then collapses to form the cyclobutane ring. The specific stereoisomers of the truxillic acid or truxinic acid derivatives formed depend on the pre-organization of the reactants.

Protocol 2: Photodimerization of this compound in Solution

Objective: To induce and characterize the photodimerization products of this compound.

Materials:

  • This compound

  • Solvents (e.g., acetonitrile, benzene)

  • Photosensitizer (optional, e.g., benzophenone for triplet sensitization)

  • Photochemical reactor with a high-intensity UV source

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: Prepare a more concentrated solution of this compound (e.g., 0.1 M) in the chosen solvent in a photochemical reactor. If triplet-sensitized dimerization is being investigated, add a photosensitizer like benzophenone.

  • Photolysis: Irradiate the solution with a suitable UV source for an extended period (several hours to days). Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of new, less polar spots corresponding to the dimers.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

    • Purify the crude product mixture by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the different dimer isomers from any unreacted starting material and the photosensitizer.

  • Product Characterization:

    • Characterize the isolated dimer(s) using spectroscopic techniques:

      • ¹H and ¹³C NMR: The disappearance of the vinylic proton signals and the appearance of new signals in the aliphatic region are indicative of cyclobutane formation. The coupling constants and chemical shifts of the cyclobutane ring protons will provide information about the stereochemistry of the dimers.

      • Mass Spectrometry: Determine the molecular weight of the products, which should correspond to twice the molecular weight of the starting material.

Expected Results: Formation of a mixture of cyclobutane dimers, which can be separated and characterized to determine their structures.

Visualization of Photochemical Pathways

Photochemical_Pathways cluster_ground Ground State cluster_excited Excited State cluster_dimerization Dimerization Pathway E_isomer This compound Excited_E Excited E-isomer E_isomer->Excited_E hν (UV absorption) Z_isomer Ethyl (Z)-o-methoxycinnamate Z_isomer->Excited_E Excited_E->E_isomer Non-radiative decay/Fluorescence Excited_E->Z_isomer Isomerization Dimer Cyclobutane Dimers (Truxillates/Truxinates) Excited_E->Dimer + Ground State E-isomer [2+2] Cycloaddition PPG_Workflow Start Protected Substrate (o-methoxycinnamoyl ester) Irradiation UV Irradiation (hν) Start->Irradiation Isomerization E → Z Isomerization Irradiation->Isomerization Cyclization Intramolecular Cyclization (Lactonization) Isomerization->Cyclization Release Released Substrate + Coumarin byproduct Cyclization->Release

Caption: Workflow for the use of o-methoxycinnamate as a PPG.

Quantitative Data Summary

Photochemical ProcessParameterTypical Value Range for Cinnamate EstersInfluencing Factors
E/Z Isomerization Quantum Yield (ΦE→Z)0.1 - 0.5Solvent polarity, temperature, presence of quenchers
Photostationary State ([Z]/[E])Varies widely (e.g., 10:90 to 90:10)Excitation wavelength, solvent
[2+2] Dimerization Quantum Yield (Φdimer)Highly concentration-dependent; generally lower than isomerization in dilute solutionsConcentration, solvent, presence of sensitizers, physical state (solution vs. solid)

Conclusion and Future Outlook

This compound is a versatile molecule for fundamental and applied photochemical research. Its propensity for E/Z isomerization makes it a candidate for the development of molecular switches and smart materials. The [2+2] cycloaddition reaction offers a synthetic route to complex cyclobutane structures. Furthermore, its potential as a photoremovable protecting group opens avenues in drug delivery and controlled release systems. Future research should focus on quantifying the photochemical parameters of this compound, exploring the influence of the ortho-methoxy group on its excited-state dynamics, and expanding its applications in materials science and chemical biology. The protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of the rich photochemistry of this intriguing molecule.

References

  • Pattanaargson, S., et al. (2007). The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor. Journal of Photochemistry and Photobiology A: Chemistry, 186(1), 65-70.
  • SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Retrieved from [Link]

  • ResearchGate. (2025). The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
  • ResearchGate. (2025). Aqueous Photolysis of the Organic Ultraviolet Filter Chemical Octyl Methoxycinnamate | Request PDF. Retrieved from [Link]

  • Herzog, B., et al. (2009). Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens. Photochemical & Photobiological Sciences, 8(4), 488-493.
  • Fois, E., et al. (2021).
  • ResearchGate. (2025). Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo-isomerization of E-OMC (trans-isomer) to Z-OMC (cisisomer) when exposed to sunlight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. The Journal of Organic Chemistry, 85(15), 10075-10081.
  • ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Monitoring 2-Ethylhexyl-4-Methoxycinnamate Photoisomerization on Skin Using Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Photoisomerization of octyl methoxycinnamate. J Photochem Photobiol A-Chem | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts | Request PDF. Retrieved from [Link]

  • Pattanaargson, S., et al. (2007). Monitoring 2-ethylhexyl-4-methoxycinnamate photoisomerization on skin using attenuated total reflection fourier transform infrared spectroscopy. Applied Spectroscopy, 61(3), 270-275.
  • Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • Semantic Scholar. (2004). Photoisomerization of octyl methoxycinnamate. Retrieved from [Link]

  • ResearchGate. (2025). Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(12), 1759-1766.
  • Preprints.org. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry.
  • University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]

  • ResearchGate. (2025). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis‐ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter¶ | Request PDF. Retrieved from [Link]

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Troubleshooting & Optimization

"troubleshooting Ethyl (E)-o-methoxycinnamate synthesis side reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a practical question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm planning my synthesis. Which is the most reliable method for obtaining high (E)-isomer selectivity?

Choosing the right synthetic route is critical for maximizing the yield of the desired (E)-isomer while minimizing difficult-to-separate byproducts. Several common methods exist, each with distinct advantages and stereochemical outcomes.

The Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method for achieving high (E)-alkene selectivity.[1][2] This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde (o-methoxybenzaldehyde in this case) to form the alkene. The reaction mechanism favors the formation of the thermodynamically more stable (E)-isomer.[2][3]

Comparison of Common Synthesis Methods:

MethodTypical ReagentsKey AdvantagesCommon Side Reactions/IssuesTypical (E/Z) Selectivity
Horner-Wadsworth-Emmons (HWE) o-methoxybenzaldehyde, phosphonate ester (e.g., triethyl phosphonoacetate), base (e.g., NaH, NaOEt)High (E)-selectivity; water-soluble phosphate byproduct is easily removed.[1][3]Incomplete reaction; potential for Z-isomer if non-stabilized ylides or specific conditions (e.g., Still-Gennari) are used.[4]>95:5 (E:Z)
Wittig Reaction o-methoxybenzaldehyde, phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)Widely applicable.Formation of triphenylphosphine oxide byproduct which can complicate purification; selectivity depends on ylide stability.[5]Highly variable; stabilized ylides give predominantly (E)-alkenes.[6][7]
Claisen-Schmidt Condensation o-methoxybenzaldehyde, ethyl acetate, strong base (e.g., sodium ethoxide)Uses inexpensive starting materials.[8][9]Self-condensation of ethyl acetate; requires strongly basic conditions which can promote side reactions.[10][11]Generally favors the (E)-isomer.
Heck Reaction o-methoxy-iodobenzene (or bromide), ethyl acrylate, Palladium catalyst, baseGood functional group tolerance.[12]Catalyst poisoning; ligand side reactions; formation of homocoupling byproducts.[13]Highly (E)-selective.[14]

The HWE reaction stands out for its combination of high E-selectivity and a straightforward workup, making it a highly reliable choice for this specific target molecule.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: My final product has a low yield.

A low yield can stem from issues in the reaction setup, execution, or workup. The following diagram outlines a systematic approach to troubleshooting.

Start Low Yield Identified Incomplete Incomplete Reaction? Start->Incomplete Reagents Reagent Quality/Stoichiometry Issue Incomplete->Reagents Yes Conditions Suboptimal Reaction Conditions Incomplete->Conditions Yes Workup Product Loss During Workup? Incomplete->Workup No Extraction Inefficient Extraction Workup->Extraction Yes Purification Loss During Purification Workup->Purification Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl (E)-o-methoxycinnamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several established methods, each with its own set of advantages and potential challenges. The most common and effective routes include the Wittig reaction, the Heck coupling reaction, and the Claisen-Schmidt condensation. The choice of method often depends on the availability of starting materials, desired yield and purity, and scalability. This guide will provide detailed support for each of these key synthetic pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Low Reaction Yield

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields can stem from a variety of factors specific to the chosen synthetic route. Here’s a breakdown of potential issues and solutions for each primary method:

For Wittig & Horner-Wadsworth-Emmons (HWE) Reactions:

Potential Cause Explanation Recommended Solution(s)
Inefficient Ylide/Enolate Formation The base used may not be strong enough to fully deprotonate the phosphonium salt or phosphonate ester. Moisture in the reaction can also quench the ylide/enolate.- For non-stabilized ylides, use a strong base like n-butyllithium or sodium hydride. For stabilized ylides (like the one used for this synthesis), a milder base such as sodium methoxide is often sufficient.[1]- Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance Sterically hindered aldehydes or ylides can react slowly, leading to lower yields.[2]- While o-methoxybenzaldehyde has some steric bulk, it is generally reactive enough. If using a bulky phosphonium ylide, consider switching to a less hindered one if possible.
Side Reactions The ylide can decompose over time, especially at higher temperatures. Aldehydes can also undergo self-condensation or other side reactions.- Add the aldehyde to the pre-formed ylide solution at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

For Heck Reactions:

Potential Cause Explanation Recommended Solution(s)
Catalyst Deactivation The active Pd(0) catalyst can precipitate as palladium black, rendering it inactive. This can be caused by high temperatures or the presence of oxygen.[3]- Lower the reaction temperature.[3]- Ensure the reaction is performed under an inert atmosphere and use degassed solvents.[4]
Inefficient Oxidative Addition The oxidative addition of the aryl halide to the Pd(0) center is a critical and sometimes slow step, especially with electron-rich aryl halides like o-bromoanisole.[5][6]- Use a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.[6]- Consider switching from an aryl bromide to the more reactive aryl iodide.
Weak or Insoluble Base The base is crucial for regenerating the Pd(0) catalyst. If it is too weak or not soluble in the reaction medium, the catalytic cycle will be inhibited.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or an organic base like triethylamine).[3]

For Claisen-Schmidt Condensations:

Potential Cause Explanation Recommended Solution(s)
Unfavorable Equilibrium The initial aldol addition is often reversible. To drive the reaction forward, the subsequent dehydration to the cinnamate is crucial.- Use reaction conditions that favor dehydration, such as higher temperatures or the use of a dehydrating agent.
Self-Condensation of Ethyl Acetate The enolate of ethyl acetate can react with another molecule of ethyl acetate (a self-Claisen condensation).[7]- Use an excess of the aldehyde or add the ethyl acetate slowly to a mixture of the aldehyde and the base.
Base Stoichiometry A stoichiometric amount of a strong base is typically required for the Claisen condensation.- Ensure at least one full equivalent of a strong base (e.g., sodium ethoxide) is used.
Impurity Formation

Question: My final product is impure. How do I identify and remove common impurities?

Answer: The nature of impurities is highly dependent on the synthetic method used. Here are some common impurities and strategies for their removal:

Impurity Likely Source(s) Identification (TLC/NMR) Removal Method
Unreacted o-methoxybenzaldehyde Incomplete reaction (all methods).- Will appear as a separate spot on TLC, typically with a different Rf value than the product.- Aldehydic proton signal in ¹H NMR (~9-10 ppm).- Column chromatography.[8]- A gentle wash with a sodium bisulfite solution can sometimes remove residual aldehyde.
Triphenylphosphine oxide Wittig reaction byproduct.- Often appears as a polar spot on TLC that may streak.- Characteristic signals in the aromatic region of the ¹H NMR.- The primary method is column chromatography.[9]- Can sometimes be removed by precipitation from a non-polar solvent like hexanes.
Homocoupled Aryl Halide Heck reaction side product.- May have a similar Rf to the product on TLC, making separation difficult.- Can be identified by GC-MS or careful analysis of the aromatic region in the ¹H NMR.- Optimize reaction conditions to minimize its formation (e.g., lower catalyst loading).[3]- Careful column chromatography may be required.
Cinnamic Acid Hydrolysis of the ester product during workup.- Will appear as a very polar, often streaky spot on TLC.- Broad carboxylic acid proton signal in ¹H NMR (>10 ppm).- Wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate during liquid-liquid extraction.[8][10]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing this compound?

A1: The "best" method depends on your specific laboratory capabilities and starting material availability.

  • The Wittig reaction (or its Horner-Wadsworth-Emmons variant) is a very reliable method for forming the C=C bond with good stereoselectivity for the (E)-isomer when using a stabilized ylide.[2]

  • The Heck reaction is a powerful C-C bond-forming reaction, but optimization of the catalyst, ligand, and base system can be more involved, especially with an electron-rich aryl halide.[6]

  • The Claisen-Schmidt condensation is a classic method but can sometimes lead to lower yields due to side reactions like self-condensation.[7]

Q2: How can I ensure I have synthesized the (E)-isomer and not the (Z)-isomer?

A2: The stereochemistry can be readily determined by ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is characteristic. For the (E)-isomer, the J-value is typically larger (around 16 Hz), while for the (Z)-isomer, it is smaller (around 12 Hz).[11]

Q3: What is the best method for purifying the final product?

A3: A combination of techniques is often best.

  • Aqueous Workup: After the reaction, a standard aqueous workup involving washing with water and brine is essential. A wash with a dilute base like sodium bicarbonate is recommended to remove any acidic impurities.[8][10]

  • Column Chromatography: This is the most effective method for removing byproducts like triphenylphosphine oxide (from a Wittig reaction) or unreacted starting materials.[8] A common eluent system is a mixture of hexanes and ethyl acetate.[8]

  • Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water) can provide a highly pure product.[12][13] If it is an oil, vacuum distillation can be effective if the impurities have sufficiently different boiling points.[8]

Q4: My TLC plate shows multiple spots. How do I choose a solvent system for column chromatography?

A4: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and there is good separation between the product spot and any impurity spots. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. Test different ratios (e.g., 20:1, 10:1, 5:1 hexanes:ethyl acetate) by TLC until you achieve the desired separation.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction

This modified Wittig reaction is often preferred for its ease of purification, as the phosphate byproduct is water-soluble.

Materials:

  • o-methoxybenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous Methanol

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (15 mL) and sodium methoxide (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the cooled solution. Stir for 30 minutes at 0 °C to generate the phosphonate enolate.

  • In a separate flask, dissolve o-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol.

  • Add the aldehyde solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and the chosen eluent (e.g., 10:1 hexanes:ethyl acetate). Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin elution.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide - H⁺ Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde o-Methoxybenzaldehyde Aldehyde->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) Alkene_Complex Alkene Complex PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-Pd(II)-X(L₂) Alkene_Complex->Insertion_Product Migratory Insertion HPdIIX H-Pd(II)-X(L₂) Insertion_Product->HPdIIX β-Hydride Elimination (- Alkene Product) HPdIIX->Pd0 Reductive Elimination (+ Base, - Base-HX)

Caption: Catalytic cycle of the Heck coupling reaction.

References

  • Benchchem Technical Support Center.
  • Benchchem Technical Support Center. Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Benchchem Technical Support Center. Troubleshooting Heck Reactions of 1,1-Dibromoethylene.
  • Benchchem Technical Support Center. Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
  • University of Michigan.
  • Solvent Free Wittig Reactions.
  • CDN.
  • Organic Syntheses Procedure.
  • Chemistry LibreTexts. 3.
  • ResearchGate.
  • Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Practical Tips & Pitfalls.
  • Cinnamic Acid,Methyl Cinnamate,Ethyl Cinnamate,Cinnamic Alcohol Supplier and Distributor of Bulk.
  • Benchchem Technical Support Center. Heck Reaction with Electron-Rich Olefins.
  • Chemistry LibreTexts. Heck Reaction.
  • University of Wisconsin-Madison, Department of Chemistry.
  • WebAssign.
  • MDPI.
  • ResearchGate.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate.
  • Claisen-Schmidt Condensation.
  • University of Rochester, Department of Chemistry.
  • Journal of the American Chemical Society. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
  • Pearson.
  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II.
  • Organic Chemistry Portal. Wittig Reaction - Common Conditions.
  • University of Rochester, Department of Chemistry. Chem 267.
  • Reddit. Troubleshooting a difficult Heck reaction : r/Chempros.
  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism.
  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
  • Organic Chemistry Portal. Heck Reaction.
  • Cram.
  • Cram.
  • Organic Syntheses Procedure. C(sp 2 )
  • SciSpace.
  • ResearchGate.
  • PrepChem.com.
  • Master Organic Chemistry.
  • StudySmarter.
  • MedChemExpress.
  • Chad's Prep®.
  • NIH. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486.
  • Pearson.

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Technical Support Center: Purification of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity and yield in your experiments.

I. Understanding the Core Purification Challenges

The purification of this compound, while seemingly straightforward, presents several nuanced challenges that can impact the final purity, yield, and isomeric integrity of the compound. A thorough understanding of the potential pitfalls is the first step toward successful purification.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"]; A["Crude this compound"] --|> B["Purification Challenges"]; subgraph "Challenges" direction="TB"; C["E/Z Isomer Separation"] D["Removal of Starting Materials"] E["Elimination of Reaction Byproducts"] F["Preventing Ester Hydrolysis"] G["Overcoming Crystallization Difficulties"] end B --|> C; B --|> D; B --|> E; B --|> F; B --|> G; } caption: "Key Purification Hurdles for this compound"

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Impurity Removal

Q1: My purified product still shows the presence of o-methoxybenzaldehyde. How can I effectively remove it?

A1: Residual o-methoxybenzaldehyde is a common impurity, especially in syntheses like the Wittig reaction or Claisen-Schmidt condensation where it is a starting material.[1] Its polarity is relatively close to the product, which can make separation by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Aqueous Bisulfite Wash: A highly effective method is to wash the crude organic extract with a saturated sodium bisulfite (NaHSO₃) solution. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be easily separated in the aqueous layer.

    • Optimized Column Chromatography: If you are still observing the impurity after a bisulfite wash, optimizing your column chromatography conditions is crucial. A less polar solvent system, such as a higher ratio of hexane to ethyl acetate (e.g., 19:1), can improve separation.[2]

    • Fractional Distillation under Reduced Pressure: For larger scale purifications, fractional distillation can be very effective.[3] There should be a sufficient boiling point difference between this compound and o-methoxybenzaldehyde to allow for good separation.

Q2: I am observing triphenylphosphine oxide as a major byproduct in my Wittig reaction. What is the best way to remove it?

A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely due to its polarity and potential to co-crystallize.[4]

  • Troubleshooting Steps:

    • Crystallization: In many cases, triphenylphosphine oxide can be removed by crystallization of the desired product from a suitable solvent system. This compound, being an oil at room temperature, may require cooling to induce crystallization. A solvent system of ethanol-water or hexane-ethyl acetate can be effective.

    • Column Chromatography: A well-packed silica gel column with a carefully chosen eluent system is very effective. The polarity of triphenylphosphine oxide is significantly higher than that of the ethyl cinnamate product, so it will have a much lower Rf value.

    • Acid-Base Extraction: While less common, an extraction with a dilute acid solution can sometimes help to remove any basic impurities that may be present alongside the triphenylphosphine oxide.

Isomer Separation and Control

Q3: My NMR analysis shows a mixture of (E) and (Z) isomers. How can I separate them or favor the formation of the (E) isomer?

A3: The presence of the (Z)-isomer is a frequent challenge in cinnamate synthesis. The (E)-isomer is generally the thermodynamically more stable product.[5]

  • Troubleshooting and Separation Strategies:

    • Reaction Conditions for (E)-Isomer Formation: The use of a stabilized ylide in a Wittig reaction will predominantly yield the (E)-isomer.[5] For Claisen-Schmidt condensations, thermodynamic control (longer reaction times, higher temperatures) can favor the formation of the more stable (E)-isomer.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separation of (E) and (Z) isomers, reversed-phase HPLC is the most effective method.[6] A C18 column with a mobile phase of acetonitrile/water or methanol/water is typically used.

    • Photochemical Isomerization: Cinnamic acid derivatives can undergo photoisomerization from the (E) to the (Z) isomer upon exposure to UV light.[7] Therefore, it is crucial to protect the reaction mixture and the purified product from light, especially if the (E) isomer is the desired product.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"]; A["Crude Product (E/Z Mixture)"] --|> B{"Purification Strategy"}; B --|> C["Favor (E) Isomer Synthesis"]; B --|> D["Separation of Isomers"]; C --|> E["Use Stabilized Wittig Ylide"]; C --|> F["Thermodynamic Control in Claisen-Schmidt"]; D --|> G["High-Performance Liquid Chromatography (HPLC)"]; D --|> H["Fractional Crystallization (if applicable)"]; } caption: "Strategies for Managing E/Z Isomers"

Hydrolysis and Stability

Q4: I am experiencing low yields, and I suspect hydrolysis of the ester during workup. How can I prevent this?

A4: this compound is susceptible to hydrolysis under both acidic and basic conditions, which will convert it to o-methoxycinnamic acid.

  • Preventative Measures:

    • Avoid Strong Acids and Bases during Workup: Use dilute acid (e.g., 1M HCl) for neutralization and perform the steps quickly at low temperatures. Similarly, if a basic wash is necessary, use a mild base like sodium bicarbonate and avoid prolonged contact.

    • Anhydrous Conditions: Ensure that all solvents and reagents used in the final purification steps are dry to minimize the risk of hydrolysis.

    • Prompt Extraction and Drying: After aqueous washes, promptly separate the organic layer and dry it thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Crystallization

Q5: I am struggling to crystallize my purified this compound. It remains an oil even after cooling.

A5: While some sources describe ethyl p-methoxycinnamate as a white solid, the ortho-isomer may have a lower melting point and can be challenging to crystallize.[8]

  • Troubleshooting Crystallization:

    • Solvent Selection: The choice of solvent is critical. For the related ethyl p-methoxycinnamate, recrystallization from 95% ethanol has been reported to yield a white crystalline solid.[8] A study on the same compound showed that non-polar solvents like n-hexane can also be effective.[3] Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).

    • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes promote the growth of well-formed crystals.

    • Purity: Ensure that your product is of high purity before attempting crystallization, as impurities can significantly inhibit crystal formation.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for removing impurities with different polarities from the desired product.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A common starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of approximately 0.3-0.4 for this compound to ensure good separation. A typical ratio is 10:1 to 19:1 hexanes:ethyl acetate.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • For optimal separation, adsorb the crude product onto a small amount of silica gel to create a dry, free-flowing powder ("dry loading") and carefully add it to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply gentle pressure to begin elution.

    • Collect the eluent in a series of labeled fractions.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This technique is suitable for larger quantities and for separating compounds with different boiling points.[3]

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry and joints are properly sealed.

    • Use a fractionating column (e.g., Vigreux column) for efficient separation.

  • Distillation:

    • Place the crude this compound in the distillation flask with a stir bar.

    • Gradually heat the flask in an oil bath while stirring.

    • Slowly reduce the pressure to the desired level.

    • Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure. The boiling point of the related ethyl cinnamate is 128-133 °C at 6 mm Hg.[3]

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS or NMR to confirm their purity.

IV. Data Presentation

Table 1: Solubility of Ethyl p-methoxycinnamate in Various Solvents

Note: This data is for the para-isomer and should be used as a guideline for the ortho-isomer. The actual solubility of this compound may vary.

SolventSolubility (mg/mL)Reference
n-Hexane0.202[3]
WaterVery Low[7]
EthanolSoluble[8]
AcetoneSoluble[3]
MethanolSoluble[3]

V. Mechanistic Insights into Impurity Formation

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis. However, the formation of triphenylphosphine oxide is an unavoidable byproduct. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and the highly stable triphenylphosphine oxide.[5]

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"]; A["Phosphonium Ylide"] --|> C{"Reaction with Aldehyde"}; B["o-Methoxybenzaldehyde"] --|> C; C --|> D["Betaine/Oxaphosphetane Intermediate"]; D --|> E["this compound"]; D --|> F["Triphenylphosphine Oxide (Byproduct)"]; } caption: "Wittig Reaction Pathway and Byproduct Formation"

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an ester in the presence of a base.[9] Potential byproducts can arise from self-condensation of the ester or other side reactions. The formation of the desired α,β-unsaturated ester is driven by the dehydration of the initial aldol-type adduct.

VI. References

  • Organic Syntheses. ethyl cinnamate. [Link]

  • Wikipedia. Octyl methoxycinnamate. [Link]

  • Google Patents. (2022). Preparation process of ethyl p-methoxycinnamate. CN114436835A.

  • Inoue, M., et al. (2014). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. The Journal of Organic Chemistry, 79(15), 7331-7337. [Link]

  • Wardhana, Y. W., et al. (2021). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Journal of Medicinal and Pharmaceutical Chemistry Research, 3(2), 1-8. [Link]

  • Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

  • Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 18(1), 60-65. [Link]

  • Mutiara, E. V., et al. (2022). A GREEN SYNTHESIS OF N-OCTYL CINNAMATE BY SONOCHEMICAL METHOD AND POTENTIAL AS ANTIOXIDANT AND ANTIINFLAMMATORY IN-VITRO. IOSR Journal of Pharmacy, 12(9), 29-35. [Link]

  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products | Request PDF. [Link]

  • WebAssign. (n.d.). 27. A Solvent Free Wittig Reaction. [Link]

  • SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

Sources

Technical Support Center: Synthesis of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming the carbon-carbon double bond in cinnamate synthesis. It involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen[1][2].

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution & Rationale
Inefficient Enolate Formation Ensure your base is strong enough to deprotonate the ethyl acetate. Sodium ethoxide is commonly used. Also, ensure your reagents and solvent are anhydrous, as water will quench the enolate.
Side Reactions A common side reaction is the self-condensation of the enolizable ketone or aldehyde[1]. To minimize this, use a non-enolizable aromatic aldehyde, such as o-methoxybenzaldehyde[1]. The Cannizzaro reaction can also occur with non-enolizable aldehydes under strongly basic conditions[1]. Using milder basic conditions and lower reaction temperatures can help suppress this unwanted reaction[1].
Unfavorable Equilibrium The Claisen-Schmidt condensation is a reversible reaction. To drive the reaction towards the product, you can use an excess of one reactant (typically the less expensive one) or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
Steric Hindrance The ortho-methoxy group on the benzaldehyde can cause some steric hindrance, potentially lowering the reaction rate compared to the para-isomer. Consider increasing the reaction time or temperature moderately. Monitor the reaction progress by Thin Layer Chromatography (TLC)[3].

Issue 2: Formation of Impurities

Potential Cause Recommended Solution & Rationale
Unreacted Starting Materials Common impurities include unreacted o-methoxybenzaldehyde[1]. Purification can often be achieved through recrystallization[1]. A suitable solvent system can be a mixture of ethanol and water.
Side-Product Formation As mentioned, self-condensation and Cannizzaro reaction products can be present. Careful control of reaction conditions (base concentration, temperature) is crucial. Column chromatography can be employed for purification if recrystallization is insufficient.
Formation of the (Z)-isomer While the (E)-isomer is generally the thermodynamically more stable product, some (Z)-isomer may form. Isomerization to the more stable (E)-isomer can sometimes be achieved by treating the product mixture with a catalytic amount of iodine and exposing it to light, or by heating.
Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide[4][5].

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution & Rationale
Ineffective Ylide Generation The formation of the phosphorus ylide is critical. Ensure a sufficiently strong base (like sodium methoxide or n-butyllithium) is used to deprotonate the phosphonium salt[4][5]. The reaction should be carried out under anhydrous conditions as the ylide is a strong base and will be protonated by water.
Decomposition of the Ylide Ylides can be sensitive to air and moisture. It is best to generate the ylide in situ and use it immediately. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Poor Quality of Reagents Ensure the o-methoxybenzaldehyde is pure and free of acidic impurities that could quench the ylide. The phosphonium salt should be dry.

Issue 2: Predominance of the (Z)-isomer

Potential Cause Recommended Solution & Rationale
Use of a Non-stabilized Ylide The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) generally favor the formation of the (E)-alkene[6]. For the synthesis of this compound, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane should be used.
Reaction Conditions The presence of lithium salts can favor the formation of the (Z)-isomer. If using n-butyllithium to generate the ylide, consider using a salt-free ylide preparation method or a different base like sodium methoxide.
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene[7].

Issue 1: Low Catalytic Activity

Potential Cause Recommended Solution & Rationale
Catalyst Deactivation The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere. The choice of phosphine ligand is also crucial for stabilizing the catalyst and promoting the desired reactivity.
Incorrect Base A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine or sodium carbonate[8][9]. The choice and amount of base can significantly impact the reaction rate and yield.
Substrate Reactivity Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in the Heck reaction. If using o-methoxybromobenzene, you might need more forcing conditions (higher temperature, longer reaction time) compared to o-methoxyiodobenzene.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally gives the highest yield for this compound?

A1: The choice of method depends on the available starting materials and equipment. The Claisen-Schmidt condensation is often a high-yielding and cost-effective method for cinnamates[1][10]. A patent describes a one-step reaction of anisaldehyde and ethyl acetate with sodium ethoxide in cyclohexane, achieving high purity and yield[11]. The Wittig reaction, particularly with a stabilized ylide, can also provide excellent yields of the desired (E)-isomer[6]. The Heck reaction is a powerful tool but may require more optimization of the catalyst system[8][12].

Q2: How can I confirm the stereochemistry of my product is (E)?

A2: The most common method is ¹H NMR spectroscopy. The coupling constant (J-value) for the vinyl protons in the (E)-isomer is typically larger (around 16 Hz) compared to the (Z)-isomer (around 12 Hz)[13].

Q3: What are the best practices for purifying the final product?

A3: Recrystallization is often the most effective method for purifying solid cinnamate esters[1]. A common solvent system is ethanol-water[13]. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a good alternative. A typical eluent system would be a mixture of hexane and ethyl acetate.

Q4: Can I use a different alcohol to synthesize other o-methoxycinnamate esters?

A4: Yes, the esterification of o-methoxycinnamic acid or transesterification of an existing ester (like the ethyl ester) can be used to synthesize a variety of other esters. For example, octyl p-methoxycinnamate is synthesized by transesterification of ethyl p-methoxycinnamate with octanol[9].

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol is adapted from the general procedure for Claisen-Schmidt condensation[1][10].

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate

  • o-Methoxybenzaldehyde

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl acetate to the cooled solution with stirring.

  • Addition of Aldehyde: After the addition of ethyl acetate is complete, add o-methoxybenzaldehyde dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

  • Workup: Pour the reaction mixture into a beaker of ice water and acidify with dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an ethanol-water mixture or by column chromatography.

Protocol 2: Synthesis via Wittig Reaction

This protocol is a general procedure for a Wittig reaction using a stabilized ylide[6][14].

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • o-Methoxybenzaldehyde

  • Anhydrous toluene

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane and o-methoxybenzaldehyde in anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. The triphenylphosphine oxide by-product may precipitate out. If so, filter the solid.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system to separate the product from any remaining triphenylphosphine oxide. Alternatively, trituration with hexanes can help remove the triphenylphosphine oxide.

Visualizations

Reaction Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow Workflow for Claisen-Schmidt Synthesis reagents 1. Prepare Sodium Ethoxide 2. Add Ethyl Acetate 3. Add o-Methoxybenzaldehyde reaction Reaction at Room Temp. (Monitor by TLC) reagents->reaction Stirring workup Quench with Ice Water Acidify with HCl reaction->workup Completion extraction Extract with Diethyl Ether Wash with NaHCO3 & Brine workup->extraction purification Dry with MgSO4 Evaporate Solvent extraction->purification product Purify by Recrystallization or Column Chromatography purification->product

Caption: A typical workflow for the synthesis of this compound via Claisen-Schmidt condensation.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_reaction Verify Reaction Conditions (Temp, Time, Base) start->check_reaction check_workup Analyze Workup Procedure for Product Loss start->check_workup optimize Optimize Reaction (Stoichiometry, Catalyst) check_reagents->optimize side_reactions Investigate Side Reactions (TLC, NMR) check_reaction->side_reactions check_workup->optimize side_reactions->optimize

Caption: A logical flow for troubleshooting low product yield in the synthesis.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for high-yield cinnamic acid synthesis.
  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
  • Benchchem. (n.d.). Scaling up the synthesis of Methyl Cinnamate for pilot studies.
  • ResearchGate. (2025). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
  • RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.
  • Hidajati, N. (n.d.). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P.
  • SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.
  • Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Octyl 4-Methoxycinnamate.
  • Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION.
  • WebAssign. (n.d.). 27. A Solvent Free Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.

Sources

Technical Support Center: Analysis of ortho-Methoxycinnamate Ester Photodegradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of photodegradation products of ortho-methoxycinnamate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of photostability testing for this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the photodegradation of ortho-methoxycinnamate esters.

Q1: What are the primary photodegradation pathways for ortho-methoxycinnamate esters?

A1: The primary photochemical reaction for ortho-methoxycinnamate esters, when irradiated with UV light in an inert solvent, is E/Z (trans-cis) photoisomerization.[1] The initial E-isomer converts to the Z-isomer until a photostationary state is reached, where both isomers are present in roughly equal ratios.[1] In concentrated solutions or in the solid state, [2+2] photocycloaddition to form cyclobutane dimers can also occur, although this is generally a less prominent pathway in dilute solutions.

Q2: How does the ortho-methoxy substitution pattern affect the photodegradation process compared to para- or meta-isomers?

A2: The position of the methoxy group on the phenyl ring significantly influences the photophysical properties and, consequently, the photodegradation pathway. Theoretical studies suggest that substitution at the ortho or meta positions can lower the energy of the first excited singlet state (S1) differently than para substitution.[2][3] This can alter the efficiency of nonradiative decay pathways, including isomerization.[2] While E/Z isomerization remains a key process, the quantum yields and the ratio of isomers at the photostationary state may differ for the ortho-isomer compared to its para and meta counterparts.

Q3: My photodegradation results are inconsistent between experiments. What are the likely causes?

A3: Inconsistent results in photodegradation studies often stem from variations in experimental conditions. Key factors to control meticulously include:

  • Light Source Intensity: Ensure the lamp output is stable and consistent for each experiment.

  • Temperature: Use a temperature-controlled setup, as thermal degradation can sometimes occur alongside photodegradation.

  • Solvent Purity: Use high-purity, inert solvents to avoid unwanted side reactions.

  • Sample Concentration: The concentration of the ester can influence the likelihood of dimerization versus isomerization.

  • Oxygen Content: The presence of oxygen can lead to photo-oxidative degradation, so degassing the solvent is crucial for studying intrinsic photochemistry.

Q4: What is the most suitable analytical technique for analyzing the photodegradation products of ortho-methoxycinnamate esters?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for separating and quantifying the parent ester and its photodegradation products.[4] For structural elucidation of unknown degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended.[5][6]

Section 2: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of ortho-methoxycinnamate ester photodegradation samples.

Issue 1: Poor Separation of E/Z Isomers
  • Symptoms: Co-eluting or broad, overlapping peaks for the E- and Z-isomers.

  • Potential Causes & Solutions:

    • Inappropriate Mobile Phase: The polarity of the mobile phase is critical for resolving geometric isomers.

      • Action: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve resolution.

    • Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity.

      • Action: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and isomeric compounds.

    • Suboptimal Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.

      • Action: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.

Issue 2: Peak Tailing for the Parent Compound or Degradation Products
  • Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes.

      • Action: Use a well-endcapped column. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can also help to block these active sites.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of any acidic or basic functional groups, it can lead to peak tailing.

      • Action: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes.

    • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.

      • Action: Reduce the injection volume or the concentration of your sample.

Issue 3: Ghost Peaks or Baseline Noise
  • Symptoms: Extraneous peaks in the chromatogram or an unstable baseline.

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents can elute as ghost peaks, especially during gradient elution.

      • Action: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Degas the mobile phase thoroughly.

    • Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.

      • Action: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

    • Detector Lamp Instability: An aging detector lamp can cause baseline noise.

      • Action: Check the lamp's energy output and replace it if necessary.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the analysis of ortho-methoxycinnamate ester photodegradation.

Protocol 1: Forced Photodegradation in Solution

This protocol is designed to induce photodegradation of the ortho-methoxycinnamate ester in a controlled manner, following the principles of forced degradation studies.

Materials:

  • ortho-Methoxycinnamate ester (high purity)

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Quartz cuvettes or a photoreactor with a quartz window

  • UV lamp with a controlled wavelength output (e.g., 313 nm or a broad-spectrum lamp)

  • Stirring plate and stir bar

  • Nitrogen or argon gas for degassing

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the ortho-methoxycinnamate ester in the chosen solvent at a known concentration (e.g., 10 µg/mL).

  • Degassing: Transfer the solution to the quartz cuvette or photoreactor and degas for 15-20 minutes by bubbling with nitrogen or argon gas to remove dissolved oxygen.

  • Initial Sample (T=0): Withdraw an aliquot of the solution before UV exposure. This will serve as your time-zero control.

  • UV Irradiation: Place the sample under the UV lamp. Ensure the distance from the lamp to the sample is consistent for all experiments. If using a photoreactor, follow the manufacturer's instructions for irradiation.

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the irradiated solution.

  • Sample Storage: Immediately store the collected samples in amber vials and protect them from light until HPLC analysis.

  • Dark Control: Prepare an identical sample, degas it, and keep it in the dark at the same temperature as the irradiated sample for the duration of the experiment. This will account for any thermal degradation.

  • Analysis: Analyze all collected samples (T=0, irradiated samples, and dark control) by HPLC to determine the extent of degradation and the formation of photoproducts.

Protocol 2: HPLC Method for Separation of Photodegradation Products

This protocol provides a starting point for developing an HPLC method to separate the parent ortho-methoxycinnamate ester from its primary photodegradation products.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or a Phenyl-Hexyl column for alternative selectivity)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the λmax of the parent compound (e.g., around 310 nm) and also scan a broader range with a PDA detector to identify products with different absorption maxima.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the relative percentage of each photodegradation product formed.

  • Plot the degradation of the parent compound and the formation of products over time.

Section 4: Visualizations

Diagram 1: General Photodegradation Workflow

G cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis prep_solution Prepare Ester Solution degas Degas with N2/Ar prep_solution->degas t0_sample Collect T=0 Sample degas->t0_sample dark_control Dark Control degas->dark_control uv_irrad UV Irradiation t0_sample->uv_irrad time_samples Collect Time-Course Samples uv_irrad->time_samples hplc_analysis HPLC-UV/MS Analysis time_samples->hplc_analysis dark_control->hplc_analysis data_proc Data Processing hplc_analysis->data_proc report Report Results data_proc->report

Caption: Workflow for photodegradation analysis of ortho-methoxycinnamate esters.

Diagram 2: HPLC Troubleshooting Logic

G cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Chromatographic Problem Identified peak_tailing Peak Tailing start->peak_tailing peak_broadening Peak Broadening start->peak_broadening rt_shift Retention Time Shift start->rt_shift no_peaks No Peaks start->no_peaks sol_column Change Column/Check for Voids peak_tailing->sol_column sol_ph Adjust pH peak_tailing->sol_ph sol_mobile_phase Optimize Mobile Phase peak_broadening->sol_mobile_phase sol_temp Adjust Temperature peak_broadening->sol_temp rt_shift->sol_mobile_phase sol_system Check System for Leaks/Bubbles rt_shift->sol_system sol_injection Check Injection Volume/Solvent no_peaks->sol_injection no_peaks->sol_system

Caption: Troubleshooting logic for common HPLC issues in photodegradation analysis.

Section 5: Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the photodegradation of methoxycinnamate esters. Note that specific values for ortho-methoxycinnamate esters may vary and should be determined experimentally.

ParameterTypical Value/RangeSignificance
λmax (E-isomer) ~310 nmWavelength of maximum UV absorbance, crucial for setting HPLC detection wavelength.
Molar Absorptivity (ε) Varies by esterA measure of how strongly the compound absorbs light at a given wavelength.
Photostationary State (PSS) E/Z ratio variesThe equilibrium point of the photoisomerization reaction under specific irradiation conditions.
Degradation after 2h UV 10-50% (highly variable)Indicates the general photostability under forced conditions.

References

  • A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). Retrieved from [Link]

  • Kinoshita, S., Harabuchi, Y., Inokuchi, Y., et al. (2021). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics, 23(15), 9334-9343.
  • Ebata, T., et al. (2018). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 17(5), 583-595.
  • Abich Inc. (2023). In Vitro Sunscreen Photostability Testing Insights. Retrieved from [Link]

  • Butt, A. M., & Dehgan, M. H. G. (2001). Stability of octyl methoxycinnamate and identification of its photo-degradation product. International journal of cosmetic science, 23(3), 153–160.
  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Mahapatra, T., Patra, A., & Mitra, A. K. (2005). A green procedure for the synthesis of cinnamate esters using Aliquat®336. Journal of Chemical Research, 2005(10), 631-632.
  • Lucarini, S., et al. (2025). New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties.
  • Allwood, D., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Molecules, 27(24), 8796.
  • Zahan, M., Krautscheid, H., Haase, J., & Bertmer, M. (2024). Effects of Aromatic Substitution on the Photodimerization Kinetics of β- trans Cinnamic Acid Derivatives Studied with 13 C Solid-State NMR. Journal of Photochemistry and Photobiology A: Chemistry, 447, 115263.
  • HELIOSCREEN. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries. Retrieved from [Link]

  • Yuliani, S. H., et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. International Journal of Pharmaceutical and Clinical Research, 11(1), 1-5.
  • White Rose Research Online. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]

  • Preprints.org. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Photostability Testing Guide. Retrieved from [Link]

  • Ashwood-Smith, M. J., Stanley, C., Towers, G. H., & Warrington, P. J. (1993). UV-A-mediated activity of p-methoxymethylcinnamate. Photochemistry and photobiology, 57(5), 814–818.
  • Narula, P., & Guntuku, G. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1839-1858.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling, 21(6), 150.
  • The American University. (2023). The solubilization of esters of p-methoxycinnamic acid and p-dimethylaminobenzoic acid in surfactant solutions. Retrieved from [Link]

Sources

Technical Support Center: Stabilization Strategies for Ethyl (E)-o-methoxycinnamate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter in solution. Our goal is to equip you with the scientific rationale behind stabilization strategies, ensuring the integrity and reproducibility of your results.

Understanding the Stability Profile of this compound

This compound, like other cinnamic acid esters, possesses a chemical structure susceptible to several degradation pathways in solution. The primary points of instability are the ester functional group, the α,β-unsaturated double bond, and the aromatic ring. The presence of the ortho-methoxy group can also influence its electronic properties and, consequently, its stability compared to its para-substituted analog (a common UV filter).

The main degradation routes to be aware of are:

  • Hydrolysis: The ester bond can be cleaved, especially under basic or acidic conditions, to yield o-methoxycinnamic acid and ethanol.

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to isomerization from the thermodynamically stable trans-(E) isomer to the cis-(Z) isomer. This is often the primary photochemical reaction for methoxy cinnamic acid esters.[1] In some cases, photodimerization can also occur.

  • Oxidation: The electron-rich aromatic ring and the alkene double bond are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents in the solution.

Below is a diagram illustrating the primary degradation pathways.

Fig. 1: Primary Degradation Pathways of this compound A This compound B o-Methoxycinnamic Acid + Ethanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Ethyl (Z)-o-methoxycinnamate A->C Photodegradation (UV Light) D Oxidized Degradants A->D Oxidation (O₂, Light, Metal Ions) Fig. 2: Workflow to Mitigate Photodegradation start Start Experiment prep Prepare Solutions in Amber Volumetric Flasks start->prep storage Store Stock Solutions and Samples in Amber Vials, Wrapped in Foil prep->storage handling Conduct Experimental Steps Under Subdued or UV-Filtered Light storage->handling analysis Use Amber Autosampler Vials for HPLC/GC Analysis handling->analysis end End Experiment analysis->end

Sources

"resolving poor solubility issues of Ethyl (E)-o-methoxycinnamate in aqueous media"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (E)-o-methoxycinnamate

A Senior Application Scientist's Guide to Resolving Aqueous Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may face.

Section 1: Understanding the Core Problem - The Physicochemical Profile

FAQ: What are the key properties of this compound that cause its poor water solubility?

The poor aqueous solubility of this compound is fundamentally rooted in its molecular structure. It is a classic example of a lipophilic ("fat-loving") compound. Let's break down the key contributors:

  • Aromatic Ring and Ester Group: The molecule contains an aromatic benzene ring and an ethyl ester group.[1] These are predominantly non-polar moieties, which means they do not interact favorably with the highly polar water molecules.

  • Lack of Ionizable Groups: this compound is an ester and does not have readily ionizable groups (like a carboxylic acid or an amine) within the typical aqueous pH range of 2-10. Therefore, its solubility cannot be significantly increased by simple pH adjustment, a common technique for acidic or basic compounds.[2][3]

These factors mean that water molecules are more strongly attracted to each other than to the this compound molecule, leading to its exclusion and resulting in low solubility.

PropertyValueSignificance for SolubilitySource
Molecular Formula C₁₂H₁₄O₃-
Molecular Weight 206.24 g/mol -[6]
Physical State Solid / Oily LiquidAffects dissolution kinetics.[6]
Boiling Point ~172 °CIndicates low volatility.
Water Solubility Limited / PoorThe core issue addressed in this guide.[1][7]
Calculated logP ~2.3 - 3.0High value indicates strong lipophilicity and poor water solubility.[4][5]
Ionization Non-ionizablepH adjustment is not an effective primary strategy for solubility enhancement.[2][3]

Section 2: Strategy Selection - A Logic-Based Approach

FAQ: I'm starting a new experiment. How do I choose the right solubility enhancement strategy for my application?

Selecting the appropriate strategy depends on your experimental goals, the required concentration, the intended use (e.g., in vitro cell culture vs. preclinical formulation), and the resources available. The following decision tree provides a logical pathway for selecting a suitable method.

Strategy_Selection start_node Start: Poor Aqueous Solubility of this compound q1 What is the required concentration? start_node->q1 q2 Is an organic solvent tolerable in the system? q1->q2 Low to Moderate (<1 mM) q3 Is this for an in vivo application or final formulation? q1->q3 High (>1 mM) m1 Co-Solvent System (e.g., DMSO, Ethanol) q2->m1 Yes m2 Surfactant Micellization (e.g., Polysorbate 80) q2->m2 No q4 Is the goal to create a stable, solid, re-dissolvable form? q3->q4 Yes (In Vivo) m3 Cyclodextrin Complexation (e.g., HP-β-CD) q3->m3 No (In Vitro) m4 Nanosuspension q4->m4 No (Liquid Formulation) m5 Solid Dispersion / Co-Crystal q4->m5 Yes (Solid Formulation) m2->q3 Check biocompatibility

Caption: Decision tree for selecting a solubility enhancement strategy.

Section 3: Detailed Technical Guides & Protocols

This section provides practical, step-by-step guidance on the most common and effective techniques for enhancing the solubility of this compound.

Co-Solvent Systems

FAQ: How can I use co-solvents to dissolve this compound?

A co-solvent system is a mixture of water and a water-miscible organic solvent. The organic solvent reduces the overall polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve.[8] This is often the simplest and quickest method for initial in vitro screening.[9]

Causality: The principle is "like dissolves like." The co-solvent acts as a bridge between the non-polar drug and the polar water. However, a major drawback is that the drug may precipitate upon dilution into a fully aqueous environment (e.g., cell culture media), a phenomenon known as "fall-out."[9]

Experimental Protocol: Preparing a Co-Solvent Stock Solution

  • Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for cell-based assays.

  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of this compound (e.g., 10 mg).

    • Add the pure co-solvent (e.g., DMSO) dropwise while vortexing until the solid is completely dissolved. Record the final volume. For example, if 10 mg dissolves in 0.5 mL, the stock concentration is 20 mg/mL.

  • Determine Maximum Solubility (Optional but Recommended):

    • Add an excess of the compound to a known volume of co-solvent.

    • Mix for 24 hours at a controlled temperature.

    • Centrifuge to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration using a validated analytical method (e.g., HPLC, UV-Vis).

  • Application:

    • For your experiment, dilute this high-concentration stock into your aqueous medium (e.g., cell culture media, buffer).

    • Crucial: Ensure the final concentration of the co-solvent in your system is low (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (media + same final concentration of co-solvent) in your experiments.

Surfactant-Based Formulations (Micellar Solubilization)

FAQ: How do surfactants improve the solubility of hydrophobic compounds?

Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[10] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10][11] The hydrophobic tails form a core, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, allowing the entire structure to be dispersed in water.[12][13]

Micelle_Formation cluster_micelle Micelle with Encapsulated Drug center Drug s1 s1_tail s1->s1_tail s2 s2_tail s2->s2_tail s3 s3_tail s3->s3_tail s4 s4_tail s4->s4_tail s5 s5_tail s5->s5_tail s6 s6_tail s6->s6_tail s7 s7_tail s7->s7_tail s8 s8_tail s8->s8_tail label_head Hydrophilic Head label_tail Hydrophobic Tail

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Experimental Protocol: Solubility Enhancement using Polysorbate 80 (Tween® 80)

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of a non-ionic surfactant (e.g., Polysorbate 80, which is common in pharmaceutical formulations) at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) in your desired buffer or purified water.[12][14]

  • Equilibrate with Excess Drug (Shake-Flask Method):

    • Add an excess amount of this compound to each surfactant solution in sealed vials. Ensure there is visible undissolved solid.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for 24-48 hours to ensure equilibrium is reached.[15]

  • Sample Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. To remove any suspended microparticles, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the drug).

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.

    • Plot the solubility of this compound as a function of surfactant concentration.

Cyclodextrin Inclusion Complexation

FAQ: What is a cyclodextrin inclusion complex and how does it work?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate a "guest" molecule, like this compound, within their cavity if the guest has the appropriate size and polarity.[17] This complexation effectively shields the hydrophobic guest from water, significantly increasing its apparent aqueous solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and safety profile.[2]

Experimental Protocol: Preparation of an Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).[20] Calculate the required mass of each component.

  • Complex Formation:

    • Place the calculated amount of HP-β-CD into a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Gradually add the this compound to the paste and knead thoroughly for 30-45 minutes.

    • The mixture should remain a consistent paste during this process.

  • Drying and Pulverization:

    • Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive applications.

    • Grind the dried complex into a fine powder using the mortar and pestle.

  • Solubility Assessment:

    • Use the shake-flask method described in section 3.2 to determine the aqueous solubility of the prepared complex powder. Compare this to the intrinsic solubility of the uncomplexed drug. Studies on the related cinnamic acid have shown solubility increases of over 250-fold with this method.[19][20]

Nanoparticle Formulations

FAQ: When should I consider formulating this compound as a nanosuspension?

Creating a nanosuspension—a dispersion of pure drug nanocrystals in an aqueous medium—is a more advanced technique suitable for preclinical formulations or when high drug loading is required.[21] By reducing the particle size to the nanometer range (<1000 nm), the surface area-to-volume ratio dramatically increases.[18][22] This leads to a significant increase in the dissolution rate, as described by the Noyes-Whitney equation.[22]

Experimental Protocol: Nanosuspension via Nanoprecipitation (Solvent Displacement)

  • Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent in which it is freely soluble (e.g., acetone, ethanol).[17][23]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC) to prevent the nanoparticles from aggregating.[17]

  • Precipitation:

    • Inject the organic phase rapidly and under high agitation (e.g., using a magnetic stirrer or probe sonicator) into the aqueous phase.

    • The rapid mixing causes the solvent to disperse into the water, making it a poor solvent for the drug, which then rapidly precipitates out as nanoparticles.[9][17]

  • Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

Caption: General workflow for solubility enhancement.

Section 4: Advanced Troubleshooting

FAQ: My solution is clear initially, but the compound precipitates over time. What's happening?

This is a classic sign of forming a supersaturated, or kinetically stable, solution rather than a thermodynamically stable one. This often happens with co-solvent and rapid precipitation methods. The initial energy input (e.g., from vortexing or sonication) allows the concentration to exceed the true equilibrium solubility. Over time, the system reverts to its lowest energy state, causing the excess drug to precipitate out. To avoid this, ensure you are using an equilibrium-based method like the shake-flask technique for determining true solubility.[15]

FAQ: I read that co-crystals with succinic acid improve EPMC solubility. How does this work?

Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a benign coformer (like succinic acid) are crystallized together in a specific stoichiometric ratio to form a new crystalline solid.[1] This new solid has different physicochemical properties, including a different crystal lattice energy. In the case of EPMC-succinic acid, the new co-crystal form is more readily dissolved in water than the EPMC crystal alone, leading to a 36.5% improvement in solubility.[1][24] This is an advanced solid-state chemistry approach that requires specialized characterization (e.g., DSC, PXRD) to confirm co-crystal formation.

References

  • Vertex AI Search. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 9

  • Jadhav, N. et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. 18

  • Sopyan, I. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. 14

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. 21

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. 8

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. 22

  • Thakur, R. et al. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. 23

  • Stanford University. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. 25

  • Thakur, R. et al. (2023). NANOPARTICLES METHODS FOR HYDROPHOBIC DRUGS-A NOVEL APPROACH. World Scientific Publishing. 17

  • Olsen, B. et al. (n.d.). Determining drug release rates of hydrophobic compounds from nanocarriers. PMC - NIH. 26

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. 2

  • VTechWorks. (2008). CHARACTERIZATION OF α-CYCLODEXTRIN INCLUSION COMPLEXES WITH TRANS-CINNAMIC ACID IN AN ACID. 27

  • Cheméo. (n.d.). ethyl p-methoxy cinnamate. 4

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. 1

  • PubChem - NIH. (n.d.). Ethyl methoxycinnamate | C12H14O3 | CID 5281783. 6

  • NIH. (n.d.). Studies of the Formation of Inclusion Complexes Derivatives of Cinnamon Acid with α-Cyclodextrin in a Wide Range of Temperatures Using Conductometric Methods. 16

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. 28

  • Hunt, L. E. et al. (2021). Inclusion of Hydroxycinnamic Acids in Methylated Cyclodextrins: Host-Guest Interactions and Effects on Guest Thermal Stability. MDPI. 29

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Semantic Scholar. 30

  • The Good Scents Company. (n.d.). Ethyl methoxycinnamate (CAS 51507-22-3). 5

  • PubMed. (2024). Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. 19

  • NIH. (2024). Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. 20

  • SID. (2024). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent.

  • Universitas Airlangga. (n.d.). Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer. 31

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. 3

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. 7

  • Journal of Chinese Pharmaceutical Sciences. (2022). Solubility enhancement of ethyl p-methoxycinnamate under nanoscale confinement. 32

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. 15

  • ChemicalBook. (n.d.). ethyl o-methoxycinnamate CAS#: 33877-05-3.

  • ResearchGate. (2024). (PDF) P a g e | 894 Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. 24

  • TargetMol. (n.d.). (E)-Ethyl p-methoxycinnamate | COX. 33

  • Wang, M. et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC - NIH. 34

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE.

  • Ataman Kimya A.Ş. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. 35

  • Ataman Kimya A.Ş. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. 36

  • Pedada, R. B. et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. 10

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. 37

  • Jwalapuram, R. et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. 13

  • Wikipedia. (n.d.). Octyl methoxycinnamate. 38

  • Singh, N. & Sharma, L. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. 11

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. 39

Sources

"minimizing by-product formation in o-methoxycinnamate esterification"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of o-Methoxycinnamic Acid

Welcome to the technical support resource for researchers engaged in the esterification of o-methoxycinnamic acid. This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, with a focus on scientifically-grounded strategies for minimizing by-product formation and maximizing the yield and purity of your target o-methoxycinnamate ester.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low and the TLC shows multiple spots apart from my starting material and desired ester. What are the most common by-products?

A1: Low yield and the presence of multiple by-products in o-methoxycinnamate esterification, typically performed via Fischer-Speier esterification, are common issues. The primary culprits often stem from the reaction conditions and the inherent reactivity of the cinnamic acid moiety.

Commonly Encountered By-products:

  • Polymers: The conjugated double bond in the cinnamic acid structure is susceptible to polymerization, especially at elevated temperatures or during prolonged reaction times. This often manifests as a viscous, reddish, or brown semi-solid mass in the reaction flask, particularly during distillation.[1][2]

  • Decarboxylation Product (o-Methoxystyrene): At high temperatures, o-methoxycinnamic acid can undergo decarboxylation, leading to the formation of o-methoxystyrene. This is a significant issue in related reactions and can be minimized by careful temperature control.[3]

  • Ether By-products (from alcohol self-condensation): When using a strong acid catalyst like sulfuric acid with a primary alcohol (e.g., ethanol), self-condensation of the alcohol can occur at temperatures above ~140°C to form a symmetric ether (e.g., diethyl ether). While less common at the typical reflux temperatures of lower alcohols, it remains a possibility.

  • Addition Products: Under acidic conditions, the alcohol or water present in the reaction mixture can potentially add across the activated double bond of the cinnamate system (a Michael-type addition), leading to saturated impurities.

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to identify the optimal reaction time, preventing the accumulation of these degradation by-products.[4]

Troubleshooting Guide: Reaction Optimization

Q2: I'm using sulfuric acid as a catalyst, but my reaction is either too slow or I'm getting significant charring. What are my options?

A2: Catalyst choice and concentration are critical variables. While concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst, its strong dehydrating nature can lead to charring and other side reactions if not used judiciously.[4]

Catalyst Optimization Strategy:

  • Concentration: The amount of acid catalyst can be optimized. Studies on methyl cinnamate synthesis have shown that using 50 mol% of sulfuric acid for 1.5 hours can achieve a 99% yield, indicating that a catalytic amount is sufficient.[4][5]

  • Alternative Brønsted Acids: p-Toluenesulfonic acid (pTSA) is an excellent alternative.[6] As a solid, it is easier to handle and quantify than sulfuric acid and is generally less prone to causing charring.

  • Lewis Acids: Lewis acids such as scandium(III) triflate or zirconium(IV) salts can also catalyze the esterification effectively, often under milder conditions.[6][7]

The following table provides a comparison of common catalysts:

CatalystTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5 mol% (up to 50 mol% for optimization)[4][5]Inexpensive, highly effective.Strong dehydrating agent, can cause charring/polymerization; difficult to measure small quantities accurately.
p-Toluenesulfonic Acid (pTSA) 5-10 mol%Solid, easy to handle and weigh; less charring than H₂SO₄; effective.[6]More expensive than H₂SO₄.
Zirconium(IV) / Hafnium(IV) Salts 1-5 mol%High activity, can be used in smaller amounts; milder conditions.[7]Higher cost, potential for metal leaching into the product.
Amberlyst-15 Resin Varies (heterogeneous)Easily removed by filtration, reusable, minimizes acidic waste streams.[8]Lower activity than homogeneous catalysts, may require higher temperatures or longer reaction times.

Recommendation: For initial trials, pTSA offers a good balance of reactivity, ease of handling, and reduced side reactions compared to sulfuric acid.

Q3: The Fischer esterification is an equilibrium process. How can I effectively drive the reaction towards the product to maximize conversion?

A3: You are correct; the Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[9][10] To achieve high conversion, you must shift this equilibrium to the product side, a direct application of Le Chatelier's Principle.

Workflow for Maximizing Ester Formation

G cluster_1 Implementation A 1. Use Excess Alcohol C Use alcohol as the reaction solvent A->C Drives equilibrium via mass action B 2. Remove Water By-product D Use a Dean-Stark Apparatus B->D Azeotropic removal E Add Molecular Sieves B->E In-situ sequestration

Caption: Key strategies to shift the Fischer esterification equilibrium.

Detailed Protocols:

  • Strategy 1: Use a Large Excess of Alcohol The simplest and most common method is to use the alcohol reactant as the solvent for the reaction.[4] Using a 10-fold or greater excess of the alcohol can drive the reaction to near completion (>97% yield).[9]

  • Strategy 2: Remove Water as it Forms Removing the water by-product is a highly effective way to prevent the reverse reaction (ester hydrolysis).[7][11]

    • Dean-Stark Apparatus: If you are using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, hexane), a Dean-Stark trap will physically separate and remove the water as it is formed during reflux.[6]

    • Drying Agents: For reactions run in excess alcohol, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction flask can sequester the water as it is produced.

Troubleshooting Guide: Purification

Q4: My workup procedure is complicated by emulsions, and I'm not sure if I'm effectively removing the unreacted o-methoxycinnamic acid. What is a robust protocol?

A4: A well-designed workup and purification protocol is essential for isolating a pure product. Emulsions and incomplete removal of acidic impurities are frequent obstacles.

Step-by-Step Purification Protocol:

  • Cooling and Quenching: After the reaction is complete (as monitored by TLC), allow the flask to cool to room temperature.[4]

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. This will ensure your ester product remains in the organic phase.[4]

  • Neutralization (Acid Removal):

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12][13] Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will be evolved from the neutralization of the acid catalyst and any unreacted o-methoxycinnamic acid.

    • Continue washing until the aqueous layer is basic (test with pH paper). This converts the acidic components into their water-soluble sodium salts, which are extracted into the aqueous phase.

  • Breaking Emulsions:

    • Wash the organic layer with a saturated sodium chloride solution (brine).[4] Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and further decreases the solubility of your organic product in the aqueous phase.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter or decant the dried solution and remove the solvent using a rotary evaporator.[4]

  • Final Purification (If Necessary):

    • Column Chromatography: If TLC analysis of your crude product still shows impurities, purification by silica gel column chromatography is the most effective method.[14]

    • Vacuum Distillation: For thermally stable esters, distillation under reduced pressure can be used. However, be cautious of high temperatures that can cause polymerization.[1]

Visualizing the Purification Workflow

G Start Crude Reaction Mixture Dilute Dilute with Ethyl Acetate Start->Dilute Wash_Bicarb Wash with Sat. NaHCO₃ Dilute->Wash_Bicarb Removes Acid Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Breaks Emulsion Dry Dry over Na₂SO₄ Wash_Brine->Dry Evaporate Rotary Evaporation Dry->Evaporate End Purified Ester Evaporate->End

Caption: Standard liquid-liquid extraction workflow for ester purification.

Mechanistic Insight: Preventing Side Reactions

Q5: Can you illustrate the desired reaction pathway versus a major side reaction pathway?

A5: Understanding the competition between the desired esterification and unwanted side reactions is key to optimizing your experiment. The diagram below contrasts the productive Fischer esterification mechanism with the thermal decarboxylation pathway, a common side reaction for cinnamic acids at high temperatures.

G A o-Methoxycinnamic Acid + H⁺ B Protonated Carbonyl (Activated Electrophile) A->B Catalyst Action C Tetrahedral Intermediate B->C + Alcohol (ROH) Nucleophilic Attack D Proton Transfer C->D E Elimination of H₂O D->E Forms good leaving group F Desired Ester Product E->F - H⁺ S1 o-Methoxycinnamic Acid S2 Loss of CO₂ S1->S2 High Temp (Δ) S3 o-Methoxystyrene (By-product) S2->S3

Caption: Competing pathways: Fischer esterification vs. thermal decarboxylation.

To favor the desired pathway (blue/green), use a catalytic amount of acid and maintain a gentle reflux temperature.[4] To avoid the side reaction (red/yellow), prevent prolonged heating at excessively high temperatures.[3]

References

  • BenchChem. (2025). Scaling up the synthesis of Methyl Cinnamate for pilot studies. BenchChem Technical Document.
  • Pratiwi, R., et al. (2018). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALANGA L. RHIZOME. Rasayan Journal of Chemistry, 11(2). [URL: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf]
  • Master Organic Chemistry. (2022). Fischer Esterification. [URL: https://www.masterorganicchemistry.
  • Garcı́a-Ochoa, F., et al. (2013). Thermal esterification of cinnamic and p-methoxycinnamic acids with glycerol to cinnamate glycerides in solventless media: A kinetic model. Chemical Engineering Journal, 225, 747-756. [URL: available through university library access or publisher website]
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE, Ouachita Baptist University. [URL: https://scholarlycommons.obu.edu/cgi/viewcontent.cgi?article=1025&context=honors_theses]
  • Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Kimia Sains dan Aplikasi, 25(1), 27-33. [URL: https://ejournal.undip.ac.id/index.php/ksa/article/view/41981]
  • Claisen, L. (1932). ethyl cinnamate. Organic Syntheses, 12, 28. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0269]
  • Wikipedia. (n.d.). Fischer–Speier esterification. [URL: https://en.wikipedia.
  • Donahue, C. J., et al. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(11), 4127-4133. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.0c00861]
  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [URL: https://www.researchgate.
  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [URL: http://www.hrpub.org/journals/article_info.php?aid=7662]
  • Molinero, L., et al. (2013). Thermal esterification of cinnamic and p-methoxycinnamic acids with glycerol to cinnamate glycerides in solventless media: A kinetic model. Chemical Engineering Journal, 225, 747-756. [URL: available through university library access or publisher website]
  • Suzana, et al. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P- Methoxycinnamate. Indonesian Journal of Cancer Chemoprevention, 2(2), 217-221. [URL: https://ijcc.chemoprev.org/index.php/ijcc/article/view/100]
  • Google Patents. (1993). US5187303A - Process for the preparation of octyl methoxy cinnamate. [URL: https://patents.google.
  • Google Patents. (1987). IL81218A - Purification of 2-ethylhexyl p-methoxycinnamate. [URL: https://patents.google.
  • Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. [URL: https://springboardbiodiesel.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [URL: https://www.organic-chemistry.
  • Meyer, H. (1932). Cinnamic acid, phenyl ester. Organic Syntheses, 12, 16. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0135]
  • BenchChem. (2025). Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis. BenchChem Technical Document. [URL: available via search on BenchChem website for "4-Methoxycinnamic Acid Synthesis"]
  • University of Toronto Scarborough. (n.d.). Fischer Esterification.
  • Google Patents. (2008). US7368593B1 - Method of selective esterification. [URL: https://patents.google.
  • Google Patents. (1992). EP0509426A2 - Process for the preparation of octyl methoxy cinnamate. [URL: https://patents.google.
  • Holser, R. A., et al. (2008). Preparation and Characterization of 4-Methoxy Cinnamoyl Glycerol. Journal of the American Oil Chemists' Society, 85(3), 221-224. [URL: https://www.researchgate.
  • Google Patents. (1999). EP0909751A1 - A process for the preparation of cinnamic acid esters. [URL: https://patents.google.
  • Kumar, S., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(4), 253. [URL: https://www.mdpi.com/2073-4344/14/4/253]
  • Organic Chemistry Explained. (2019). Esterification of Carboxylic Acids. [URL: https://www.youtube.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl (E)-o-methoxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide both quick solutions through our FAQs and in-depth, evidence-based strategies in our troubleshooting guide. Our approach is grounded in scientific principles to not only solve the immediate problem but also to empower you with the knowledge to prevent future occurrences.

Understanding the Challenge: Why Does Peak Tailing Occur?

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a common frustration in HPLC.[1] It signifies a non-ideal chromatographic process where a portion of the analyte is retained longer than the main peak, leading to a skewed peak shape. This can compromise resolution, reduce accuracy in quantification, and mask the presence of co-eluting impurities.[1][2] The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1] In reversed-phase HPLC, while the main interaction is hydrophobic, secondary, unwanted interactions can occur.

For a neutral and polar molecule like this compound, which contains ester and methoxy functional groups, peak tailing can arise from several factors, with the most common being interactions with the silica stationary phase.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding peak tailing with this compound.

Q1: My peak for this compound is tailing. What is the most likely cause?

A1: The most probable cause is secondary interaction between the polar groups of your analyte and active sites on the HPLC column's stationary phase, particularly residual silanol groups.[2][3] These interactions create an additional, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later and form a tail.

Q2: Can the sample solvent affect the peak shape?

A2: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can lead to peak distortion, including tailing or fronting.[4][5][6] Always aim to dissolve your sample in the initial mobile phase composition or a weaker solvent.

Q3: I'm using a brand new C18 column. Why am I still seeing peak tailing?

A3: Even new columns can have residual, un-capped silanol groups.[1] The quality of the silica (Type A vs. Type B), the end-capping efficiency, and the presence of trace metals in the silica can all contribute to peak tailing, especially for polar analytes.[3]

Q4: Could my HPLC system be the problem?

A4: Yes, issues like excessive extra-column volume from long or wide-bore tubing, improper fittings, or a large detector cell can cause band broadening and lead to tailing, particularly for early-eluting peaks.[7][8]

In-Depth Troubleshooting Guide

If the FAQs haven't resolved your issue, this comprehensive guide provides a systematic approach to diagnosing and eliminating peak tailing for this compound.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase is a powerful tool for controlling peak shape. Here’s how to leverage it.

While this compound is a neutral compound and its retention is not strongly dependent on pH, the ionization state of the stationary phase is. Residual silanol groups on silica are acidic and become ionized (negatively charged) at pH values above approximately 3.[1] These ionized silanols can engage in secondary polar interactions.

Protocol: Mobile Phase pH Adjustment

  • Baseline Experiment: Record the chromatogram and calculate the asymmetry factor of the this compound peak using your current method.

  • Lower the pH: Prepare a mobile phase with a pH of ≤ 3. A common choice is to add 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase.[9] This ensures the silanol groups are protonated and less likely to interact with your analyte.[3][10]

  • Analysis: Equilibrate the column with the new mobile phase and inject your sample.

  • Evaluation: Compare the peak shape and asymmetry factor to your baseline. A significant improvement suggests that silanol interactions were the primary cause.

Important Consideration: Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3.[1] Use a column specifically designed for low pH applications if necessary.[9]

For neutral polar compounds, masking the active sites on the stationary phase can be highly effective.

Protocol: Using a Competing Base

While typically used for basic analytes, a small concentration of a competing base like triethylamine (TEA) can sometimes improve the peak shape of polar neutral compounds by interacting with the active silanol sites, effectively shielding them from the analyte.[9]

  • Preparation: Add a low concentration of TEA (e.g., 0.05-0.1%) to the mobile phase.

  • Analysis and Evaluation: Equilibrate the column and run your sample. Assess the impact on peak symmetry.

Note: TEA can be a strong UV absorber and may not be suitable for all detection methods. It is also less commonly needed with modern, high-purity columns.[9]

Step 2: Column Selection and Care

Your choice of HPLC column is critical for achieving symmetrical peaks.

Not all C18 columns are created equal. For polar analytes like this compound, consider the following:

Column TypeMechanism of ActionSuitability for this compound
High-Purity, Type B Silica Contains significantly fewer acidic silanol groups and trace metal contaminants compared to older Type A silica.[3]Highly Recommended: Reduces the potential for secondary interactions.
End-capped Columns Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert.[1][9]Highly Recommended: Directly addresses the root cause of silanol-based peak tailing.
Polar-Embedded Columns Contain a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction site and shields the analyte from silanols.Good Alternative: Can improve peak shape for polar compounds.
Hybrid Particle Columns The stationary phase is a hybrid of silica and organic polymer, offering better pH stability and reduced silanol activity.[3]Excellent Choice: Offers high performance and robustness.

A contaminated column, especially at the inlet, can lead to peak distortion.

Protocol: Column Flushing

  • Disconnect from Detector: To avoid contaminating the detector, disconnect the column outlet.

  • Strong Solvent Flush: Flush the column with a strong, organic solvent in which your analyte is highly soluble (e.g., isopropanol or a high percentage of acetonitrile/methanol) to remove strongly retained compounds.

  • Reverse Flush: For more stubborn contamination, and if your column manufacturer allows it, reverse the column and flush with the strong solvent.

  • Re-equilibration: Return the column to its original orientation and thoroughly equilibrate with your mobile phase before analysis.

Step 3: Scrutinize Your Sample and System

Sometimes, the problem lies outside the column and mobile phase.

The composition of the solvent your sample is dissolved in can have a dramatic effect on peak shape.[4][11]

Workflow for Diagnosing Sample Solvent Issues

A Observe Peak Tailing B Is the sample solvent stronger than the mobile phase? A->B C Yes B->C e.g., 100% ACN sample in 50% ACN mobile phase D No B->D E Dilute the sample in the initial mobile phase composition. C->E K Investigate other causes (column, system). D->K F Re-inject and observe peak shape. E->F G Peak shape improves? F->G H Yes G->H I No G->I J Problem Solved: Adopt new sample solvent. H->J I->K

Caption: Troubleshooting workflow for sample solvent effects.

Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak broadening and tailing.[10]

Protocol: Assessing Column Overload

  • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject and Analyze: Inject the same volume of each dilution.

  • Evaluate Peak Shape: If the peak shape improves (becomes more symmetrical) with dilution, you are likely experiencing mass overload.[10] To resolve this, either inject a smaller volume or use a more dilute sample.

Dead volume in the system can cause peak distortion.[8]

System Audit Checklist:

  • Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the injector, column, and detector.[7]

  • Fittings: Ensure all fittings are properly seated and there are no gaps between the tubing and the connection port.[12]

  • Detector Flow Cell: Use a flow cell with a volume appropriate for your column dimensions and flow rate.

Step 4: A Systematic Approach to Troubleshooting

When the cause of peak tailing is not immediately obvious, a logical, step-by-step approach is essential.

Troubleshooting Logic Diagram

Start Peak Tailing Observed for this compound Check_All_Peaks Are all peaks in the chromatogram tailing? Start->Check_All_Peaks All_Tailing_Yes Yes Check_All_Peaks->All_Tailing_Yes All_Tailing_No No, only the analyte peak Check_All_Peaks->All_Tailing_No System_Issue Suspect System or Column Issue All_Tailing_Yes->System_Issue Analyte_Issue Suspect Analyte-Specific Interaction All_Tailing_No->Analyte_Issue Check_System Check for dead volume, leaks, and proper fittings. System_Issue->Check_System Optimize_MP Optimize Mobile Phase (e.g., lower pH to <3). Analyte_Issue->Optimize_MP Check_Column Check for column void or blockage. Flush or replace column. Check_System->Check_Column Resolved Peak Shape Improved Check_Column->Resolved Change_Column Use end-capped or high-purity silica column. Optimize_MP->Change_Column Check_Sample Check sample solvent and concentration (overload). Change_Column->Check_Sample Check_Sample->Resolved

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Ethyl (E)-o-methoxycinnamate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research and development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, costly delays in the development pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's atomic framework, complex spin systems and overlapping signals can often obscure a definitive structural assignment. This is where two-dimensional (2D) NMR techniques become indispensable, offering a higher level of analytical resolution by spreading correlations across a second frequency dimension.[1][2]

This guide provides an in-depth, comparative analysis of the primary 2D NMR experiments—COSY, HSQC, and HMBC—for the complete structural validation of Ethyl (E)-o-methoxycinnamate. We will move beyond a simple procedural recitation to explore the causality behind experimental choices, demonstrating how these techniques work in concert to create a self-validating system of structural proof.

The Compound in Focus: this compound

This compound is a derivative of cinnamic acid, a class of compounds with notable applications, including use as UV blockers in sunscreens.[3] Its structure presents several key features for validation: the stereochemistry of the alkene, the substitution pattern of the aromatic ring, and the connectivity of the ethyl ester and methoxy groups.

Structure of this compound:

(Note: 'Ar' represents the ortho-substituted benzene ring)

A preliminary analysis using 1D NMR provides initial chemical shift assignments, but 2D NMR is required for unequivocal confirmation of the atomic connectivity and spatial relationships.

The 2D NMR Toolkit: A Comparative Overview

The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular architecture.[1][4] We will employ a suite of three complementary experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds.[5] This is the workhorse for mapping out contiguous proton networks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached (one-bond ¹JCH coupling).[6][7] This experiment is crucial for assigning carbon resonances.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[6][7] This is instrumental for connecting disparate spin systems and identifying quaternary carbons.

The logical workflow for this structural validation is as follows:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation 1H_NMR ¹H NMR (Proton Chemical Shifts & Multiplicities) COSY ¹H-¹H COSY (Proton-Proton Connectivity) 1H_NMR->COSY Assigns Proton Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) 1H_NMR->HSQC Provides Proton F2 Axis HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) 1H_NMR->HMBC Provides Proton F2 Axis 13C_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts & Types) 13C_NMR->HSQC Provides Carbon F1 Axis 13C_NMR->HMBC Provides Carbon F1 Axis Structure Unambiguous Structure of This compound COSY->Structure Confirms Alkene & Ethyl Fragments HSQC->Structure Assigns Protonated Carbons HMBC->Structure Connects Fragments & Confirms Quaternary Carbons

Caption: Workflow for 2D NMR Structural Elucidation.

Experimental Data & Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key correlations observed in the 2D NMR spectra of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
1-~167.0 (C=O)
2~6.4 (d, 16.0)~118.0
3~7.7 (d, 16.0)~145.0
4-~127.0
5~7.5 (d, 8.8)~130.0
6~6.9 (d, 8.8)~114.0
7-~161.0
8~6.9 (d, 8.8)~114.0
9~7.5 (d, 8.8)~130.0
10 (OCH₃)~3.8 (s)~55.5
11 (OCH₂)~4.2 (q, 7.1)~60.5
12 (CH₃)~1.3 (t, 7.1)~14.3

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The numbering scheme is for assignment purposes.

¹H-¹H COSY: Mapping the Proton Networks

The COSY spectrum is the first step in piecing together the molecular puzzle. It reveals which protons are neighbors in a spin system.

Key Expected COSY Correlations:

  • Alkene System: A strong cross-peak between the vinyl protons at ~7.7 ppm (H-3) and ~6.4 ppm (H-2) confirms their three-bond coupling. The large coupling constant (~16.0 Hz) is characteristic of a trans (E) configuration, a critical piece of stereochemical information.

  • Ethyl Group: A clear correlation between the quartet at ~4.2 ppm (H-11) and the triplet at ~1.3 ppm (H-12) definitively establishes the ethyl fragment.

  • Aromatic System: Cross-peaks will be observed between adjacent aromatic protons (e.g., H-5 and H-6; H-8 and H-9), confirming their ortho relationship.

The COSY experiment effectively delineates the individual spin systems but does not connect them.

¹H-¹³C HSQC: Assigning Protonated Carbons

The HSQC experiment acts as a bridge between the ¹H and ¹³C realms, unambiguously identifying which protons are directly attached to which carbons.

Key Expected HSQC Correlations:

Proton (¹H Shift)Correlated Carbon (¹³C Shift)
H-2 (~6.4 ppm)C-2 (~118.0 ppm)
H-3 (~7.7 ppm)C-3 (~145.0 ppm)
Aromatic Protons (~6.9-7.5 ppm)Aromatic Carbons (~114.0-130.0 ppm)
H-10 (~3.8 ppm)C-10 (~55.5 ppm)
H-11 (~4.2 ppm)C-11 (~60.5 ppm)
H-12 (~1.3 ppm)C-12 (~14.3 ppm)

This experiment leaves no ambiguity in the assignment of all proton-bearing carbons. Quaternary carbons, however, remain unassigned as they do not produce a signal in the HSQC spectrum.

¹H-¹³C HMBC: Connecting the Pieces and Identifying Quaternary Carbons

The HMBC experiment is the linchpin of the structural validation process, revealing long-range (2- and 3-bond) correlations. This allows us to connect the fragments identified by COSY and to assign the previously invisible quaternary carbons.

G H3 H-3 (~7.7 ppm) C1 C-1 (C=O, ~167.0 ppm) H3->C1 ²J C4 C-4 (~127.0 ppm) H3->C4 ²J H2 H-2 (~6.4 ppm) H2->C1 ³J H5 H-5 (~7.5 ppm) H5->C4 ²J C7 C-7 (~161.0 ppm) H5->C7 ³J H10 H-10 (OCH₃, ~3.8 ppm) H10->C7 ³J H11 H-11 (OCH₂, ~4.2 ppm) H11->C1 ³J C5 C-5 (~130.0 ppm) C6 C-6 (~114.0 ppm)

Caption: Key HMBC correlations for structural connectivity.

Key Expected HMBC Correlations and Their Significance:

  • Connecting the Alkene to the Ester: The vinyl proton H-2 (~6.4 ppm) will show a three-bond correlation to the ester carbonyl carbon C-1 (~167.0 ppm). This is a crucial link confirming the α,β-unsaturated ester moiety. The other vinyl proton, H-3, will show a two-bond correlation to this same carbonyl carbon.

  • Connecting the Ethyl Group to the Ester: The methylene protons of the ethyl group, H-11 (~4.2 ppm), will show a three-bond correlation to the carbonyl carbon C-1, confirming the ester linkage.

  • Connecting the Alkene to the Aromatic Ring: The vinyl proton H-3 (~7.7 ppm) will show a two-bond correlation to the aromatic quaternary carbon C-4 (~127.0 ppm), establishing the link between the cinnamate backbone and the phenyl ring.

  • Confirming the Methoxy Position: The methoxy protons H-10 (~3.8 ppm) will show a three-bond correlation to the oxygen-bearing aromatic carbon C-7 (~161.0 ppm). This definitively places the methoxy group on the aromatic ring. The ortho-substitution is further confirmed by correlations from aromatic protons to this carbon.

By systematically analyzing these long-range correlations, every fragment is stitched together, and all quaternary carbons are assigned, leaving no doubt as to the final structure.

Experimental Protocols

For achieving high-quality, interpretable data, adherence to a robust experimental protocol is paramount.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and minimal signal overlap.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height is adequate for the instrument's probe (typically >4 cm).

NMR Data Acquisition:

The following are generalized acquisition parameters on a 500 MHz spectrometer. These should be adapted based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum to check sample concentration and shimming.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • ¹H-¹H gCOSY (gradient-selected COSY):

    • Pulse Program: cosygpmfqf (or equivalent gradient-selected sequence).

    • Spectral Width: ~12 ppm in both F1 and F2 dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Scans per Increment: 2-4.

    • This experiment provides clean spectra by selecting for the desired coherence pathway.[7]

  • ¹H-¹³C gHSQC (gradient-selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, edited sequence).

    • Spectral Width: ~12 ppm in F1 (¹H), ~160 ppm in F2 (¹³C).

    • Data Points: 2048 in F2, 256 in F1.

    • Scans per Increment: 4-8.

    • The edited HSQC provides additional information by phasing CH/CH₃ peaks oppositely to CH₂ peaks.

  • ¹H-¹³C gHMBC (gradient-selected HMBC):

    • Pulse Program: hmbcgplpndqf (or equivalent).

    • Spectral Width: ~12 ppm in F1 (¹H), ~200 ppm in F2 (¹³C).

    • Data Points: 2048 in F2, 256 in F1.

    • Scans per Increment: 8-16.

    • The long-range coupling delay should be optimized for an average coupling constant of ~8 Hz to capture typical ²J and ³J correlations.

Conclusion: The Power of a Multi-faceted Approach

While 1D NMR provides the initial clues, it is the synergistic application of 2D NMR techniques that delivers an irrefutable structural proof. For this compound, COSY confirms the proton spin systems and the crucial E-alkene stereochemistry. HSQC then maps these protons to their directly attached carbons. Finally, HMBC serves as the master key, unlocking the connectivity between these fragments and revealing the positions of non-protonated carbons. This multi-pronged, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing any scientific or drug development endeavor.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • PubChem. (n.d.). Ethyl methoxycinnamate. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of 1 H-NMR and 13 C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Atlantis Press. (2020, June 8). Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization. Retrieved from [Link]

  • SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversions of ethyl p-methoxycinnamate obtained via NMR and gravimetry after each respective Heck-reaction (1–8). Retrieved from [Link]

  • PubMed. (2018, March 2). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016, February 5). (PDF) Validating heteronuclear 2D quantitative NMR. Retrieved from [Link]

Sources

A Comparative In-Depth Analysis of Ethyl (E)-o-methoxycinnamate and its Para Isomer for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of two isomeric cinnamate esters: ethyl (E)-o-methoxycinnamate and ethyl (E)-p-methoxycinnamate. As valuable compounds in medicinal chemistry, understanding their distinct physicochemical and biological profiles is crucial for researchers, scientists, and drug development professionals. This document delves into their synthesis, spectral characteristics, and a comparative analysis of their biological activities, supported by experimental data and detailed protocols.

Introduction to Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds naturally occurring in various plants, with a history of use in traditional medicine and the fragrance industry.[1] Their core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modifications, leading to a wide array of biological activities.[1][2] Esterification of the carboxylic acid group is a common strategy to modulate the lipophilicity and, consequently, the bioactivity of these compounds.[3] This guide focuses on two isomeric ethyl esters of methoxycinnamic acid, where the position of the methoxy group on the phenyl ring—ortho versus para—is the key structural differentiator that dictates their properties and potential therapeutic applications.

Synthesis of this compound and Ethyl (E)-p-methoxycinnamate

The synthesis of these isomeric esters can be achieved through several established methods in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions.

Synthesis of Ethyl (E)-p-methoxycinnamate

A common and efficient method for the synthesis of ethyl (E)-p-methoxycinnamate is the esterification of p-methoxycinnamic acid. The p-methoxycinnamic acid itself can be synthesized via a Knoevenagel condensation.[4]

Step 1: Synthesis of p-Methoxycinnamic Acid (Verley-Doebner Modification of Knoevenagel Condensation) [4] This reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with malonic acid in the presence of pyridine and a catalytic amount of β-alanine.

Step 2: Fischer-Speier Esterification of p-Methoxycinnamic Acid The resulting p-methoxycinnamic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield ethyl (E)-p-methoxycinnamate.[5]

An alternative one-step synthesis involves the Claisen-Schmidt condensation of p-anisaldehyde with ethyl acetate in the presence of a strong base like sodium ethoxide.[6][7]

Synthesis of this compound

The synthesis of this compound follows a similar logic, starting from o-anisaldehyde (2-methoxybenzaldehyde).

Step 1: Synthesis of o-Methoxycinnamic Acid o-Anisaldehyde is condensed with malonic acid under similar conditions as the para isomer to yield o-methoxycinnamic acid.

Step 2: Esterification of o-Methoxycinnamic Acid The subsequent esterification of o-methoxycinnamic acid with ethanol and an acid catalyst produces this compound.

Synthesis_Workflow cluster_para Para Isomer Synthesis cluster_ortho Ortho Isomer Synthesis p_anisaldehyde p-Anisaldehyde p_cinnamic_acid p-Methoxycinnamic Acid p_anisaldehyde->p_cinnamic_acid Knoevenagel Condensation p_malonic Malonic Acid p_malonic->p_cinnamic_acid p_ester Ethyl (E)-p-methoxycinnamate p_cinnamic_acid->p_ester Esterification p_ethanol Ethanol p_ethanol->p_ester o_anisaldehyde o-Anisaldehyde o_cinnamic_acid o-Methoxycinnamic Acid o_anisaldehyde->o_cinnamic_acid Knoevenagel Condensation o_malonic Malonic Acid o_malonic->o_cinnamic_acid o_ester This compound o_cinnamic_acid->o_ester Esterification o_ethanol Ethanol o_ethanol->o_ester DPPH_Assay DPPH_radical DPPH• (Purple) DPPH_neutral DPPH-H (Yellow) DPPH_radical->DPPH_neutral Donates H• Antioxidant Antioxidant (AH) Antioxidant->DPPH_neutral Antioxidant_radical Antioxidant Radical (A•)

Mechanism of DPPH radical scavenging by an antioxidant.

Comparative Analysis: Ethyl (E)-p-methoxycinnamate has been reported to possess antioxidant activity, though it may be less potent than its corresponding carboxylic acid. [8]The antioxidant potential of phenolic compounds is often related to the ability to donate a hydrogen atom from a hydroxyl group. While these esters lack a free hydroxyl group, the methoxy group can influence the electron density of the aromatic ring and potentially contribute to radical stabilization. SAR studies on cinnamic acid derivatives suggest that the electronic properties of the substituents on the phenyl ring play a significant role. [9]The electron-donating nature of the methoxy group in the para position can stabilize the resulting radical. The ortho isomer's antioxidant capacity may be comparable, but steric effects could influence its interaction with free radicals.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties. [1]The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution [10][11][12][13][14]

  • Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) in a suitable broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Test Compounds: Prepare stock solutions of the cinnamate esters and a standard antibiotic in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Dispense the appropriate growth medium into the wells of a 96-well microtiter plate.

    • Perform a serial two-fold dilution of the test compounds across the wells.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (inoculum without test compound) and a negative control (medium without inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Analysis: Ethyl (E)-p-methoxycinnamate has demonstrated antifungal and antibacterial activities. [15]The lipophilicity of the ester is a crucial factor for its antimicrobial action, as it facilitates the passage through microbial cell membranes. The position of the methoxy group can also influence this activity. SAR studies have shown that both the electronic effects of the ring substituents and the nature of the ester group are important for the antimicrobial potency of cinnamate esters. [16][17]It is plausible that the ortho isomer also exhibits antimicrobial activity, and a direct comparison through MIC testing would be necessary to determine their relative potencies.

Anticancer Activity (Cytotoxicity)

The potential of cinnamic acid derivatives as anticancer agents has been extensively investigated. [1][18][19]The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [20][21][22][23]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamate esters for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

  • Formazan Solubilization: The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve these crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Assay cluster_cell Viable Cell Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzymes Uptake

Sources

A Comparative Guide to the Biological Activities of Ortho- vs. Para-Methoxycinnamate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle repositioning of a functional group on an aromatic ring can profoundly alter a molecule's biological profile. This guide offers an in-depth comparison of the biological activities of ortho- and para-methoxycinnamate esters, synthetic and naturally occurring compounds that have garnered interest for their therapeutic potential. While the para-isomer, particularly ethyl p-methoxycinnamate (EPMC), has been the subject of extensive research, this guide synthesizes the available data for both isomers to provide a comparative perspective for researchers in drug discovery and development.

Structural Overview: The Significance of Methoxyl Group Positioning

Cinnamic acid and its derivatives are characterized by a phenyl group attached to an acrylic acid moiety. The position of the methoxy (-OCH₃) group on the phenyl ring—either at the ortho (2-position) or para (4-position)—influences the molecule's electronic properties, steric hindrance, and overall three-dimensional shape. These structural nuances are critical determinants of how these esters interact with biological targets, thereby dictating their efficacy and mechanism of action across various biological assays.

Comparative Biological Activities

This section delves into the primary biological activities investigated for both ortho- and para-methoxycinnamate esters. A significant body of evidence exists for the para-isomer, while data for the ortho-isomer is less comprehensive.

Antioxidant Activity

The capacity of a compound to neutralize free radicals is a cornerstone of its potential therapeutic value in a range of pathologies driven by oxidative stress.

para-Methoxycinnamate Esters:

Esters of p-methoxycinnamic acid (p-MCA) have demonstrated notable antioxidant properties. For instance, 2-ethylhexyl-p-methoxycinnamate has been shown to possess superior antioxidant activity compared to the well-known antioxidant, ascorbic acid[1]. The antioxidant effect is often attributed to the electron-donating nature of the para-methoxy group, which can stabilize the phenoxyl radical formed during the scavenging process. However, it is important to note that the esterification of the carboxylic acid group can sometimes reduce the antioxidant potential compared to the parent acid[2]. One study found that p-methoxycinnamic acid (PMCA) exhibited stronger scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals than its ethyl ester (EPMC)[3].

ortho-Methoxycinnamate Esters:

Direct and extensive data on the antioxidant activity of ortho-methoxycinnamate esters is limited in the current scientific literature. However, structure-activity relationship studies of hydroxycinnamic acids suggest that the position of electron-donating groups is crucial for antioxidant capacity. Molecules with ortho-dihydroxyl or 4-hydroxy-3-methoxyl groups tend to show higher antioxidant activity[3]. While this provides some insight, dedicated studies on ortho-methoxycinnamate esters are necessary for a conclusive comparison.

Table 1: Comparative Antioxidant Activity

CompoundAssayResultReference
Ethyl p-methoxycinnamate (EPMC)DPPH Radical ScavengingIC₅₀ > 1000 ppm[3]
p-Methoxycinnamic Acid (PMCA)DPPH Radical ScavengingIC₅₀ = 518.58 ppm[3]
2-Ethylhexyl-p-methoxycinnamateWell Diffusion MethodSuperior to ascorbic acid[1]
ortho-Methoxycinnamate Esters-Data not readily available-
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The ability of methoxycinnamate esters to modulate inflammatory pathways is a significant area of investigation.

para-Methoxycinnamate Esters:

Ethyl p-methoxycinnamate (EPMC) has been identified as a potent anti-inflammatory agent[4][5]. Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory mediators. In vivo studies have demonstrated that EPMC can significantly reduce carrageenan-induced paw edema in rats[2]. Mechanistically, EPMC is believed to exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1)[2][6].

ortho-Methoxycinnamate Esters:

There is a paucity of research specifically detailing the anti-inflammatory properties of ortho-methoxycinnamate esters, making a direct comparison challenging. General structure-activity relationship studies on cinnamic acid derivatives suggest that the substitution pattern on the aromatic ring is a critical determinant of anti-inflammatory potential[7]. Further investigation is required to elucidate the specific anti-inflammatory profile of the ortho-isomers.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties[3].

para-Methoxycinnamate Esters:

Esters of p-methoxycinnamic acid have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi[1][3]. The lipophilicity conferred by the ester group is thought to enhance the disruption of microbial cell membranes, a key mechanism of their antimicrobial action[8]. For example, 2-ethylhexyl-p-methoxycinnamate has shown good antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureus, Candida albicans, Aspergillus niger, Alternaria solani, and Fusarium oxysporum[1].

ortho-Methoxycinnamate Esters:

While the antimicrobial activities of various substituted cinnamic acid derivatives have been explored, specific and comparative data for ortho-methoxycinnamate esters are not well-documented in publicly available literature. The general understanding is that the lipophilicity and electronic properties of the substituents play a significant role in antimicrobial efficacy[8].

Cytotoxic Activity

The evaluation of a compound's cytotoxicity against cancer cell lines is a primary step in the development of new anticancer therapeutics.

para-Methoxycinnamate Esters:

Ethyl p-methoxycinnamate (EPMC) has exhibited selective cytotoxicity against various cancer cell lines. For instance, it has shown activity against cholangiocarcinoma (CL-6), human breast cancer (MCF-7), and melanoma (B16) cells[9]. However, its efficacy can be cell-line dependent, as it was found to be inactive against A549 lung cancer cells[9]. The cytotoxic mechanism of EPMC is thought to involve the induction of cell cycle arrest and apoptosis[9].

ortho-Methoxycinnamate Esters:

A study investigating methoxylated cinnamic esters revealed that some derivatives with substitutions that can be considered in relation to the ortho position showed cytotoxic activity against A549 lung cancer and SK-MEL-147 melanoma cells[10]. However, this study did not provide a direct comparison with para-isomers. The cytotoxic potential of cinnamic acid derivatives is highly dependent on the substitution pattern on the cinnamic acid backbone[11].

Table 2: Comparative Cytotoxic Activity (IC₅₀ values)

CompoundCell LineIC₅₀ (µg/mL)Reference
Ethyl p-methoxycinnamate (EPMC)Cholangiocarcinoma (CL-6)245.5[9]
Ethyl p-methoxycinnamate (EPMC)Human Breast Cancer (MCF-7)360[12]
Ethyl p-methoxycinnamate (EPMC)Melanoma (B16)97.09[9]
Ethyl p-methoxycinnamate (EPMC)Lung Cancer (A549)1407.75 (inactive)[9]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateLung Cancer (A549)Data available in cited study[10]
ortho-Methoxycinnamate Esters-Data not readily available for direct comparison-

Experimental Protocols

To ensure scientific integrity and facilitate the replication of findings, this section provides detailed methodologies for key assays used to evaluate the biological activities discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a standard and rapid method to screen the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0[13].

  • Sample Preparation: Dissolve the test compounds (ortho- and para-methoxycinnamate esters) in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations for testing[13].

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the test sample solution to 100 µL of the DPPH solution[13]. For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[13] The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells[14][15].

Protocol:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the ortho- and para-methoxycinnamate esters and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C[14].

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[14].

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[14].

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing Experimental Workflows and Pathways

DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample Solutions DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compounds Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

MTT Assay Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Treat_cells Treat with Test Compounds Seed_cells->Treat_cells Add_MTT Add MTT Reagent Treat_cells->Add_MTT Incubate_MTT Incubate 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_absorbance Read Absorbance (570 nm) Solubilize->Read_absorbance Calculate_viability Calculate % Viability and IC50 Read_absorbance->Calculate_viability Anti_inflammatory_Pathway EPMC para-Methoxycinnamate Esters (EPMC) COX_Enzymes COX-1 / COX-2 EPMC->COX_Enzymes Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) EPMC->Pro_inflammatory_Cytokines Suppression Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX_Enzymes Inflammatory_Stimuli->Pro_inflammatory_Cytokines Inflammation Inflammation COX_Enzymes->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Simplified pathway of the anti-inflammatory action of EPMC.

Conclusion and Future Directions

The available scientific literature strongly supports the multifaceted biological activities of para-methoxycinnamate esters, particularly ethyl p-methoxycinnamate, as promising antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agents. The para position of the methoxy group appears to be crucial for many of these observed effects.[8]

In stark contrast, there is a significant knowledge gap regarding the biological profile of ortho-methoxycinnamate esters. This lack of comparative data hinders a complete understanding of the structure-activity relationships governed by the methoxy group's position.

Future research should prioritize a systematic evaluation of ortho-methoxycinnamate esters across a range of biological assays and a direct, side-by-side comparison with their para-isomers. Such studies will be invaluable for elucidating the precise influence of isomeric positioning on biological activity and for guiding the rational design of novel cinnamic acid-based therapeutic agents.

References

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  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Semantic Scholar. Available at: [Link]

  • Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. National Institutes of Health. Available at: [Link]

  • Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. National Institutes of Health. Available at: [Link]

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  • Antioxidant and antimicrobial activities of cinnamic acid derivatives. National Institutes of Health. Available at: [Link]

  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. Available at: [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. Available at: [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. MDPI. Available at: [Link]

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  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

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  • Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. National Institutes of Health. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Available at: [Link]

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  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Bohrium. Available at: [Link]

  • Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry. Available at: [Link]

  • An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. NIScPR. Available at: [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. National Institutes of Health. Available at: [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. Available at: [Link]

  • P-methoxy cinnamic acid ester preparation method. Google Patents.
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A Comparative Analysis of the Photostability of Ethyl (E)-o-methoxycinnamate and Other Common UV Filters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Photostability in Sunscreen Efficacy

The primary function of any sunscreen formulation is to provide consistent and reliable protection against the deleterious effects of ultraviolet (UV) radiation. The active ingredients responsible for this protection, known as UV filters, achieve this by absorbing, scattering, or reflecting UV photons. However, the very act of absorbing high-energy UV radiation can induce photochemical reactions within the filter molecules themselves, leading to their degradation. This phenomenon, termed photo-instability, can significantly compromise the efficacy of a sunscreen over the duration of sun exposure, leaving the skin vulnerable to UV-induced damage. Furthermore, the resulting photodegradation byproducts may themselves carry a risk of phototoxicity or photoallergy.[1][2]

Ethyl (E)-o-methoxycinnamate, more commonly known as Octyl Methoxycinnamate (OMC) or Octinoxate, is one of the most widely used organic UVB filters in the cosmetic industry.[3][4] Its popularity stems from its high absorptivity in the UVB range (280-320 nm) and its favorable sensory profile in formulations.[5] Despite its widespread use, the photostability of this compound is a subject of considerable scientific scrutiny. Upon exposure to UV radiation, it can undergo photochemical reactions that reduce its protective capacity.[4][5][6]

This guide provides an in-depth technical comparison of the photostability of this compound against other benchmark UV filters from distinct chemical classes: the notoriously photo-unstable UVA filter Avobenzone, the highly photostable UVB filter Octocrylene, and the inorganic filter Zinc Oxide. We will explore the underlying photochemical mechanisms, present a standardized protocol for evaluating photostability, and analyze comparative data to provide formulation scientists with the insights needed to develop robust and effective photoprotective products.

Mechanisms of Photodegradation: A Comparative Overview

The photostability of a UV filter is intrinsically linked to its chemical structure and the pathways available for dissipating absorbed UV energy. An ideal filter would harmlessly convert this energy into heat and return to its ground state. However, many organic filters undergo chemical alterations.

  • This compound (Octinoxate): The primary photodegradation pathway for this cinnamate derivative is a reversible E/Z (trans-cis) photoisomerization.[6][7] The naturally more stable and effective trans isomer converts to the cis isomer upon UV absorption.[7] This is problematic because the cis form has a lower molar extinction coefficient, meaning it is less effective at absorbing UVB radiation.[7] This isomerization leads to a decrease in the overall sun protection factor (SPF) of the formulation over time.[6] Some studies also indicate that irreversible photodegradation can occur through [2+2] cycloaddition reactions, forming photodimers, especially at high concentrations.[8]

  • Avobenzone (Butyl Methoxydibenzoylmethane): As the most common UVA filter, Avobenzone is infamous for its lack of photostability.[9][10] When exposed to UV radiation, it undergoes a keto-enol tautomerization, shifting from its protective enol form to a less absorbent keto form.[11] This is followed by irreversible photochemical cleavage, which breaks the molecule down into various byproducts that no longer absorb in the UVA range.[11] This rapid degradation means that without effective photostabilizers, Avobenzone can lose a significant portion of its protective capacity shortly after application.[11]

  • Octocrylene: In stark contrast to the other organic filters discussed, Octocrylene is highly photostable.[12][13] Its molecular structure allows it to efficiently dissipate absorbed UV energy through ultrafast non-radiative relaxation pathways.[12] This process returns the molecule to its ground state within picoseconds, preventing chemical reactions from occurring.[12] This inherent stability is why Octocrylene is frequently used in formulations not only as a UVB filter but also as a photostabilizer for other labile filters, particularly Avobenzone.[1][9][14]

  • Zinc Oxide (ZnO): As an inorganic (or "physical") filter, Zinc Oxide's mechanism differs fundamentally from organic filters. It functions primarily by reflecting, scattering, and absorbing UV radiation.[15][16] The crystalline structure of ZnO is highly stable and does not undergo degradation in the same way as organic molecules.[16][17] However, ZnO is a semiconductor. Upon absorbing UV photons, it can generate electron-hole pairs, which can react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals and superoxide.[2][18][19][20] While the ZnO itself remains intact, these ROS can induce oxidative degradation of other organic components in the formulation, including other UV filters, vitamins, or emollients.[19]

Experimental Protocol: In Vitro Photostability Assessment (ISO 24443)

To objectively compare the photostability of different UV filters, a standardized methodology is essential. The International Organization for Standardization's ISO 24443:2021 provides a globally recognized in vitro method for determining the UVA protection factor (UVAPF) of a sunscreen product, which inherently includes a photostability assessment.[21][22][23]

Causality Behind Experimental Design:
  • Substrate: Polymethyl methacrylate (PMMA) plates are used as the substrate because their roughened surface mimics the topography of human skin, ensuring a more realistic and reproducible distribution of the sunscreen film.[24]

  • Application Dose: A precise amount of product (typically 1.3 mg/cm²) is applied to ensure a uniform film thickness, which is critical for accurate and repeatable absorbance measurements.

  • Irradiation Source: A calibrated solar simulator is used to expose the samples to a UV spectrum that closely matches that of natural sunlight. The irradiation dose is carefully controlled to simulate realistic sun exposure conditions.

  • Analysis: Spectrophotometry is used to measure the full UV absorbance spectrum (290-400 nm) of the film before and after irradiation. The change in the absorbance curve reveals the extent and nature of the photodegradation.

Step-by-Step Methodology:
  • Sample Preparation: Prepare solutions or simple oil-in-water emulsions containing a standardized concentration of the UV filter to be tested.

  • Substrate Application: Weigh a PMMA plate. Pipette the test product onto the plate at a concentration of 1.3 mg/cm².

  • Film Spreading: Using a fingertip (with a finger cot), spread the product evenly across the entire surface of the plate using a standardized rubbing pattern to ensure a uniform film.[24]

  • Drying/Equilibration: Allow the film to dry in a dark, temperature-controlled environment for at least 30 minutes to allow the film to stabilize.[24]

  • Pre-Irradiation Measurement (A₀): Place the PMMA plate in a spectrophotometer and measure the initial absorbance of the film across the UV spectrum (290-400 nm). At least three separate measurements on different plates are required for statistical validity.

  • UV Irradiation: Place the plates in a solar simulator and expose them to a defined dose of UV radiation, as specified by the ISO 24443 standard.[21]

  • Post-Irradiation Measurement (A): Immediately after irradiation, re-measure the UV absorbance of the film in the spectrophotometer.

  • Data Analysis: Calculate the percentage of photostability for each filter at its maximum absorption wavelength (λmax) using the formula: Photostability (%) = (Absorbance_post-irradiation / Absorbance_pre-irradiation) x 100

Diagram: Experimental Workflow for In Vitro Photostability Testing

G cluster_prep 1. Sample Preparation cluster_measure 2. Measurement & Irradiation cluster_analysis 3. Data Analysis prep Prepare UV Filter Formulation apply Apply 1.3 mg/cm² to PMMA Plate prep->apply spread Spread into Uniform Film apply->spread dry Dry in Dark (30 min) spread->dry pre_irr Measure Pre-Irradiation Absorbance (A₀) (290-400 nm) dry->pre_irr irr Irradiate with Controlled UV Dose (Solar Simulator) pre_irr->irr post_irr Measure Post-Irradiation Absorbance (A) irr->post_irr calc Calculate Photostability % = (A / A₀) * 100 post_irr->calc

Caption: Workflow for assessing UV filter photostability according to ISO 24443.

Comparative Data Summary

The following table summarizes the photostability profiles of this compound and the selected comparator UV filters based on data reported in scientific literature. The percentage of degradation can vary based on the specific formulation, UV dose, and presence of other filters.

UV FilterChemical ClassPrimary UV RangeKey Photodegradation MechanismTypical Photostability ProfileFormulation Considerations
This compound CinnamateUVBE/Z (trans-cis) Isomerization[6][7]Moderately unstable; can lose 10% of SPF protection in ~35 mins.[5]Benefits from photostabilizers like Octocrylene or encapsulation.[1] High concentration and high polarity of the oil phase can improve stability.[8]
Avobenzone DibenzoylmethaneUVAKeto-enol tautomerism followed by irreversible fragmentation.[11]Highly unstable; significant degradation without stabilization.[9][10]Requires a dedicated photostabilizer (e.g., Octocrylene, Tinosorb S) or encapsulation for efficacy.[9][11]
Octocrylene Cinnamate DerivativeUVB, some UVAUltrafast non-radiative energy dissipation.[12]Highly photostable.[12][13]Excellent photostabilizer for other filters, especially Avobenzone.[14]
Zinc Oxide (ZnO) Inorganic SaltUVA & UVBPhotocatalytic generation of Reactive Oxygen Species (ROS).[18][19]Materially stable; does not degrade.[16][17]Can induce oxidative degradation of other organic ingredients.[19] Surface coatings can mitigate ROS generation.

Analysis of Photochemical Pathways and Outcomes

The choice of a UV filter has cascading effects on formulation stability and performance. The diagram below illustrates the divergent photochemical fates of the compared filters upon UV exposure.

G cluster_filters cluster_pathways cluster_outcomes uv UV Photon Exposure emc This compound uv->emc avo Avobenzone uv->avo ocr Octocrylene uv->ocr zno Zinc Oxide uv->zno iso E/Z Isomerization emc->iso absorbs energy frag Tautomerization & Fragmentation avo->frag absorbs energy relax Ultrafast Relaxation ocr->relax absorbs & dissipates energy ros ROS Generation (e.g., •OH, O₂⁻) zno->ros absorbs energy loss_eff Reduced UVB Efficacy iso->loss_eff loss_prot Loss of UVA Protection frag->loss_prot stable Photostable Protection relax->stable ox Oxidative Degradation of Other Ingredients ros->ox

Caption: Divergent photochemical fates of common UV filters upon UV exposure.

Conclusion and Formulation Insights

This comparative analysis demonstrates that while this compound is an effective UVB absorber, its inherent photo-instability presents a tangible challenge for formulators. Its primary degradation pathway, E/Z isomerization, leads to a quantifiable reduction in performance upon sun exposure.[6][7]

  • Relative Performance: this compound is significantly more photostable than unstabilized Avobenzone but is markedly less stable than Octocrylene.[14] While inorganic filters like Zinc Oxide do not degrade, their potential to generate ROS introduces a different stability concern—the oxidative stability of the entire formulation.[19]

  • Expert Recommendations for Formulation:

    • Stabilization is Key: Due to its moderate instability, this compound should not be used as the sole UV filter in a high-SPF product. It is crucial to pair it with a known photostabilizer. Octocrylene is an excellent choice as it not only stabilizes the cinnamate but also contributes to the overall SPF.[14]

    • Consider the Vehicle: The polarity of the oil phase can influence the photokinetics of this compound. Studies have shown that higher polarity and higher concentrations are advantageous for its photostability.[8]

    • Holistic Stability Testing: When formulating with inorganic filters like ZnO, it is insufficient to only test the photostability of the active ingredients. The oxidative stability of the entire chassis, including antioxidants and emollients, must be validated to ensure that ROS generation does not compromise the product's integrity.

    • Advanced Approaches: For premium formulations, encapsulation technologies can be employed to physically shield this compound from UV radiation, significantly decreasing its photodegradation and improving overall sunscreen performance.[1][25]

Ultimately, ensuring product efficacy and consumer safety requires a deep understanding of the photochemical behavior of each UV filter. By selecting synergistic combinations and validating the final formulation with standardized testing protocols, researchers and developers can create sunscreens that deliver robust, reliable, and lasting protection.

References

  • The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor. ResearchGate. Available at: [Link]

  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. National Center for Biotechnology Information. Available at: [Link]

  • Octyl methoxycinnamate. Wikipedia. Available at: [Link]

  • Production of Reactive Oxygen Species and Electrons from Photoexcited ZnO and ZnS Nanoparticles: A Comparative Study for Unraveling their Distinct Photocatalytic Activities. ACS Publications. Available at: [Link]

  • Evaluation of the photostability of different UV filter combinations in a sunscreen. ResearchGate. Available at: [Link]

  • Inorganic and organic UV filters: Their role and efficacy in sunscreens and suncare product. ResearchGate. Available at: [Link]

  • Ultrafast photoprotective properties of the sunscreening agent octocrylene. Royal Society of Chemistry. Available at: [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. MDPI. Available at: [Link]

  • Is Octinoxate safe to use?. Typology. Available at: [Link]

  • Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Royal Society of Chemistry. Available at: [Link]

  • ISO 24443:2021 Cosmetics — Sun protection test methods — In vitro determination of sunscreen UVA photoprotection. International Organization for Standardization. Available at: [Link]

  • Photoprotection results of octocrylene and the new UV-filters candidates. ResearchGate. Available at: [Link]

  • The synergistic benefits of using organic and inorganic UV filters in sun care. Croda Personal Care. Available at: [Link]

  • ETHYLHEXYL METHOXYCINNAMATE. Ataman Kimya. Available at: [Link]

  • Zinc oxide-induced changes to sunscreen ingredient efficacy and toxicity under UV irradiation. National Center for Biotechnology Information. Available at: [Link]

  • Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy. MFCI CO.,LTD. Available at: [Link]

  • Mechanisms for the generation of reactive oxygen species. ResearchGate. Available at: [Link]

  • Analysis of Photokinetics of 2'-ethylhexyl-4-methoxycinnamate in Sunscreens. National Center for Biotechnology Information. Available at: [Link]

  • Inorganic UV filters. SciELO Brasil. Available at: [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry. Preprints.org. Available at: [Link]

  • EVALUATION OF THE AVOBENZONE PHOTOSTABILITY IN SOLVENTS USED IN COSMETIC FORMULATIONS. SciELO Colombia. Available at: [Link]

  • UVAPF In Vitro Broad Spectrum Test. Eurofins. Available at: [Link]

  • Influence of Titanium Dioxide Particle Size on the Photostability of the Chemical UV-Filters Butyl Methoxy Dibenzoylmethane and Octocrylene in a Microemulsion. MDPI. Available at: [Link]

  • Inorganic and Organic UV Filters for Sun Protection. Bansal Trading Company. Available at: [Link]

  • Octocrylene – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Cytotoxicity of ZnO nanoparticles under dark conditions via oxygen vacancy dependent reactive oxygen species generation. Royal Society of Chemistry. Available at: [Link]

  • Photostability of avobenzone in a commercial sunscreen SPF 50 with the addition of quencher upon sun exposure. ResearchGate. Available at: [Link]

  • Photolytic and Photocatalytic Degradation of Organic UV Filters in Contaminated Water. OPUS at UTS. Available at: [Link]

  • The ALT‐SPF ring study – in vitro determination of the SPF & UVA‐PF by the fused method. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. ResearchGate. Available at: [Link]

  • The Quest for Avobenzone Stabilizers and Sunscreen Photostability. Cosmetics & Toiletries. Available at: [Link]

  • In Vitro Sunscreen Photostability Testing Insights. Abich Inc. Available at: [Link]

  • Evaluation of the photostability of different UV filter combinations in a sunscreen. PubMed. Available at: [Link]

  • ETHYLHEXYL METHOXYCINNAMATE. Ataman Kimya. Available at: [Link]

  • Correlation between Photocatalytic Properties of ZnO and Generation of Hydrogen Peroxide—Impact of Composite ZnO/TiO2 Rutile and Anatase. MDPI. Available at: [Link]

  • Octinoxate. SPF List. Available at: [Link]

  • ISO 24443 In Vitro UVA Testing for Sunscreen Products. Testing Laboratory. Available at: [Link]

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A Comparative Guide to the Cytotoxicity of Methoxycinnamate Positional Isomers: Ethyl (E)-o-methoxycinnamate vs. Ethyl (E)-p-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides a detailed comparative analysis of the cytotoxic properties of two positional isomers: Ethyl (E)-o-methoxycinnamate (ortho-EOMC) and Ethyl (E)-p-methoxycinnamate (para-EPMC). While extensive research has characterized the cytotoxic profile of para-EPMC, a prominent natural product from Kaempferia galanga, data on ortho-EOMC remains conspicuously sparse. This analysis consolidates the existing experimental data for para-EPMC, contextualizes its activity, and offers a theoretical framework based on structure-activity relationships (SAR) to predict the potential cytotoxic behavior of ortho-EOMC. We conclude by presenting robust, validated protocols for assessing and comparing the cytotoxicity of such compounds, underscoring the critical need for direct experimental evaluation.

Introduction: The Significance of Isomeric Position in Bioactivity

This compound and Ethyl (E)-p-methoxycinnamate are structurally similar cinnamic acid derivatives, differing only in the position of the methoxy (-OCH₃) group on the phenyl ring. This seemingly minor structural alteration can lead to significant differences in physicochemical properties such as electronic distribution, steric hindrance, and metabolic stability. These differences, in turn, dictate how the molecule interacts with biological targets, ultimately defining its cytotoxic potential and selectivity.

Ethyl (E)-p-methoxycinnamate (para-EPMC) is a well-documented bioactive compound isolated from the rhizomes of Kaempferia galanga and has been investigated for a range of pharmacological activities, including anticancer effects.[1][2] In contrast, its ortho-substituted counterpart remains largely unexplored in the context of cytotoxicity. This guide aims to bridge this knowledge gap by summarizing the known data for the para isomer and providing a scientifically grounded hypothesis for the ortho isomer's activity, thereby informing future research in drug discovery and toxicology.

Comparative Cytotoxicity Analysis: Experimental Data and Theoretical Insights

A comprehensive review of the literature reveals a wealth of cytotoxicity data for para-EPMC against a variety of cell lines. However, no direct experimental data for ortho-EOMC could be identified. The following sections present the available data for para-EPMC and a structure-activity relationship (SAR) discussion.

Experimentally Determined Cytotoxicity of Ethyl (E)-p-methoxycinnamate (para-EPMC)

Para-EPMC has demonstrated varied cytotoxic activity, which is highly dependent on the cell line being tested. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been established in multiple studies.

Cell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)¹Source
CL-6 Human Cholangiocarcinoma245.5~1190[3]
OUMS-36T-1F Normal Human Fibroblast899.6~4362[4]
Caco-2 Human Colon Cancer347.0~1683[4]
MCF-7 Human Breast Cancer360.0~1746[5][6]
B16 Murine Melanoma97.09~471[2]
B16F10-NFκB-Luc2 Murine Melanoma88.7 µM88.7[7]
A549 Human Lung Cancer1407.75~6827[2]

¹Molecular weight of EPMC is 206.24 g/mol . Conversion is approximate.

The data reveals that para-EPMC exhibits moderate to weak cytotoxicity against several cancer cell lines, such as cholangiocarcinoma (CL-6) and breast cancer (MCF-7).[5][6] Notably, it shows a degree of selectivity, being significantly less toxic to normal fibroblast cells (OUMS-36T-1F) than to CL-6 cancer cells, with a selectivity index of approximately 3.7.[4] Its most potent activity was observed against B16 melanoma cells.[2][7] Conversely, it was found to be largely inactive against A549 lung cancer cells.[2][8]

Structure-Activity Relationship (SAR) and Predicted Cytotoxicity of this compound (ortho-EOMC)

In the absence of direct experimental data for ortho-EOMC, we can hypothesize its potential activity based on established SAR principles:

  • Steric Hindrance: The ortho-position is adjacent to the ethyl cinnamate side chain. The methoxy group in this position could introduce significant steric hindrance, potentially restricting the molecule's ability to bind effectively to a planar pocket in a target protein. This could lead to reduced cytotoxic activity compared to the para isomer, where the methoxy group is positioned away from the reactive side chain.

  • Electronic Effects: The methoxy group is an electron-donating group. Its position influences the electron density of the aromatic ring and the α,β-unsaturated system. While both isomers benefit from this donation, the electronic influence on key interactions with cellular targets might differ, leading to altered activity.

  • Metabolism: The position of the methoxy group can influence metabolic pathways, such as O-demethylation by cytochrome P450 enzymes. Differential rates of metabolism between the ortho and para isomers could lead to different concentrations of active parent compound or the formation of more or less toxic metabolites, thereby impacting the observed cytotoxicity.

Hypothesis: Based on the principle of steric hindrance, it is plausible to predict that This compound may exhibit lower cytotoxicity than its para-counterpart . The bulky ortho-methoxy group could impede the necessary molecular interactions required to trigger cytotoxic pathways. However, this remains a hypothesis that requires rigorous experimental validation.

Known and Potential Mechanisms of Action

The cytotoxic effects of para-EPMC have been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][3] Studies on CL-6 cholangiocarcinoma cells showed that para-EPMC exposure led to a significant, dose- and time-dependent increase in both early and late-stage apoptotic cells.[4] This process was confirmed by the detection of activated caspases 3/7, which are key executioner enzymes in the apoptotic cascade.[4] Furthermore, para-EPMC has been shown to target the NF-κB signaling pathway in melanoma cells, which is a critical pathway for promoting cancer cell survival and proliferation.[7]

For ortho-EOMC, the mechanism remains unknown. Should it prove to be cytotoxic, it might operate through similar pathways. Alternatively, its different spatial arrangement could enable it to interact with a unique set of molecular targets, leading to a distinct mechanistic profile.

Experimental Protocols for Cytotoxicity Assessment

To facilitate the direct comparison of these isomers, standardized and validated experimental protocols are essential. The following section details the methodologies for two of the most common and reliable cytotoxicity assays.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Ethyl (E)-p-methoxycinnamate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9] Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density) at a wavelength of 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Incubate24h Incubate 24h (Adherence) Seed->Incubate24h Treat Add Compound Dilutions Incubate24h->Treat Incubate_Treat Incubate 24-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizer (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Confirmatory Assay: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[11][12] The amount of LDH released is proportional to the number of dead or damaged cells.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up three additional controls in triplicate:

    • Background Control: Medium without cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[13]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~400-600 x g for 5-10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's kit instructions (typically containing a substrate and a dye). Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction produces a colored formazan product.

  • Stop Reaction (Optional): Add 50 µL of a stop solution (often provided in the kit) to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH_Principle cluster_medium cluster_reaction live_cell Intact Cell lysed_cell Damaged Cell live_cell->lysed_cell Cytotoxic Compound ldh_release LDH Release lysed_cell->ldh_release reaction LDH + Substrate → Color Change (Measured at 490 nm) ldh_release->reaction

Caption: Principle of the LDH release assay.

Conclusion and Future Directions

The available evidence establishes Ethyl (E)-p-methoxycinnamate as a compound with moderate, cell-line dependent cytotoxicity, driven primarily by the induction of apoptosis. In stark contrast, the cytotoxic profile of its isomer, this compound, remains undefined. Based on structure-activity relationship principles, particularly steric hindrance, we hypothesize that the ortho isomer may possess weaker cytotoxic activity.

This guide highlights a clear gap in the scientific literature. A direct, head-to-head comparative study employing standardized protocols, such as the MTT and LDH assays detailed herein, is imperative. Such research would not only elucidate the cytotoxic potential of ortho-EOMC but also provide valuable insights into how isomeric positioning modulates biological activity, guiding the rational design of future cinnamic acid-based therapeutic agents.

References

  • Wathoni, N., Shan, C. Y., Shan, W. Y., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific Journal of Cancer Prevention, 21(4), 927-933. [Link]

  • Omar, M. N., Hasali, N. H. M., & Yarmo, M. A. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry, 32(5), 2731-2736. [Link]

  • ResearchGate. (n.d.). Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate. Request PDF. [Link]

  • Semantic Scholar. (n.d.). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. [Link]

  • Oriental Journal of Chemistry. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. [Link]

  • Andas, K. R., Yusuf, M., & Sabar, M. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1503. [Link]

  • Juswita, E., Mutakin, M., & Tjahjono, D. H. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. Jurnal Kimia Sains dan Aplikasi, 24(1), 22-28. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]

  • ResearchGate. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. PDF. [Link]

  • G-Biosciences. (n.d.). LDH Cytotoxicity Assay FAQs. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • PubMed. (2024). Mechanistic decoding of octyl methoxycinnamate-induced breast toxicity via network toxicology, mendelian randomization, and molecular simulations. [Link]

  • Semantic Scholar. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. PDF. [Link]

  • Semantic Scholar. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. [Link]

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A Comparative Guide to the Anti-Proliferative Effects of Ortho-Methoxycinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have emerged as a promising class of molecules with demonstrated anti-proliferative properties.[1][2] This guide provides an in-depth technical comparison of the anti-proliferative effects of ortho-methoxycinnamic acid esters, benchmarking their performance against the well-established chemotherapeutic agent, Doxorubicin. By synthesizing data from multiple studies, we aim to provide a comprehensive resource to inform future research and drug development endeavors.

Introduction: The Rationale for Investigating Ortho-Methoxycinnamic Acid Esters

Cinnamic acid derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The structural versatility of the cinnamic acid scaffold allows for targeted modifications to enhance its pharmacological properties. The introduction of a methoxy group at the ortho position of the phenyl ring is of particular interest. This modification can influence the molecule's electronic properties and steric hindrance, potentially leading to altered binding affinities with biological targets and enhanced cytotoxic activity against cancer cells. Furthermore, esterification of the carboxylic acid group can improve the compound's lipophilicity, facilitating its transport across cellular membranes and increasing its bioavailability.[5]

This guide will delve into the experimental evidence supporting the anti-proliferative effects of these esters, compare their potency with Doxorubicin, and elucidate the underlying mechanisms of action.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

It is crucial to note that the following data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Comparative IC50 Values of Methoxycinnamic Acid Esters and Doxorubicin in Human Cancer Cell Lines
Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
Methoxycinnamic Acid Esters
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549Non-small-cell lung cancer28.3 ± 1.2[6]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147Melanoma35.7 ± 1.1[6]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116Colon Carcinoma16.2[7]
Cinnamic acid ester derivative 5HeLaCervical Adenocarcinoma42 - 166 (range)[8]
Cinnamic acid ester derivative 5K562Myelogenous Leukemia42 - 166 (range)[8]
Cinnamic acid ester derivative 5Fem-xMalignant Melanoma42 - 166 (range)[8]
Cinnamic acid ester derivative 5MCF-7Breast Cancer42 - 166 (range)[8]
Comparative Agent
DoxorubicinA549Non-small-cell lung cancer> 20[9][10]
DoxorubicinHCT116Colon CarcinomaNot specified[11]
DoxorubicinHeLaCervical Adenocarcinoma2.9[9][10]
DoxorubicinMCF-7Breast Cancer2.5[9][10]

Note: The data for cinnamic acid ester derivative 5 is presented as a range as reported in the study by Sova et al. (2013). The IC50 for Doxorubicin in A549 cells is reported as greater than 20 µM, indicating a degree of resistance in this cell line under the tested conditions.

Mechanistic Insights: How Do Ortho-Methoxycinnamic Acid Esters Inhibit Cell Proliferation?

Understanding the mechanism of action is critical for the rational design of novel therapeutics. Cinnamic acid derivatives, including methoxy-substituted esters, appear to exert their anti-proliferative effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis.[2][8][12]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Several studies have demonstrated that cinnamic acid derivatives can interfere with this process, causing cells to arrest at specific checkpoints, thereby preventing them from progressing through the division cycle.

For instance, some methoxylated cinnamic acid esters have been shown to induce cell cycle arrest at the G2/M phase.[6][13] This is often associated with the downregulation of key regulatory proteins such as cyclin B.[6][13]

Cell_Cycle_Arrest Ortho-Methoxycinnamic Acid Ester Ortho-Methoxycinnamic Acid Ester Downregulation of Cyclin B Downregulation of Cyclin B Ortho-Methoxycinnamic Acid Ester->Downregulation of Cyclin B inhibits G2/M Phase Arrest G2/M Phase Arrest Downregulation of Cyclin B->G2/M Phase Arrest leads to Inhibition of Cell Proliferation Inhibition of Cell Proliferation G2/M Phase Arrest->Inhibition of Cell Proliferation

Caption: Proposed mechanism of cell cycle arrest by ortho-methoxycinnamic acid esters.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to tumor growth. Cinnamic acid derivatives have been shown to induce apoptosis in various cancer cell lines.[2][14] This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspases, a family of proteases that execute the apoptotic program.[15]

Studies on related methoxycinnamic acid derivatives have shown an increase in the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[14]

Apoptosis_Induction cluster_cell Cancer Cell Ortho-Methoxycinnamic Acid Ester Ortho-Methoxycinnamic Acid Ester Mitochondrion Mitochondrion Ortho-Methoxycinnamic Acid Ester->Mitochondrion triggers Caspase Activation Caspase Activation Mitochondrion->Caspase Activation activates Apoptosis Apoptosis Caspase Activation->Apoptosis induces

Caption: Simplified pathway of apoptosis induction by ortho-methoxycinnamic acid esters.

Comparative Agent: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.[1][11][16]

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.[1][11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components.[1][11][16]

While highly effective, the clinical use of Doxorubicin is often limited by its significant side effects, most notably cardiotoxicity.[9] This underscores the need for developing alternative or complementary therapeutic agents with improved safety profiles.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anti-proliferative effects of chemical compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the ortho-methoxycinnamic acid esters and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Caption: Experimental workflow for the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The available evidence suggests that ortho-methoxycinnamic acid esters represent a promising class of anti-proliferative agents. Their ability to induce cell cycle arrest and apoptosis, coupled with the potential for favorable structure-activity relationships, warrants further investigation.[5][17] While direct comparative data with established drugs like Doxorubicin is limited and requires cautious interpretation, the IC50 values reported in various studies indicate significant cytotoxic potential against a range of cancer cell lines.

Future research should focus on a systematic evaluation of a series of ortho-methoxycinnamic acid esters against a panel of cancer cell lines, directly comparing their efficacy and selectivity with standard chemotherapeutic agents under uniform experimental conditions. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and advancing them towards clinical development. The exploration of these compounds, either as standalone therapies or in combination with existing drugs, could open new avenues for the treatment of cancer.

References

  • Gunasekaran, S., et al. (2019). The mechanism of anticancer action of p-MCA toward human colon adenocarcinoma cell lines was evaluated by Gunasekaran et al. They confirmed that this phenylpropanoid induces apoptosis via an increase in caspase 3 and caspase 9 activities, resulting in the release of cytochrome C to cytosol. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Available at: [Link]

  • Bojko, A., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2023). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Bohrium. Available at: [Link]

  • Cybulski, M., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute M. Semantic Scholar. Available at: [Link]

  • Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal chemistry. Available at: [Link]

  • Thorn, C. F., et al. (2012). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics. Available at: [Link]

  • Tantravedi, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • Pandey, A., et al. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in protein chemistry and structural biology. Available at: [Link]

  • de Faria, F. W., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of experimental & clinical cancer research : CR. Available at: [Link]

  • Komala, I., et al. (2017). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. Available at: [Link]

  • Sova, M., et al. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. Available at: [Link]

  • de Faria, F. W., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of experimental & clinical cancer research. Available at: [Link]

  • Sritularuk, B., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific journal of cancer prevention : APJCP. Available at: [Link]

  • Komala, I., et al. (2017). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. Available at: [Link]

  • Tantravedi, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • Năsui, B.-A., et al. (2024). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. Medicina. Available at: [Link]

  • da Silva, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Semantic Scholar. Available at: [Link]

  • Jung, S.-K., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PloS one. Available at: [Link]

  • Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. CORE. Available at: [Link]

  • Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Cinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of substituted cinnamic acid esters, offering insights into how subtle chemical modifications can dramatically influence their therapeutic potential. We will explore the experimental data that underpins these structure-activity relationships (SAR) and provide detailed protocols for their evaluation, empowering you to make informed decisions in your own research endeavors.

Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have long been recognized for their diverse pharmacological properties.[1] Their core structure, featuring a phenyl ring, a conjugated double bond, and a carboxylic acid group, offers multiple sites for chemical modification, making them a versatile scaffold for developing novel therapeutic agents.[1] This guide will dissect the SAR of these compounds across key biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.

Unraveling the Antimicrobial Potential: A Tale of Lipophilicity and Targeted Interactions

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Cinnamic acid esters have emerged as promising candidates, with their efficacy being closely tied to their structural features.

Key Structural Determinants of Antimicrobial Activity

Our analysis of the available literature reveals a recurring theme: the interplay between the ester substituent and substitutions on the aromatic ring dictates the antimicrobial potency.

  • The Ester Moiety: The nature of the alcohol component of the ester significantly impacts the compound's lipophilicity, a critical factor for traversing microbial cell membranes. For instance, a study on a series of synthetic cinnamates demonstrated that a butyl substituent on the ester resulted in a potent antifungal profile.[2] This suggests that increasing the alkyl chain length of the ester can enhance antifungal activity, likely by facilitating interaction with the ergosterol in the fungal cell membrane.[2][3]

  • Aromatic Ring Substitutions: The position and nature of substituents on the phenyl ring also play a crucial role. Hydroxyl (-OH) and methoxy (-OCH3) groups are commonly found in naturally occurring, active cinnamic acids like p-coumaric, caffeic, and ferulic acids.[4] The antibacterial activity of these substituted cinnamic acids generally follows the order: p-coumaric acid > caffeic acid > ferulic acid.[4] This highlights the importance of the substitution pattern on the aromatic ring in modulating antimicrobial efficacy.

Comparative Antimicrobial Activity of Substituted Cinnamic Acid Esters

To provide a clearer picture of these SAR trends, the following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative cinnamic acid derivatives against various microbial strains.

CompoundSubstituent(s)Test OrganismMIC (mg/mL)MBC (mg/mL)Reference
Cinnamic AcidUnsubstitutedS. aureus0.5>1[5]
Cinnamic AcidUnsubstitutedE. coli1>2[5]
1-CinnamoylpyrrolidinePyrrolidine amideS. aureus, E. coli, P. aeruginosa, B. subtilis, MRSA0.50.5[5]
Butyl CinnamateButyl esterCandida albicans626.62 µM-[2]
Isopropyl CinnamateIsopropyl esterS. aureus550.96 µM-[2]

Note: MIC and MBC values can vary depending on the specific experimental conditions.

The data clearly indicates that derivatization of the carboxylic acid group, as seen with 1-cinnamoylpyrrolidine, can lead to a significant enhancement in both the potency and spectrum of antibacterial activity compared to the parent cinnamic acid.[5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[4]

Objective: To determine the lowest concentration of a substituted cinnamic acid ester that visibly inhibits the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Substituted cinnamic acid ester stock solution (in a suitable solvent like DMSO)

  • Positive control (microorganism in broth without the test compound)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the cinnamic acid ester stock solution in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:1 dilution of the compound and the inoculum.[5]

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.[5]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

This self-validating system, with its inclusion of positive and negative controls, ensures that the observed inhibition is due to the activity of the test compound and not other factors.

Quenching the Flames of Oxidative Stress: The Antioxidant SAR

Cinnamic acid esters are also recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.[6] Their ability to scavenge free radicals is intrinsically linked to their chemical structure.

Structural Features for Potent Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is primarily attributed to the phenolic hydroxyl groups on the aromatic ring.

  • Number and Position of Hydroxyl Groups: The presence of hydroxyl groups, particularly in the ortho and para positions, significantly enhances antioxidant activity. Caffeic acid, with two hydroxyl groups at the 3 and 4 positions, is a more potent antioxidant than p-coumaric acid, which has only one hydroxyl group at the 4-position.[7] This is because the additional hydroxyl group can donate a hydrogen atom to stabilize free radicals more effectively.

  • Esterification: While esterification of the carboxylic acid group is beneficial for antimicrobial activity, it can sometimes reduce the antioxidant capacity compared to the parent carboxylic acid. However, the choice of the esterifying alcohol can still modulate the overall antioxidant effect.

Comparative Antioxidant Activity

The following table presents a comparison of the antioxidant activity of various cinnamic acid derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant potential.[6]

CompoundSubstituent(s)DPPH Scavenging Activity (IC50)Reference
Cinnamic AcidUnsubstituted>200,000 µM[7]
Caffeic Acid3,4-dihydroxy7.70 µM[7]
Ferulic Acid4-hydroxy-3-methoxy-[6]
p-Coumaric Acid4-hydroxy-[6]

The data underscores the critical role of hydroxyl groups on the aromatic ring for potent antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a reliable method for assessing the free radical scavenging capacity of substituted cinnamic acid esters.[8]

Objective: To measure the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH solution in methanol

  • Substituted cinnamic acid ester solutions at various concentrations

  • Methanol (as a blank)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Add a fixed volume of the DPPH solution to each well of the microtiter plate.

  • Add varying concentrations of the test compound to the wells.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

The use of a control (DPPH solution without the test compound) allows for the accurate determination of the compound's scavenging activity.

Targeting Cancer Cells: The Anticancer SAR of Cinnamic Acid Esters

The quest for novel anticancer agents has led to the investigation of cinnamic acid derivatives, which have shown promising activity against various cancer cell lines.[9] The structural modifications that enhance anticancer efficacy often differ from those that boost antimicrobial or antioxidant properties.

Structural Requirements for Anticancer Activity

The anticancer activity of cinnamic acid derivatives is influenced by a combination of factors, including the nature of the ester and the substituents on the phenyl ring.

  • Ester and Amide Modifications: The conversion of the carboxylic acid to an ester or an amide can significantly impact cytotoxicity. For example, a study on a cinnamic acid derivative where the carboxylic acid was amidated with phenethylamine showed very strong activity against murine leukemia P-388 cells with an IC50 value of 0.5 µg/mL.[10] This suggests that the introduction of specific amide functionalities can be a key strategy for enhancing anticancer potency.

  • Aromatic Ring Substitutions: The presence of specific substituents on the aromatic ring can also modulate anticancer activity. For instance, certain harmicine and cinnamic acid hybrids have demonstrated potent cytotoxicity against human liver hepatocellular carcinoma cell lines, with the specific substitution pattern on the cinnamic acid moiety influencing the activity.[9]

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected cinnamic acid derivatives against different cancer cell lines.

CompoundSubstituent(s)Cancer Cell LineIC50Reference
(E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetatePhenethylamide, diacetateMurine leukemia P-3880.5 µg/mL[10]
Harmicine-cinnamic acid hybrid (36f)O-harmicine, specific cinnamic acid derivativeHepG2 (liver cancer)0.74 µM[9]

These examples highlight the potential of structurally modified cinnamic acid esters and amides as potent anticancer agents.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Objective: To determine the concentration of a substituted cinnamic acid ester that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Substituted cinnamic acid ester solutions at various concentrations

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cinnamic acid ester for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

This assay provides a quantitative measure of the cytotoxic potential of the test compounds.

Visualizing the Structure-Activity Landscape

To better illustrate the key structure-activity relationships discussed, the following diagrams created using Graphviz (DOT language) provide a visual summary.

SAR_Antimicrobial cluster_scaffold Cinnamic Acid Ester Scaffold cluster_substituents Substitutions & Activity cluster_activity Antimicrobial Activity Scaffold Phenyl-CH=CH-COOR Ester Ester Group (R) - Increased alkyl chain length Activity Increased Potency Ester->Activity Enhances antifungal activity Aromatic Aromatic Ring - OH, OCH3 groups Aromatic->Activity Modulates antibacterial spectrum

Caption: Key SAR trends for antimicrobial activity of cinnamic acid esters.

SAR_Antioxidant cluster_scaffold Cinnamic Acid Scaffold cluster_substituents Key Substituents cluster_activity Antioxidant Activity Scaffold Phenyl-CH=CH-COOH Hydroxyl Aromatic Hydroxyl Groups - Number and position (ortho, para) Activity Potent Radical Scavenging Hydroxyl->Activity Crucial for high activity

Caption: Dominant structural features for antioxidant activity.

Conclusion and Future Directions

This guide has systematically compared the structure-activity relationships of substituted cinnamic acid esters across various biological activities. The key takeaway for researchers is that the therapeutic potential of this versatile scaffold can be finely tuned through strategic chemical modifications.

  • For antimicrobial applications, enhancing lipophilicity through the ester moiety and optimizing substitutions on the aromatic ring are critical.

  • For antioxidant purposes, the number and position of phenolic hydroxyl groups are the primary determinants of efficacy.

  • For anticancer drug development, specific amide and ester modifications, along with tailored aromatic substitutions, can lead to potent cytotoxic agents.

The provided experimental protocols offer a robust framework for evaluating the biological activities of novel cinnamic acid derivatives. As research in this field continues, a deeper understanding of the molecular targets and mechanisms of action will further guide the rational design of next-generation therapeutic agents based on the cinnamic acid scaffold.

References

  • Synthesis of a Cinnamic Acid Derivative and Bioactivity as an Anticancer Based on Result Quantitative Structure Activity Relationship (QSAR) Analysis. (2018). ResearchGate. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules. [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development. [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development. [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). International Journal of Molecular Sciences. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2018). Molecules. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2022). Molecules. [Link]

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). Molecules. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules. [Link]

  • Cinnamic acid derivatives as anticancer agents-a review. (2011). Current Medicinal Chemistry. [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2021). Antioxidants. [Link]

  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). International Journal of Agriculture and Biology. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). Molecules. [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2021). Polymers. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamate Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of cinnamate isomers is a critical analytical challenge. The subtle differences between cis- and trans-cinnamic acid can lead to significant variations in biological activity, toxicity, and pharmacokinetic profiles. Consequently, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for cinnamate isomer quantification, with a focus on the principles and practical application of cross-validation to ensure data integrity across different techniques and laboratories.

The Imperative of Isomer-Specific Quantification and Method Validation

Cinnamic acid and its derivatives are widely used in the pharmaceutical, cosmetic, and food industries. The trans-isomer is generally the more stable and common form, while the cis-isomer can be formed through photoisomerization.[1] The distinct biological properties of each isomer necessitate analytical methods that can not only differentiate between them but also provide accurate and precise quantification.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] For isomer quantification, this involves rigorous testing of parameters such as specificity, linearity, accuracy, precision, and robustness. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure consistency and reliability of the data, which is crucial in regulated environments.[3]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for cinnamate isomer quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[5]Separation of charged molecules in an electrolyte solution within a capillary under the influence of an electric field.[6]
Suitability for Cinnamates Excellent. Well-suited for non-volatile and thermally labile compounds.[7]Suitable, but may require derivatization to increase volatility and thermal stability.[8]High separation efficiency for charged isomers.[9]
Typical Stationary Phase C18 or other reversed-phase silica gel.[10]Capillary column with a non-polar or moderately polar stationary phase.[11]Fused-silica capillary.[12]
Typical Mobile/Carrier Acetonitrile/water or methanol/water mixtures with acid modifiers.Inert gas (e.g., Helium, Nitrogen).[5]Buffer solution (e.g., borate, phosphate).[13]
Detection UV/Vis (Diode Array Detector), Mass Spectrometry (MS).Mass Spectrometry (MS).[14]UV/Vis, Mass Spectrometry (MS).
Advantages Robust, versatile, wide applicability, non-destructive.[7]High sensitivity and specificity, excellent for complex matrices.[15]High resolution, minimal sample and reagent consumption.[16]
Limitations Can be slower than GC, requires significant solvent usage.[17]Requires volatile and thermally stable analytes, potential for thermal degradation.[4]Sensitive to matrix effects, lower sample loading capacity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of cis- and trans-cinnamic acid.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid (or other suitable acid modifier).

  • Cinnamic acid reference standards (cis and trans isomers).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% B over 15 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[18]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of cis- and trans-cinnamic acid in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For example, a simple dissolution in the mobile phase may be sufficient for pure substances, while extraction procedures may be necessary for more complex matrices.

4. Method Validation Steps:

  • Specificity: Analyze blank samples, individual isomers, and a mixture of isomers to ensure no interference at the retention times of the analytes.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[19]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the isomers at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98.0% to 102.0%.[19]

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision). The relative standard deviation (RSD) should typically be ≤ 2%.[19]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general approach for the analysis of cinnamate isomers by GC-MS, which often requires a derivatization step.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column suitable for the analysis of derivatized acids (e.g., a polar cyano-column).[11]

  • Helium (carrier gas).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent for extraction and dilution (e.g., ethyl acetate).

  • Cinnamic acid reference standards.

2. Sample Preparation and Derivatization:

  • Extraction: Extract the cinnamic acid isomers from the sample matrix using a suitable solvent.

  • Derivatization: Evaporate the solvent from the extract under a stream of nitrogen. Add the derivatization agent (e.g., BSTFA) and a catalyst (if required), and heat the mixture (e.g., at 60 °C for 30 minutes) to convert the carboxylic acids to their more volatile trimethylsilyl (TMS) esters.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas Flow Rate: Typically around 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan mode to identify the characteristic fragmentation patterns of the derivatized isomers, and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[11]

4. Method Validation:

  • The validation parameters are similar to those for HPLC, with a focus on the specificity of the mass spectrometric detection and the reproducibility of the derivatization step.

Capillary Electrophoresis (CE) Method

CE offers high separation efficiency and is particularly useful for charged molecules like cinnamic acids.

1. Instrumentation and Materials:

  • CE system with a UV/Vis detector or a CE-MS interface.

  • Fused-silica capillary.

  • Background electrolyte (BGE) solution (e.g., sodium borate buffer).

  • Solutions for capillary conditioning (e.g., sodium hydroxide, water).

  • Cinnamic acid reference standards.

2. CE Conditions:

  • Capillary: 50 µm internal diameter, with an effective length of approximately 50 cm.

  • Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.

  • Applied Voltage: 20-30 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm or MS detection.

3. Procedure and Validation:

  • Capillary Conditioning: Before the first use and between runs, the capillary is typically flushed with a sequence of solutions such as 0.1 M NaOH, water, and the BGE to ensure a consistent electroosmotic flow.[6]

  • Analysis: Inject the standard or sample and apply the voltage to initiate the separation.

  • Validation: The validation principles are analogous to HPLC, focusing on migration time precision, peak area reproducibility, and specificity in the electropherogram.

Cross-Validation of Analytical Methods

Cross-validation is essential to demonstrate the interchangeability of different analytical methods. This process involves analyzing the same set of samples using two or more validated methods and statistically comparing the results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Compare HPLC and GC-MS) select_samples Select Representative Samples (covering the analytical range) define_objective->select_samples define_acceptance Define Acceptance Criteria (e.g., % difference, statistical tests) select_samples->define_acceptance analyze_method1 Analyze Samples with Validated Method 1 (e.g., HPLC) define_acceptance->analyze_method1 analyze_method2 Analyze Samples with Validated Method 2 (e.g., GC-MS) define_acceptance->analyze_method2 collect_data Collect and Tabulate Results analyze_method1->collect_data analyze_method2->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) collect_data->stat_analysis compare_criteria Compare Results Against Acceptance Criteria stat_analysis->compare_criteria report Generate Cross-Validation Report compare_criteria->report MethodValidationLogic cluster_core Core Method Performance cluster_quantitative Quantitative Aspects cluster_reliability Reliability & Robustness Accuracy Accuracy (Closeness to true value) Linearity Linearity (Proportional response) Accuracy->Linearity relies on Precision Precision (Reproducibility) Precision->Linearity relies on Specificity Specificity (Analyte vs. Interferences) Specificity->Accuracy ensures Specificity->Precision ensures Linearity->Accuracy Range Range (Interval of acceptable performance) Linearity->Range LOQ LOQ (Limit of Quantification) Range->LOQ LOD LOD (Limit of Detection) LOQ->LOD Robustness Robustness (Insensitive to small variations) Robustness->Precision SystemSuitability System Suitability (Instrument performance) SystemSuitability->Accuracy SystemSuitability->Precision

Sources

A Researcher's Guide to Cinnamate Esters: Assessing the Influence of Methoxy Group Position on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid and its ester derivatives, a class of phenylpropanoids widely distributed in the plant kingdom, have garnered significant scientific interest for their diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the cinnamate scaffold makes it a prime candidate for drug discovery and development. A key determinant of a derivative's biological efficacy lies in its structure-activity relationship (SAR), particularly the nature and position of substituents on the phenyl ring.[2][3]

This guide provides an in-depth comparative analysis of how the position of a single methoxy (-OCH3) group—a common and influential substituent—on the phenyl ring of cinnamate esters modulates their biological performance. By examining experimental data for ortho-, meta-, and para-methoxy substituted analogs, we aim to elucidate the causal relationships between molecular structure and biological function, offering a valuable resource for researchers in medicinal chemistry and drug development.

Structural Framework: The Significance of Isomeric Position

The fundamental structure of a cinnamate ester consists of a phenyl ring linked to an acrylate moiety. The position of the methoxy group on the phenyl ring (ortho, meta, or para) dictates the molecule's electronic properties, steric profile, and overall conformation. These differences profoundly impact how the molecule interacts with biological targets.

Caption: General structure of a cinnamate ester showing ortho, meta, and para positions.

Comparative Analysis of Biological Activities

Antioxidant Activity

Causality Behind Experimental Observations: The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The resulting phenoxy radical must be stabilized to prevent it from becoming a pro-oxidant. Electron-donating groups, such as methoxy (-OCH3), enhance this activity by stabilizing the radical through resonance. The position of the methoxy group is critical; a para or ortho substituent can directly participate in resonance stabilization of the radical formed on the key hydroxyl group (in hydroxycinnamic acids) or stabilize the overall conjugated system in methoxycinnamates.[4][5][6] Studies consistently show that the number and position of methoxy and hydroxyl groups significantly influence antioxidant potential.[6][7]

Comparative Experimental Data: While many studies focus on hydroxycinnamic acids (like ferulic and sinapic acid), the principles extend to their methoxy analogs. The presence of a methoxy group generally increases antioxidant activity compared to the unsubstituted cinnamate.[6] The para position is often most effective. For example, 4-methoxy-trans-cinnamic acid has demonstrated potent inhibitory activity in related enzymatic assays.[3]

CompoundAssayResult (IC50 or equivalent)Key Finding
p-Coumaric acid (4-hydroxy)DPPH/FRAPBaselineHydroxyl group is the primary active site.
Ferulic acid (4-hydroxy-3-methoxy)DPPH/FRAPHigher activity than p-coumaricMethoxy group enhances activity.[6]
Sinapic acid (4-hydroxy-3,5-dimethoxy)DPPH/FRAPHighest activityAdditional methoxy group further increases activity.[4][6]
4-Methoxycinnamic acid ethyl esterα-glucosidase inhibitionHigh potencyThe para-methoxy group is crucial for this biological activity.[3]

Featured Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a reliable method to evaluate the hydrogen-donating ability of cinnamate esters, a key indicator of antioxidant activity.[8]

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

    • Prepare stock solutions (e.g., 1 mg/mL) of the test compounds (ortho-, meta-, and para-methoxy cinnamate esters) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of each test compound and the positive control in methanol to obtain a range of concentrations.

    • To each well, add 100 µL of the sample or standard solution at its respective concentration.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of each compound.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC50 value indicates higher antioxidant activity.[8]

G reagents Prepare Reagents (DPPH, Test Compounds) dilution Create Serial Dilutions of Compounds & Control reagents->dilution plate Plate Samples & DPPH in 96-well Plate dilution->plate incubate Incubate in Dark (30 min, RT) plate->incubate read Measure Absorbance (517 nm) incubate->read calculate Calculate % Inhibition & Determine IC50 read->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Causality Behind Experimental Observations: Cinnamate derivatives exert antimicrobial effects through mechanisms that may include the disruption of microbial cell membranes and the inhibition of essential enzymes.[9][10] The lipophilicity of the molecule is a critical factor, as it governs the compound's ability to penetrate the microbial cell wall and membrane. The position of the methoxy group can influence this property. Furthermore, electronic effects of the substituent can modulate interactions with microbial protein targets.

Comparative Experimental Data: The influence of the methoxy group position on antimicrobial activity can be species-dependent. Generally, esterification of cinnamic acid enhances antimicrobial activity.[11] While direct comparisons of the three methoxy isomers are sparse, studies on various substituted cinnamates provide valuable insights. For example, adding a nitro group to methyl cinnamate enhances its antibacterial effectiveness, highlighting the impact of ring substitution.[12]

CompoundTarget OrganismAssayResult (MIC, µg/mL)Reference
Cinnamic AcidB. subtilis, S. aureusBroth Microdilution500[12]
Cinnamic AcidE. coli, P. aeruginosaBroth Microdilution1000[12]
Methyl CinnamateB. subtilisBroth Microdilution2000[12]
1-CinnamoylpyrrolidineE. coli, S. aureus, MRSABroth Microdilution500[12]
Methoxyethyl 4-chlorocinnamateFungiBroth Microdilution0.13 µmol/mL[13]
p-Methoxy Cinnamic AcidE. coliAgar Well DiffusionActive (0.855 cm zone at 15%)[14]

Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

  • Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Culture the target bacteria (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight to achieve a log-phase growth.

    • Adjust the bacterial culture to a concentration of approximately 5 x 105 CFU/mL.

  • Assay Procedure (96-well plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

    • The final well in each row, containing no compound, serves as the positive growth control. A well with broth only serves as a negative control.

    • Inoculate each well (except the negative control) with 10 µL of the prepared bacterial suspension.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

    • To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.[12]

Anticancer Activity

Causality Behind Experimental Observations: Cinnamate derivatives can induce cytotoxicity in cancer cells through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of metastasis.[15] The specific molecular pathways targeted can be influenced by the compound's structure. Substituents on the phenyl ring can affect the molecule's ability to bind to specific enzymes or receptors within signaling cascades, such as the MAPK/ERK pathway, which is often dysregulated in cancer.[15]

Comparative Experimental Data: Research has shown that the methoxy group's position is a critical determinant of anticancer efficacy. A study synthesizing thirty-two methoxylated cinnamic acid esters found that a derivative with a para-methoxy cinnamoyl portion combined with a 4-methoxy-benzyloxy group was the most effective against non-small-cell lung cancer (A549) and melanoma (SK-MEL-147) cells.[15] Another study identified 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate as the most potent compound against HCT-116 (colon), PC3 (prostate), and SBN-19 (astrocytoma) cell lines, again highlighting the importance of the para-methoxy group on the cinnamate core.[16]

CompoundCell LineAssayResult (IC50, µM)Reference
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)A549 (Lung)MTT~25[15]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12)HCT-116 (Colon)MTT16.2[16]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12)PC3 (Prostate)MTT> 20[16]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12)SBN-19 (Astrocytoma)MTT> 20[16]

Featured Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] It is widely used for screening anticancer compounds.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test cinnamate esters in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control).

    • Incubate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[17]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

G cluster_0 MAPK/ERK Signaling Pathway Cinnamate Cinnamate Ester (e.g., Compound 4m) ERK ERK (Phosphorylated) Cinnamate->ERK  Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Cinnamate esters can inhibit the MAPK/ERK pathway, reducing cancer cell proliferation.

Conclusion

The position of the methoxy group on the phenyl ring of cinnamate esters is a critical determinant of their biological activity. The available experimental evidence strongly suggests that a para-methoxy substitution often confers superior antioxidant, antimicrobial, and, most notably, anticancer activity. This is largely attributable to the favorable electronic effects of the methoxy group in the para position, which enhances radical stabilization and modulates interactions with biological targets. While the ortho and meta isomers also exhibit activity, the structure-activity relationship consistently points towards the 4-position as a privileged site for substitution in the design of novel cinnamate-based therapeutic agents. This guide provides researchers with a foundational understanding and practical protocols to further explore and exploit these structural insights in the pursuit of new and more effective pharmaceuticals.

References
  • Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. PubMed.
  • Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its deriv
  • Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed Central.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
  • An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Google Scholar.
  • The Multifaceted Biological Activities of Methyl 4-Methoxycinnamate and Its Derivatives: An In-depth Technical Guide. Benchchem.
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
  • Antioxidant Activity of Biogenic Cinnamic Acid Deriv
  • A Comparative Guide to the Antioxidant Activities of Methyl p-Methoxyhydrocinnamate and Ferulic Acid Methyl Ester. Benchchem.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH.
  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnam
  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent.
  • An In-depth Technical Guide to the Synthesis of Octyl 4-Methoxycinnam
  • Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria.
  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library.
  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace.
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO.
  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Deriv
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Effect of compounds on cancer cell using MTT assay.

Sources

A Comparative Guide to the Photophysical Properties of Ortho-, Meta-, and Para-Substituted Cinnamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of photochemistry and photobiology, cinnamates and their derivatives stand out for their significant roles, ranging from natural UV protectants in plants to active ingredients in commercial sunscreens.[1][2][3] Their interaction with ultraviolet (UV) light is not merely a matter of simple absorption; it is a complex interplay of electronic transitions and decay pathways that are exquisitely sensitive to their molecular structure. A critical determinant of these photophysical properties is the substitution pattern on the phenyl ring. This guide provides an in-depth, comparative analysis of how ortho-, meta-, and para- substitution influences the photophysical behavior of cinnamates, offering field-proven insights and supporting experimental data to aid researchers in the rational design of novel photofunctional materials.

The Decisive Role of Substituent Position: A Head-to-Head Comparison

The seemingly subtle shift of a substituent from the ortho to the meta or para position on the cinnamate phenyl ring instigates a cascade of changes in the molecule's electronic landscape. These changes profoundly impact how the molecule absorbs and dissipates UV energy. A systematic investigation into hydroxy, nitro, and fluoro-substituted cinnamates reveals a stark divergence in behavior, particularly between the para-isomers and their ortho and meta counterparts.[4][5][6][7][8]

Key Photophysical Parameters: A Comparative Overview

The following table summarizes the key photophysical properties of representative substituted methyl cinnamates, illustrating the profound impact of substituent placement.

SubstituentPositionAbsorption Maxima (λmax, nm)Emission CharacteristicsPredominant Decay Pathway
Hydroxy ortho-~320FluorescentRadiative Decay
meta-~280, ~315FluorescentRadiative Decay
para-~310Weakly or non-fluorescentNon-radiative Decay
Nitro ortho-~290FluorescentRadiative Decay
meta-~280FluorescentRadiative Decay
para-~305Weakly or non-fluorescentNon-radiative Decay
Fluoro ortho-~275FluorescentRadiative Decay
meta-~270FluorescentRadiative Decay
para-~280Weakly or non-fluorescentNon-radiative Decay

Data compiled from Promkatkaew et al. (2014).[4][7]

Mechanistic Insights: The "Why" Behind the Observations

The divergent photophysical behaviors of ortho-, meta-, and para-substituted cinnamates are rooted in the distinct potential energy surfaces of their excited states. Theoretical and experimental studies have elucidated that the relaxation mechanism following photoexcitation is the key differentiator.[1][4][5][6][8]

The "Meta-Effect" and Ortho/Meta Fluorescence

For ortho- and meta- substituted cinnamates, the first singlet excited state (S₁) possesses a significant energy barrier or a flat potential energy surface.[4][5][6][7][8] This energetic landscape hinders efficient non-radiative decay pathways, such as trans → cis isomerization around the ethylenic double bond. Consequently, the excited molecule has a longer lifetime in the S₁ state, allowing it to relax back to the ground state (S₀) by emitting a photon, a process we observe as fluorescence.[4][5][6][7][8] This phenomenon, particularly the strong fluorescence of meta-substituted cinnamates, is sometimes referred to as the "meta-effect".[1][9]

Para-Substituents: A Gateway to Non-Radiative Decay

In stark contrast, para-substituted cinnamates exhibit a different transition character of their ππ* transitions.[4][6][7][8] Their S₁ potential energy surface often lacks a significant energy barrier, providing a facile pathway for non-radiative decay.[1][4][5][6][8] This allows the absorbed UV energy to be rapidly dissipated as heat, primarily through efficient trans → cis photoisomerization.[1][2][3] This efficient non-radiative decay pathway quenches fluorescence, making para-isomers appear weakly or non-emissive.[1][9] This property is highly desirable for applications like sunscreens, where the goal is to convert harmful UV energy into harmless thermal energy without generating potentially damaging reactive species through prolonged excited states.[1][2] The para-hydroxy derivative, for instance, is an excellent UV absorber due to its broad absorption, low emission, and high photostability.[4][5][6]

The following diagram illustrates the distinct relaxation pathways for the different isomers.

Caption: Distinct excited-state decay pathways for cinnamate isomers.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of photophysical data, it is imperative to follow robust experimental protocols. The following sections detail the step-by-step methodologies for UV-Visible absorption and fluorescence spectroscopy, which form the cornerstone of characterizing the photophysical properties of cinnamates.

UV-Visible Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample at different wavelengths, providing information about the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.[10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the cinnamate derivative in a suitable solvent (e.g., methanol, ethanol) of spectroscopic grade.[11][12] The concentration should be accurately known.

    • From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.[12]

  • Data Acquisition:

    • Use a 1 cm path length quartz cuvette for all measurements.[10]

    • Record a baseline spectrum using a cuvette filled with the pure solvent.[10]

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for cinnamates).[10][11]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

This technique measures the light emitted from a sample after it has absorbed light. It provides information about the excited state and the radiative decay pathways.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the cinnamate derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation wavelength should be < 0.1).

  • Data Acquisition:

    • Set the excitation wavelength (λex), usually at the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

    • To determine the fluorescence quantum yield (Φf), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λem).

    • Calculate the fluorescence quantum yield using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

The diagram below outlines the general experimental workflow for characterizing the photophysical properties of cinnamates.

G Experimental Workflow for Photophysical Characterization cluster_workflow Characterization Pipeline start Synthesize/Obtain Ortho-, Meta-, Para- Cinnamate Isomers prep Prepare Dilute Solutions in Spectroscopic Grade Solvent start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor analysis Data Analysis & Comparison uv_vis->analysis Determine λmax, ε fluor->analysis Determine λem, Φf conclusion Elucidate Structure-Property Relationships analysis->conclusion

Caption: A streamlined workflow for cinnamate photophysical analysis.

Conclusion

The position of a substituent on the cinnamate phenyl ring is not a trivial structural detail; it is a powerful modulator of the molecule's photophysical properties. Ortho- and meta- isomers tend to be fluorescent due to an energy barrier in their excited state, which favors radiative decay. Conversely, para- isomers are typically non-fluorescent, efficiently dissipating absorbed UV energy through non-radiative pathways due to the absence of such a barrier. This fundamental understanding, supported by robust experimental characterization, is crucial for professionals in drug development and materials science. It provides a rational basis for the design of new molecules with tailored photophysical behaviors, whether the goal is to create highly efficient UV-protecting agents, fluorescent probes for bioimaging, or photosensitizers for therapeutic applications.

References

  • Promkatkaew, M., Suramitr, S., Karpkird, T., Wanichwecharungruang, S., Ehara, M., & Hannongbua, S. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 13(4), 681-693. [Link]

  • de Oliveira, C. A. F., de Oliveira, M. R., de Souza, A. C. S., da Silva, S. L., Dias, S. C., & de Freitas, C. F. (2020). Ultraviolet–visible and fluorescence spectroscopies of cinnamic acid derivatives and BnSP-7. ResearchGate. [Link]

  • Promkatkaew, M., Suramitr, S., Karpkird, T., Wanichwecharungruang, S., Ehara, M., & Hannongbua, S. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. PubMed. [Link]

  • Request PDF. (n.d.). Photophysical characterization of cinnamates. ResearchGate. [Link]

  • Promkatkaew, M., Suramitr, S., Karpkird, T., Wanichwecharungruang, S., Ehara, M., & Hannongbua, S. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. CoLab.
  • Promkatkaew, M., Suramitr, S., Karpkird, T., Wanichwecharungruang, S., Ehara, M., & Hannongbua, S. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. RSC Publishing. [Link]

  • Promkatkaew, M., Suramitr, S., Karpkird, T., Wanichwecharungruang, S., Ehara, M., & Hannongbua, S. (2014). (PDF) Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: Effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. ResearchGate. [Link]

  • Photophysical characterization of cinnamates. (2006). Photochemical & Photobiological Sciences. [Link]

  • Request PDF. (n.d.). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. ResearchGate. [Link]

  • Yamazaki, K., et al. (2020). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics. [Link]

  • Czarzasta, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Springer. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl (E)-o-methoxycinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational principle of scientific integrity. The proper disposal of chemical reagents is a critical, final step in the experimental lifecycle, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl (E)-o-methoxycinnamate (CAS No. 5466-77-3), a compound also widely known as Octinoxate or Ethylhexyl methoxycinnamate.

While some Safety Data Sheets (SDS) may classify this compound as non-hazardous for transport, a deeper analysis of its environmental impact reveals a more complex picture.[1][2][3] The potential for long-term harm to aquatic ecosystems necessitates that it be handled and disposed of with the rigor of a regulated chemical waste. This guide is built on the core principle of proactive environmental stewardship, providing the causal logic behind each procedural step to empower scientists to make informed, responsible decisions.

Hazard Assessment: The Rationale for Stringent Disposal

The primary driver for the specific disposal protocols outlined below is the significant environmental risk posed by this compound. Although it may not meet the criteria for severe acute human toxicity, its environmental profile is a cause for concern among the scientific community.

  • Aquatic Toxicity : Studies have shown that Ethylhexyl methoxycinnamate (EHMC) can have detrimental effects on marine biota.[4] Research has indicated negative physiological responses in seagrass and other aquatic organisms upon exposure to environmentally relevant concentrations of EHMC.[5] One safety data sheet explicitly assigns it the hazard statement H413: "May cause long lasting harmful effects to aquatic life."

  • Bioaccumulation Potential : As a lipophilic compound, EHMC has the potential to bioaccumulate.[6] It has been detected in various water samples and sediments globally and, consequently, in marine organisms.[4] This accumulation can magnify its toxic effects through the trophic levels.[4]

  • Endocrine Disruption : Beyond environmental concerns, some studies have investigated EHMC for its potential as an endocrine disruptor, which could alter functions of the endocrine system.[7]

Given this evidence, the most prudent and scientifically sound approach is to treat all waste streams containing this compound as hazardous chemical waste, irrespective of concentration. Under no circumstances should this chemical be disposed of down the sanitary sewer system. [8]

Key Chemical and Safety Data
PropertyValueSource(s)
Synonyms Octinoxate, Ethylhexyl methoxycinnamate (EHMC)[1][9]
CAS Number 5466-77-3[9]
Molecular Formula C₁₈H₂₆O₃[10]
Physical State Colorless to pale yellow liquid[10]
Solubility Insoluble in water[9]
Flash Point > 100 °C (212 °F)[1]
Environmental Hazard H413: May cause long lasting harmful effects to aquatic life

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste, ensure all appropriate safety measures are in place. Handling should be performed in a well-ventilated area, such as a chemical fume hood.[11]

  • Hand Protection : Wear protective gloves, such as nitrile gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.[2]

  • Eye Protection : Use safety glasses with side-shields or goggles.[11]

  • Skin and Body Protection : Wear a standard laboratory coat. In cases of potential splashing, additional protective clothing may be necessary.[11]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste management is that no experiment should begin without a clear plan for the disposal of all resulting waste.[12] The following protocol ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

Step 1: Waste Collection and Segregation

Proper segregation is the cornerstone of safe and efficient waste disposal.[12]

  • Designate a Waste Container : Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. The container must have a secure, tight-fitting lid.[13]

  • Segregate Waste Streams :

    • Collect pure, unadulterated this compound and solutions where it is the primary component in a dedicated liquid waste container.

    • Collect lab materials lightly contaminated with the compound (e.g., pipette tips, absorbent paper from small spills) in a separate, clearly labeled solid waste container.

    • Crucially, do not mix incompatible wastes. [12] Consult your institution's chemical hygiene plan or your Environmental Health and Safety (EHS) department for guidance on compatibility.

Step 2: Container Labeling

Accurate labeling is a legal requirement and essential for safety.[14] All waste containers must be labeled as soon as the first drop of waste is added.

Your waste label must include:

  • The words "Hazardous Waste" [14]

  • The full chemical name: "this compound" (and any other components in the waste mixture)

  • A clear indication of the associated hazards (e.g., "Environmental Hazard," "Aquatic Toxin")[14]

  • The date of accumulation (the date the first waste was added)

Step 3: On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Storage Location : The SAA should be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[15]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

  • Keep Containers Closed : Waste containers must be kept tightly closed at all times, except when actively adding waste.[3]

Step 4: Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Contact EHS : Follow your institution's established procedure for waste pickup. This typically involves contacting the EHS department to schedule a collection.

  • Professional Disposal : The waste will be collected by a licensed hazardous waste disposal contractor.[17] The most common and appropriate disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[11][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 cluster_1 start Waste Generated (this compound) identify Identify Waste Stream (Liquid vs. Solid Contamination) start->identify containerize Select & Fill Appropriate Waste Container identify->containerize label Label Container Immediately 'Hazardous Waste' containerize->label store Store in Designated SAA (Secondary Containment) label->store pickup Arrange Pickup via EHS / Licensed Contractor store->pickup end Final Disposal (Incineration) pickup->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect in Sealed Container absorb->collect collect->label

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental release.

  • Eliminate Ignition Sources : Although it has a high flash point, it is good practice to remove any nearby ignition sources.[1]

  • Ventilate the Area : Ensure adequate ventilation.

  • Contain the Spill : For larger spills, dike the material to prevent it from spreading or entering drains.[1]

  • Absorb Material : Use an inert, non-combustible absorbent material such as dry sand, earth, or commercial sorbents to absorb the spilled liquid.[11]

  • Collect and Dispose : Carefully scoop the absorbed material into a designated, sealable container. Label the container as hazardous waste and dispose of it following the protocol described in Section 3.[17]

  • Clean the Area : Decontaminate the spill area thoroughly.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility that is the hallmark of professional research.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. NSTA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NIH. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Retrieved from [Link]

  • Pinto, I., et al. (2021). Ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane: Toxicological effects on marine biota and human concerns. Journal of Applied Toxicology. Retrieved from [Link]

  • Garcia, M., et al. (2024). Potential hazards of octinoxate (ethylhexyl methoxycinnamate) exposure in the seagrass Posidonia oceanica (L.) Delile: Experimental evidence. Science of The Total Environment. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Scungio, D. J. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. US EPA. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

  • Bisor Corporation. (2019). SAFETY DATA SHEET: 4-Methoxycinnamic acid 2-ethylhexyl ester. Retrieved from [Link]

  • Cosmedesk. (n.d.). Ingredient in the spotlight: Ethylhexyl Methoxycinnamate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregate consumer exposure to UV filter ethylhexyl methoxycinnamate via personal care products. Retrieved from [Link]

  • Kim, Y., et al. (2017). Single- and mixture toxicity of three organic UV-filters, ethylhexyl methoxycinnamate, octocrylene, and avobenzone on Daphnia magna. Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. OSHA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. OSHA. Retrieved from [Link]

  • DuraLabel. (n.d.). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]

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Navigating the Safe Handling of Ethyl (E)-o-methoxycinnamate: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl (E)-o-methoxycinnamate, a cinnamate ester with applications in various research contexts, requires meticulous handling to ensure both personal safety and experimental validity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not as extensive as for some related compounds, available information and structural similarities to other cinnamates guide our risk assessment.

The primary identified hazard for (E)-Ethyl p-methoxycinnamate (CAS No. 24393-56-4) is that it is harmful if swallowed (Acute toxicity, oral - Category 4).[1] Beyond this, we must consider other potential risks based on related compounds and general laboratory best practices. For instance, a structurally similar compound, Ethyl 4-Hydroxy-3-methoxycinnamate, is known to cause skin and serious eye irritation.[2] Therefore, a precautionary approach dictates that we treat this compound as a potential skin and eye irritant. Prolonged or repeated exposure may also lead to the material being absorbed through the skin in harmful amounts.

Inhalation of vapors or mists may cause irritation to the respiratory tract.[3] While many safety data sheets for the related compound, ethylhexyl methoxycinnamate, do not classify it as a hazardous substance under normal conditions, the principle of "As Low As Reasonably Practicable" (ALARP) should always be applied to chemical exposure.

Table 1: Hazard Profile and Safety Recommendations for this compound

Hazard ClassificationPotential EffectsRecommended Actions & PPE
Acute Toxicity, Oral (Category 4) [1]Harmful if swallowed. May cause nausea, vomiting, and other systemic effects.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention.[1]
Skin Irritation (Potential) May cause redness, itching, or rash upon contact.[2]Wear protective gloves and clothing to prevent skin exposure.[2]
Eye Irritation (Potential) May cause pain, tearing, redness, and swelling.[2]Wear safety glasses with side shields or chemical goggles.[2]
Respiratory Irritation (Potential) Inhalation of vapors or mists may irritate the nose, throat, and lungs.[3]Use in a well-ventilated area, preferably a laboratory fume hood.[2]
Aquatic Toxicity (Potential) May cause long-lasting harmful effects to aquatic life.Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose, creating a barrier between you and the chemical.

  • Eye Protection: The potential for serious eye irritation necessitates the use of safety glasses with side-shields at a minimum.[2] If there is a risk of splashing, chemical goggles are required.[2] This is because goggles provide a complete seal around the eyes, offering superior protection from liquid splashes.

  • Hand Protection: Chemical-resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[4] Contaminated gloves should be disposed of immediately in accordance with laboratory and local regulations.[4]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[3] Long-sleeved clothing is also recommended.[3] This prevents accidental exposure to your arms and torso.

  • Respiratory Protection: Under normal handling conditions in a well-ventilated area or fume hood, respiratory protection is typically not required. However, if you are working in a situation where vapors or aerosols may be generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow minimizes the risk of exposure and ensures the integrity of your experiment. The following protocol outlines the key stages of handling this compound.

Preparation and Handling
  • Designated Area: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood to control vapor exposure.[2]

  • PPE Donning: Before handling the chemical, put on all required PPE as described above.

  • Container Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing vapors or mists.[1]

  • Storage: Keep the container tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[5] The compound is known to be light-sensitive.[4]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as dry sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Categorization: Unused this compound and materials contaminated with it (e.g., gloves, absorbent materials) should be considered chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local regulations.[6] Consult your institution's EHS guidelines or a licensed waste disposal company for specific procedures.

  • Environmental Protection: Do not allow the chemical to enter drains or waterways, as it may be harmful to aquatic life.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe inspect 3. Inspect Container don_ppe->inspect dispense 4. Dispense Chemical Carefully inspect->dispense Proceed if OK store 5. Keep Container Closed When Not in Use dispense->store spill Spill Occurs dispense->spill Potential Event wash 6. Wash Hands Thoroughly store->wash dispose 7. Dispose of Waste (Labeled Container) wash->dispose clean_area 8. Clean Work Area dispose->clean_area spill_proc Follow Spill Management Protocol spill->spill_proc

Caption: Workflow for handling this compound.

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: Ethyl cinnamate. Retrieved from [Link]

  • Bisor Corporation. (2019, August 24). SAFETY DATA SHEET: 2-Ethylhexyl 4-Methoxycinnamate. Retrieved from [Link]

  • García-Gómez, M., et al. (2024). Potential hazards of octinoxate (ethylhexyl methoxycinnamate) exposure in the seagrass Posidonia oceanica (L.) Delile: Experimental evidence. Science of The Total Environment. Retrieved from [Link]

  • NIST. (n.d.). Ethyl p-methoxycinnamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]

  • Carl ROTH. (2021, April 1). SAFETY DATA SHEET: IDENTITY:KH012 Anti Pentosidine Monoclonal Antibody. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.